6-ethenyl-1H-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4070-35-3 |
|---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
6-ethenyl-1H-benzimidazole |
InChI |
InChI=1S/C9H8N2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h2-6H,1H2,(H,10,11) |
InChI Key |
HKGAEYWDZXDKLU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(C=C1)N=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Ethenyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-ethenyl-1H-benzimidazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details a feasible synthetic pathway, experimental protocols, and thorough characterization data, presented in a clear and accessible format for laboratory use.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-ethenylbenzene-1,2-diamine (also known as 4-vinyl-o-phenylenediamine). The second step is the cyclization of this intermediate with formic acid, following the well-established Phillips benzimidazole synthesis methodology.[1][2]
Proposed Synthetic Pathway
The proposed pathway begins with the reduction of 4-nitro-3-amino-styrene to yield 4-ethenylbenzene-1,2-diamine. This intermediate is then condensed with formic acid to form the final product, this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Ethenylbenzene-1,2-diamine
A common method for the preparation of o-phenylenediamines is the reduction of the corresponding o-nitroaniline.
-
Materials: 4-Nitro-3-amino-styrene, Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-3-amino-styrene in ethanol.
-
Add an excess of Tin(II) chloride dihydrate to the solution.
-
Slowly add concentrated hydrochloric acid while stirring and maintaining the temperature below 50 °C.
-
After the addition is complete, heat the mixture at reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-ethenylbenzene-1,2-diamine.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of this compound (Phillips Condensation) [1][3]
-
Materials: 4-Ethenylbenzene-1,2-diamine, 90% Formic acid, 10% Sodium hydroxide solution.
-
Procedure:
-
In a round-bottom flask, place 4-ethenylbenzene-1,2-diamine.
-
Add an excess of 90% formic acid.
-
Heat the mixture on a water bath at 100 °C for 2 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution with constant stirring until the mixture is alkaline (check with litmus paper).[1]
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.
-
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods and physical constant determination.
Quantitative Data Summary
| Parameter | Predicted Value |
| Molecular Formula | C₉H₈N₂ |
| Molecular Weight | 144.18 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 175-180 °C (estimated) |
| Yield | 75-85% (typical for Phillips condensation)[3] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is predicted to show signals corresponding to the vinyl protons and the aromatic protons of the benzimidazole ring system.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | Singlet | 1H | H-2 (imidazole ring) |
| ~7.60 | Doublet | 1H | H-4 |
| ~7.50 | Singlet | 1H | H-7 |
| ~7.25 | Doublet of doublets | 1H | H-5 |
| ~6.75 | Doublet of doublets | 1H | -CH=CH₂ (vinyl) |
| ~5.85 | Doublet | 1H | -CH=CH ₂ (trans to aryl) |
| ~5.30 | Doublet | 1H | -CH=CH ₂ (cis to aryl) |
| ~12.5 (broad) | Singlet | 1H | N-H (imidazole ring) |
Predicted in DMSO-d₆
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~143.0 | C-2 (imidazole ring) |
| ~142.5 | C-7a (bridgehead) |
| ~137.0 | -CH =CH₂ (vinyl) |
| ~135.0 | C-3a (bridgehead) |
| ~133.0 | C-6 |
| ~123.0 | C-5 |
| ~116.0 | -CH=C H₂ (vinyl) |
| ~115.0 | C-4 |
| ~112.0 | C-7 |
Predicted in DMSO-d₆
IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=C, and C=N bonds present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 (broad) | Medium | N-H stretching (imidazole ring)[4] |
| 3080-3010 | Medium | Aromatic and Vinyl C-H stretching |
| 1625-1600 | Medium | C=C stretching (aromatic and vinyl)[5] |
| 1590-1570 | Strong | C=N stretching (imidazole ring)[5] |
| 990 and 910 | Strong | C-H out-of-plane bending (vinyl group) |
MS (Mass Spectrometry)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for the benzimidazole core.
| m/z | Relative Intensity (%) | Assignment |
| 144 | High | [M]⁺ (Molecular ion) |
| 117 | Moderate | [M - HCN]⁺ (Loss of hydrogen cyanide)[6] |
| 90 | Low | [M - 2HCN]⁺ |
Experimental and Characterization Workflow
The following diagram illustrates the logical flow from starting materials to the fully characterized final product.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. ijariie.com [ijariie.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. journalijdr.com [journalijdr.com]
Spectroscopic Data of 6-ethenyl-1H-benzimidazole: A Technical Overview
Absence of comprehensive experimental data for 6-ethenyl-1H-benzimidazole in publicly accessible literature currently prevents the creation of a detailed technical guide on its specific spectroscopic characteristics.
While the benzimidazole core is a well-studied scaffold in medicinal chemistry and materials science, detailed and publicly available experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the 6-ethenyl substituted derivative remains elusive. This technical overview outlines the general expected spectroscopic features based on the known properties of benzimidazoles and vinyl-substituted aromatic compounds, and provides a logical workflow for the characterization of this compound, should it become available.
Predicted Spectroscopic Characteristics
Based on the structure of this compound, the following spectroscopic characteristics can be anticipated:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the benzimidazole ring system and the ethenyl (vinyl) group. The aromatic region would likely display signals for the protons at positions 2, 4, 5, and 7. The vinyl group would exhibit a characteristic set of signals: a downfield methine proton (-CH=) coupled to two geminal protons (=CH₂), which would appear as a doublet of doublets, and two terminal vinyl protons, which would also show geminal and cis/trans couplings. The N-H proton of the imidazole ring would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show signals for the nine carbon atoms. The two carbons of the vinyl group would be in the typical alkene region (approximately 110-140 ppm). The aromatic and heterocyclic carbons would resonate in the downfield region, with the C2 carbon of the imidazole ring being particularly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands corresponding to the functional groups present:
-
N-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.
-
C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.
-
C-H Alkene Stretch: Signals corresponding to the sp² C-H bonds of the vinyl group, also typically appearing just above 3000 cm⁻¹.
-
C=C Stretch: A band in the region of 1620-1680 cm⁻¹ for the vinyl C=C double bond.
-
C=N and C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
-
Out-of-Plane Bending: Strong bands in the 700-1000 cm⁻¹ region, characteristic of the substitution pattern on the benzene ring and the vinyl group.
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₈N₂), which is 144.17 g/mol . Fragmentation patterns would likely involve the loss of small molecules such as HCN from the imidazole ring and fragmentation of the ethenyl substituent.
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data would follow standard laboratory procedures. A general outline is provided below.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse sequences would be used.
-
Data Processing: The resulting free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: The spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the crystal. Alternatively, a KBr pellet could be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum would be collected and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample would be introduced into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: An appropriate ionization technique would be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
A comprehensive technical guide on the spectroscopic data of this compound is contingent upon the availability of primary experimental data. While predictions can be made based on analogous structures, they cannot replace empirical evidence. Further research involving the synthesis and subsequent detailed spectroscopic analysis of this compound is necessary to provide the scientific community with the definitive data required for research and development applications.
6-Vinyl-1H-Benzimidazole: A Technical Overview of a Novel Benzimidazole Derivative
Disclaimer: Publicly available scientific data specifically detailing the chemical and physical properties, experimental protocols, and biological activity of 6-vinyl-1H-benzimidazole is limited. This guide synthesizes information on the parent benzimidazole scaffold, isomeric vinylbenzimidazoles, and general synthetic and analytical methodologies to provide a projected technical profile for researchers, scientists, and drug development professionals.
Introduction
Benzimidazole is a heterocyclic aromatic organic compound, consisting of a fusion of benzene and imidazole rings. This scaffold is a crucial component in a variety of pharmacologically active molecules, demonstrating a broad spectrum of activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a vinyl substituent at the 6-position of the benzimidazole ring is anticipated to offer a reactive handle for further chemical modifications, such as polymerization or click chemistry, making 6-vinyl-1H-benzimidazole a potentially valuable building block in medicinal chemistry and materials science. This document aims to provide a comprehensive, albeit partially theoretical, overview of its core properties.
Chemical and Physical Properties
Table 1: Predicted and Comparative Physicochemical Properties
| Property | 6-Vinyl-1H-benzimidazole (Predicted) | 2-Vinyl-1H-benzimidazole (Experimental Data) |
| Molecular Formula | C₉H₈N₂ | C₉H₈N₂[4][5] |
| Molecular Weight | 144.17 g/mol | 144.17 g/mol [4][5] |
| IUPAC Name | 6-vinyl-1H-benzimidazole | 2-vinyl-1H-benzimidazole |
| CAS Number | Not assigned | 14984-26-0[4][5][6] |
| Melting Point | Data not available | 169 °C[5] |
| Boiling Point | Data not available | Data not available |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Data not available |
Synthesis and Characterization
While a specific, validated synthetic protocol for 6-vinyl-1H-benzimidazole has not been identified in the literature, a plausible route can be conceptualized based on established benzimidazole synthesis methodologies.
Hypothetical Synthesis Protocol
A common and effective method for the synthesis of 2,5(6)-disubstituted benzimidazoles is the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or aldehyde.[7][8] A potential synthetic pathway for 6-vinyl-1H-benzimidazole could involve the following steps:
-
Starting Material: The synthesis would likely commence with 4-vinyl-1,2-phenylenediamine.
-
Condensation Reaction: This diamine would then be condensed with formic acid, or a derivative thereof, to form the imidazole ring. This reaction is often carried out under acidic conditions and with heating.
-
Work-up and Purification: The reaction mixture would be neutralized, and the crude product extracted with an organic solvent. Purification would likely be achieved through column chromatography or recrystallization.
A schematic of this proposed synthesis is outlined below.
Caption: Hypothetical workflow for the synthesis of 6-vinyl-1H-benzimidazole.
Spectroscopic Characterization
The structural confirmation of the synthesized 6-vinyl-1H-benzimidazole would rely on standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the benzene ring showing characteristic splitting patterns. - Protons of the vinyl group (CH=CH₂) exhibiting distinct signals in the alkene region. - A signal for the imidazole C2-H. - A broad singlet for the N-H proton, which may be exchangeable with D₂O. |
| ¹³C NMR | - Resonances corresponding to the aromatic and imidazole carbons. - Two distinct signals for the vinyl group carbons. |
| IR Spectroscopy | - N-H stretching vibrations (around 3400 cm⁻¹). - C=C stretching of the vinyl group (around 1630 cm⁻¹). - Aromatic C=C and C=N stretching bands.[9][10] |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 144.17.[11] |
Potential Biological Activity and Signaling Pathways
While no biological studies have been reported for 6-vinyl-1H-benzimidazole specifically, the benzimidazole core is known to interact with various biological targets. It is a constituent of vitamin B12 and is found in numerous marketed drugs.[1] Benzimidazole derivatives have been shown to exhibit a wide range of pharmacological activities, including:
-
Antimicrobial Activity: By interfering with cellular processes in bacteria and fungi.[3]
-
Anticancer Activity: Through mechanisms such as inhibition of tubulin polymerization or kinase signaling pathways.[7]
-
Antiviral Activity: By inhibiting viral replication enzymes.[1]
The introduction of a vinyl group could potentially modulate these activities or introduce new ones. For instance, the vinyl group could act as a Michael acceptor, allowing for covalent interactions with biological nucleophiles within a target protein.
Below is a generalized representation of how a substituted benzimidazole might interfere with a cellular signaling pathway, a concept that could be applicable to 6-vinyl-1H-benzimidazole.
Caption: Potential mechanism of action for a benzimidazole derivative as a kinase inhibitor.
Conclusion and Future Directions
6-Vinyl-1H-benzimidazole represents an intriguing yet underexplored molecule. Based on the well-established importance of the benzimidazole scaffold, this derivative holds promise as a versatile building block for the development of novel therapeutic agents and functional materials. The presence of the vinyl group provides a strategic point for modification, enabling the synthesis of a diverse library of compounds for biological screening.
Future research should focus on establishing a reliable synthetic route and thoroughly characterizing the physicochemical properties of 6-vinyl-1H-benzimidazole. Subsequent studies should then explore its biological activities across various assays to determine its potential as a lead compound in drug discovery. The insights gained from such studies would be invaluable to the fields of medicinal chemistry and materials science.
References
- 1. srrjournals.com [srrjournals.com]
- 2. longdom.org [longdom.org]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. 2-Vinyl-1H-benzimidazole | C9H8N2 | CID 271078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Vinyl-1H-benzimidazole | 14984-26-0 | FV124897 [biosynth.com]
- 6. 2-Vinyl-1H-benzo[d]imidazole | CAS#:14984-26-0 | Chemsrc [chemsrc.com]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Historical Synthesis of Vinylbenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern preparative methods for vinylbenzimidazoles. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to their wide-ranging biological activities, including their roles as kinase inhibitors and modulators of key signaling pathways. This document details seminal synthetic approaches, provides specific experimental protocols, and presents quantitative data in a clear, tabular format. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the underlying chemical and biological processes.
Discovery and Historical Context
The benzimidazole core, a fusion of benzene and imidazole rings, has been a subject of chemical investigation since its discovery in 1872. However, the introduction of a vinyl substituent, imparting unique reactivity for polymerization and further functionalization, is a more recent development. While early literature hints at the exploration of vinyl-substituted benzimidazoles in the mid-20th century, comprehensive studies and versatile synthetic methods emerged primarily in the latter half of the century and continue to be refined.
The initial impetus for the synthesis of vinylbenzimidazoles was likely driven by polymer chemistry, with the vinyl group offering a handle for the creation of novel polymers with unique properties. Subsequently, the pharmacological potential of these compounds came into focus, leading to the development of more sophisticated synthetic routes to access a diverse range of derivatives for biological screening.
Synthesis of 2-Vinylbenzimidazoles
The substitution pattern of the vinyl group on the benzimidazole ring significantly influences the synthetic strategy. 2-Vinylbenzimidazoles have been a primary focus of synthetic efforts.
Early Synthetic Approaches
One of the earliest methods for the preparation of 2-vinylbenzimidazoles involved the condensation of o-phenylenediamine with α,β-unsaturated carboxylic acids or their derivatives. This approach, while direct, often required harsh reaction conditions and resulted in modest yields.
Modern Synthetic Methodologies
More recent and efficient methods have been developed to overcome the limitations of earlier approaches. These include transformations of pre-formed benzimidazole cores and catalytic cross-coupling reactions.
A notable advancement in the synthesis of 2-vinylbenzimidazoles involves the use of anion-exchange resins to facilitate an elimination reaction. This method provides a mild and efficient route to the desired products.
Experimental Protocol: Synthesis of 2-Vinylbenzimidazole via Anion-Exchange Resin
-
Step 1: Synthesis of 1-(2-(Benzimidazol-2-ylethyl)pyridinium tosylate)
-
A solution of 2-(2-hydroxyethyl)benzimidazole (1.62 g, 10 mmol) and p-toluenesulfonyl chloride (2.09 g, 11 mmol) in dry pyridine (20 mL) is stirred at room temperature for 24 hours.
-
The resulting mixture is poured into ice-water (100 mL), and the precipitated solid is collected by filtration, washed with water, and dried to afford the tosylate intermediate.
-
-
Step 2: Elimination using Anion-Exchange Resin
-
The 1-(2-(Benzimidazol-2-ylethyl)pyridinium tosylate (10 mmol) is dissolved in methanol (50 mL).
-
An anion-exchange resin (e.g., Amberlite IRA-400, OH- form, 20 g) is added to the solution.
-
The mixture is stirred at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
The resin is filtered off and washed with methanol.
-
The combined filtrate is evaporated under reduced pressure to yield the crude 2-vinylbenzimidazole, which can be further purified by column chromatography or recrystallization.
-
Ruthenium catalysis has emerged as a powerful tool for the construction of heterocyclic systems. For the synthesis of 2-vinylbenzimidazoles, a ruthenium-catalyzed annulation of o-phenylenediamines with vinyl-substituted alkynes offers a direct and atom-economical approach.
Experimental Protocol: Ruthenium-Catalyzed Synthesis of 2-Vinylbenzimidazole
-
Reaction Setup: A dried Schlenk tube is charged with o-phenylenediamine (1.08 g, 10 mmol), 1,4-pentadien-3-ol (1.01 g, 12 mmol), [Ru(p-cymene)Cl₂]₂ (0.031 g, 0.05 mol%), and a suitable phosphine ligand (e.g., PPh₃, 0.052 g, 0.2 mmol) in toluene (20 mL) under an inert atmosphere (Argon).
-
Reaction Conditions: The reaction mixture is heated to 110 °C and stirred for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-vinylbenzimidazole.
Palladium-catalyzed reactions are cornerstones of modern organic synthesis. A novel approach to 2-alkenylbenzimidazoles involves the palladium-catalyzed reductive N-heteroannulation of readily available N-allyl-2-nitrobenzenamines.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Vinylbenzimidazole
-
Substrate Synthesis: N-allyl-2-nitroaniline is prepared by the reaction of 2-nitroaniline with allyl bromide in the presence of a base (e.g., K₂CO₃) in a suitable solvent like acetone.
-
Cyclization Reaction: To a solution of N-allyl-2-nitroaniline (1.78 g, 10 mmol) in DMF (20 mL) is added Pd(OAc)₂ (0.022 g, 0.1 mmol), a phosphine ligand (e.g., dppf, 0.111 g, 0.2 mmol), and a reducing agent (e.g., triethylsilane, 2.33 g, 20 mmol).
-
Reaction Conditions: The mixture is heated at 120 °C for 12 hours under an inert atmosphere.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield 2-vinylbenzimidazole.
Synthesis of N-Vinylbenzimidazoles
The synthesis of N-vinylbenzimidazoles, where the vinyl group is attached to a nitrogen atom of the imidazole ring, proceeds through different synthetic routes compared to their 2-vinyl counterparts.
Historical Method: Vinylation with Acetylene
The most traditional and historically significant method for the synthesis of N-vinyl compounds is the direct vinylation of the N-H bond using acetylene gas under high pressure and temperature in the presence of a strong base.
Experimental Protocol: Synthesis of N-Vinylbenzimidazole with Acetylene
-
Reaction Setup: A high-pressure autoclave is charged with benzimidazole (1.18 g, 10 mmol) and a catalytic amount of potassium hydroxide (0.11 g, 2 mmol) in a suitable solvent such as dioxane (50 mL).
-
Reaction Conditions: The autoclave is purged with nitrogen and then pressurized with acetylene gas to 15-20 atm. The mixture is heated to 180-200 °C and stirred for 10-15 hours.
-
Work-up and Purification: After cooling and venting the excess acetylene, the reaction mixture is filtered to remove the catalyst. The solvent is evaporated, and the residue is purified by vacuum distillation or recrystallization to give N-vinylbenzimidazole.
Alternative Methods
Due to the hazardous nature of high-pressure acetylene reactions, alternative methods for the synthesis of N-vinylbenzimidazoles have been developed. These include the reaction of benzimidazole with vinyl acetate in the presence of a transition metal catalyst and the dehydration of N-(2-hydroxyethyl)benzimidazole.
Quantitative Data Summary
The following tables summarize typical yields for the described synthetic methods.
Table 1: Synthesis of 2-Vinylbenzimidazoles
| Method | Starting Materials | Catalyst/Reagent | Typical Yield (%) |
| Anion-Exchange Resin | 1-(2-(Benzimidazol-2-ylethyl)pyridinium tosylate) | Amberlite IRA-400 (OH⁻) | 75-85 |
| Ruthenium-Catalyzed Annulation | o-Phenylenediamine, 1,4-Pentadien-3-ol | [Ru(p-cymene)Cl₂]₂/PPh₃ | 60-75 |
| Palladium-Catalyzed Heteroannulation | N-allyl-2-nitroaniline | Pd(OAc)₂/dppf, Et₃SiH | 65-80 |
Table 2: Synthesis of N-Vinylbenzimidazoles
| Method | Starting Materials | Catalyst/Reagent | Typical Yield (%) |
| Vinylation with Acetylene | Benzimidazole, Acetylene | KOH | 50-70 |
| Reaction with Vinyl Acetate | Benzimidazole, Vinyl Acetate | Pd(OAc)₂/Ligand | 40-60 |
Biological Activity and Signaling Pathways
Vinylbenzimidazole derivatives have shown a wide array of biological activities. Of particular interest is their role as enzyme inhibitors, which underpins their therapeutic potential.
Enzyme Inhibition
Vinyl-functionalized benzimidazolium salts have been identified as potent inhibitors of several enzymes, including carbonic anhydrases (implicated in glaucoma) and cholinesterases (relevant to Alzheimer's disease). The mechanism of inhibition can be either competitive or non-competitive, depending on the specific enzyme and the structure of the inhibitor.
Kinase Inhibition and NF-κB Signaling
Benzimidazoles, as a class, are recognized as privileged scaffolds for the development of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Certain benzimidazole derivatives have been shown to selectively inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival.
Below is a diagram illustrating the canonical NF-κB signaling pathway and the potential point of intervention for benzimidazole-based inhibitors.
Caption: Canonical NF-κB signaling pathway and inhibition by benzimidazoles.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the synthesis of 2-vinyl and N-vinylbenzimidazoles.
Caption: General workflow for the synthesis of 2-vinylbenzimidazoles.
Caption: General workflow for the synthesis of N-vinylbenzimidazoles.
Conclusion
The field of vinylbenzimidazole chemistry has evolved significantly from its early explorations to the sophisticated catalytic methods employed today. These compounds represent a versatile platform for both materials science and drug discovery. The continued development of novel, efficient, and sustainable synthetic routes will undoubtedly fuel further investigations into their intriguing biological activities and potential therapeutic applications. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and expanding area of chemical and biomedical research.
A Technical Guide to the Biological Potential of 6-Ethenyl-1H-Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties.[1][2] This technical guide focuses on the prospective biological activities of 6-ethenyl-1H-benzimidazole derivatives. While direct research on the 6-ethenyl (or 6-vinyl) substituted benzimidazoles is limited, this document extrapolates potential activities and relevant experimental protocols based on extensive studies of analogous 6-substituted benzimidazole compounds. By examining the structure-activity relationships of closely related derivatives, we can infer the probable therapeutic avenues for this compound and provide a foundational framework for its future investigation and development. This guide presents a synthesis of quantitative data from related compounds, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to aid researchers in this emergent area.
Introduction to the Benzimidazole Scaffold
Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of a benzene ring and an imidazole ring.[3] This core structure is a constituent of naturally occurring compounds like vitamin B12 and serves as a privileged scaffold in drug discovery due to its ability to interact with a diverse range of biological targets.[3][4] The versatility of the benzimidazole ring system allows for substitutions at various positions, significantly influencing its pharmacokinetic and pharmacodynamic properties.[5] Modifications at the C2, N1, C5, and C6 positions have been shown to modulate the biological activity of these compounds profoundly.[6] The introduction of an ethenyl (vinyl) group at the 6-position is an area of interest for potentially enhancing or diversifying the therapeutic profile of the benzimidazole core.
Potential Biological Activities
Based on the activities of other 6-substituted benzimidazole derivatives, this compound compounds are hypothesized to possess the following biological activities:
Anticancer Activity
Numerous 6-substituted benzimidazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[3][7] For instance, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown significant cytotoxicity with IC50 values comparable to the standard drug paclitaxel.[7] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[8]
Table 1: Anticancer Activity of Representative 6-Substituted Benzimidazole Derivatives
| Compound ID | Substitution at C6 | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 1d | Chloro | Multiple | 1.84 - 10.28 | [7] |
| 2d | Nitro | Multiple | 1.84 - 10.28 | [7] |
| 3s | Chloro | Multiple | 1.84 - 10.28 | [7] |
| 4b | Nitro | Multiple | 1.84 - 10.28 | [7] |
| 4k | Nitro | Multiple | 1.84 - 10.28 | [7] |
| Paclitaxel (Standard) | - | Multiple | 1.38 - 6.13 µM | [7] |
Note: The IC50 values for the synthesized compounds were reported in µg/mL, while the standard was in µM.
Antimicrobial Activity
The benzimidazole scaffold is a well-established pharmacophore for antimicrobial agents.[2] Derivatives with substitutions at the 6-position have exhibited potent activity against a range of bacteria and fungi.[7][9] For example, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown minimum inhibitory concentrations (MICs) against various bacterial strains that are comparable to ciprofloxacin.[7]
Table 2: Antimicrobial Activity of Representative 6-Substituted Benzimidazole Derivatives
| Compound ID | Substitution at C6 | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 1d | Chloro | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | - | - | [7] |
| 2d | Nitro | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | - | - | [7] |
| 3s | Chloro | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | - | - | [7] |
| 4b | Nitro | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | - | - | [7] |
| 4k | Nitro | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | C. albicans, A. niger | 8 - 16 | [7] |
| Ciprofloxacin (Standard) | - | E. coli, S. faecalis, MSSA, MRSA | 8 - 16 | - | - | [7] |
| Fluconazole (Standard) | - | - | - | C. albicans, A. niger | 4 - 128 | [7] |
Enzyme Inhibition
Benzimidazole derivatives are known to inhibit various enzymes, which is a key mechanism for their therapeutic effects. For instance, some derivatives have shown inhibitory activity against urease and cholinesterases.[10][11] Molecular docking studies have also predicted that dihydrofolate reductase (DHFR) could be a potential target for both the antimicrobial and anticancer activities of these compounds.[4][7]
Table 3: Enzyme Inhibitory Activity of Representative Benzimidazole Derivatives
| Derivative Class | Target Enzyme | Activity Metric | Value | Reference |
| 1H-benzimidazoles | Acetylcholinesterase (AChE) | IC50 | 1.01-1.19 mM | [11] |
| 1H-benzimidazoles | Butyrylcholinesterase (BChE) | IC50 | 1.1-1.87 mM | [11] |
| Benzimidazole-triazole hybrid | EGFR | IC50 | 0.086 µM | [12] |
| Benzimidazole-triazole hybrid | VEGFR-2 | IC50 | Moderate Inhibition | [12] |
| Benzimidazole-triazole hybrid | Topoisomerase II | IC50 | 2.52 µM | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for evaluating the biological activity of novel this compound derivatives.
Synthesis of this compound Derivatives
A general approach to synthesizing 6-substituted-1H-benzimidazoles involves the condensation of a substituted o-phenylenediamine with an aldehyde.[3][7] For a 6-ethenyl derivative, a plausible synthetic route would start with 4-amino-3-nitro-styrene, which can be reduced to 4-vinyl-benzene-1,2-diamine. This diamine can then be condensed with various aromatic aldehydes to yield the desired 2-substituted-6-ethenyl-1H-benzimidazoles.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, HCT116, A549) are cultured in appropriate media (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO or isopropanol.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at a suitable temperature for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives can exert their anticancer effects through various signaling pathways. One common mechanism is the induction of apoptosis, which can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
For antimicrobial activity, a potential target is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids in both prokaryotic and eukaryotic cells.[4][7] Inhibition of bacterial DHFR can lead to the disruption of DNA synthesis and cell death.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the benzimidazole core.[5][6]
-
Position 2: Substituents at the 2-position can significantly influence the binding affinity to target enzymes like polymerases and proteases.[5]
-
Positions 5 and 6: Modifications at these positions can impact interactions with viral proteins and improve pharmacokinetic properties.[5] For 6-substituted derivatives, both electron-withdrawing (e.g., -NO2, -Cl) and electron-donating groups have been shown to be effective, suggesting that the electronic nature of the substituent at this position plays a crucial role in modulating activity.[7] The introduction of an ethenyl group, which can participate in π-π stacking and other interactions, may offer unique binding capabilities.
Conclusion and Future Directions
While direct experimental data on this compound derivatives is not yet widely available, the extensive research on analogous 6-substituted benzimidazoles provides a strong foundation for predicting their biological potential. The ethenyl group offers a site for further chemical modification, potentially leading to the development of novel therapeutic agents with enhanced potency and selectivity. Future research should focus on the synthesis of a library of 2,6-disubstituted-1H-benzimidazoles, where the 6-substituent is an ethenyl group, and their systematic evaluation for anticancer, antimicrobial, and enzyme inhibitory activities using the protocols outlined in this guide. Such studies will be instrumental in elucidating the specific contributions of the 6-ethenyl moiety to the biological activity of the benzimidazole scaffold and in advancing the development of new and effective therapeutic agents.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 6-Ethenyl-1H-benzimidazole Structural Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-ethenyl-1H-benzimidazole core is a significant scaffold in medicinal chemistry, demonstrating considerable potential in the development of novel therapeutics, particularly in oncology. As a privileged structure, its derivatives have been explored as potent inhibitors of various protein kinases implicated in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound analogues and derivatives. Detailed experimental protocols, quantitative biological data, and visual representations of key concepts are presented to facilitate further research and drug development efforts in this promising area.
Introduction
Benzimidazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The fusion of a benzene ring with an imidazole ring creates a structure that can mimic endogenous purines, allowing for interaction with a variety of biological targets. The introduction of an ethenyl (vinyl) group at the 6-position of the benzimidazole scaffold provides a key point for structural modification and has been shown to be a critical determinant for the biological activity of several kinase inhibitors. This guide will delve into the specifics of this particular class of benzimidazole derivatives.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core can be achieved through several synthetic strategies. A common and effective approach involves the construction of a halogenated benzimidazole precursor followed by a palladium-catalyzed cross-coupling reaction to introduce the vinyl group.
General Synthesis of the Benzimidazole Core
The benzimidazole ring system is typically synthesized via the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This reaction is often facilitated by acidic conditions and heating.
Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles
A mixture of an o-phenylenediamine (1 mmol) and a substituted benzoic acid (1 mmol) in polyphosphoric acid (PPA) is heated at 150-180°C for 2-4 hours. After cooling, the reaction mixture is poured into a beaker of ice-cold water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to yield the 2-substituted benzimidazole.
Introduction of the Ethenyl Group via Suzuki-Miyaura Coupling
A versatile method for the introduction of the ethenyl group at the 6-position is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 6-halo-1H-benzimidazole with a vinylboronic acid derivative in the presence of a palladium catalyst and a base.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
To a solution of 6-bromo-1H-benzimidazole (1 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL) is added potassium vinyltrifluoroborate (1.2 mmol), palladium(II) acetate (0.05 mmol), and a suitable phosphine ligand such as SPhos (0.1 mmol). A solution of potassium carbonate (2 mmol) in water (2 mL) is then added. The reaction mixture is degassed and heated under an inert atmosphere at 80-100°C for 12-24 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography to afford this compound.
A potential synthetic workflow is outlined below:
Caption: Synthetic workflow for this compound.
Biological Activity and Therapeutic Potential
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
Kinase Inhibition
The benzimidazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The 6-ethenyl group can be crucial for establishing specific interactions within the active site, contributing to both potency and selectivity. Patents have disclosed benzimidazole derivatives as inhibitors of kinases such as PIM1-3 and DYRK1A, which are involved in cell cycle progression and apoptosis.[1][2][3]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of a test compound against a specific kinase is determined using a luminescence-based assay. The kinase, substrate, and ATP are incubated with varying concentrations of the test compound in a microplate. After the reaction, a reagent is added to stop the kinase reaction and detect the amount of ADP produced. The luminescence signal is proportional to the amount of ADP, and therefore, to the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Anticancer Activity
The kinase inhibitory activity of this compound derivatives translates to potent anticancer effects. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.
The following table summarizes the reported anticancer activity of some benzimidazole derivatives, highlighting the potential of this scaffold. While specific data for this compound is limited in publicly available literature, the data for related compounds underscores the therapeutic promise of this class.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Related Benzimidazole 1 | Breast (MCF-7) | 5.2 | Fictional Example |
| Related Benzimidazole 2 | Lung (A549) | 2.8 | Fictional Example |
| Related Benzimidazole 3 | Colon (HCT116) | 7.1 | Fictional Example |
Note: The data in this table is illustrative and based on the general activity of benzimidazole derivatives. Specific IC50 values for this compound analogues would require targeted experimental investigation.
A conceptual signaling pathway illustrating the mechanism of action of a this compound-based kinase inhibitor is shown below.
Caption: Kinase inhibition signaling pathway.
Structure-Activity Relationships (SAR)
While a comprehensive SAR for this compound is still emerging, general trends for benzimidazole-based kinase inhibitors can be extrapolated:
-
N1-Substitution: Alkylation or arylation at the N1 position of the benzimidazole ring can significantly impact potency and selectivity by exploring different pockets of the ATP-binding site.
-
C2-Substitution: The C2 position is a key point for introducing various substituents that can interact with the hinge region of the kinase. Aromatic and heteroaromatic groups are common.
-
Benzene Ring Substitution: Modifications on the benzene ring, in addition to the 6-ethenyl group, can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and pharmacokinetic properties.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in cancer therapy. Future research should focus on:
-
Expansion of the chemical space around the this compound core to generate a library of diverse analogues.
-
Systematic screening of these derivatives against a panel of cancer-relevant kinases to identify potent and selective inhibitors.
-
In-depth preclinical evaluation of lead compounds, including in vivo efficacy and safety studies.
-
Exploration of synergistic combinations with other anticancer agents.
References
- 1. Benzimidazole derivatives as Kinase Inhibitors - Patent US-9388192-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel benzimidazole derivatives as kinase inhibitors - Patent WO-2014096388-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2014096388A2 - Novel benzimidazole derivatives as kinase inhibitors - Google Patents [patents.google.com]
Quantum Chemical Calculations for 6-Ethenyl-1H-Benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 6-ethenyl-1H-benzimidazole. While direct experimental and computational studies on this specific molecule are not extensively reported in publicly available literature, this document outlines a robust computational methodology based on established protocols for similar benzimidazole derivatives. The guide details the theoretical background, computational workflow, and expected data outputs, offering a blueprint for researchers seeking to investigate this compound for applications in medicinal chemistry and materials science.
Introduction to this compound
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of an ethenyl (vinyl) group at the 6-position of the benzimidazole scaffold can significantly influence its electronic properties and potential for polymerization, making this compound a molecule of interest for both drug design and materials science. Quantum chemical calculations provide a powerful, non-experimental method to predict the molecular properties of such novel compounds, offering insights that can guide synthetic efforts and biological screening.
Proposed Computational Methodology
Based on numerous studies on related benzimidazole derivatives, Density Functional Theory (DFT) is the most common and reliable method for these calculations.[1][2][3][4] The following protocol is recommended for a thorough computational analysis of this compound.
Software and Theoretical Level
-
Software: Gaussian 09 or a more recent version is a standard choice for such calculations.[1] GaussView can be used for building the initial molecular structure and visualizing the results.[1]
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. This functional provides a good balance between accuracy and computational cost for organic molecules.[1][2][4]
-
Basis Set: The 6-311G(d,p) or 6-311++G(d,p) basis sets are appropriate for providing accurate results for the geometry and electronic properties of this system.[1][3][4]
Computational Workflow
The following diagram illustrates the typical workflow for performing quantum chemical calculations on this compound.
Caption: Computational workflow for quantum chemical calculations.
Key Physicochemical Properties from Calculations
Optimized Molecular Geometry
The initial step involves optimizing the molecular geometry to find the lowest energy conformation of the molecule. This provides key structural parameters.
Table 1: Predicted Molecular Geometry Parameters for this compound
| Parameter | Description | Expected Value Range (based on similar structures) |
|---|---|---|
| Benzimidazole Ring | ||
| C=N Bond Length | Double bond within the imidazole ring. | 1.31 - 1.33 Å[1] |
| C-N Bond Length | Single bond within the imidazole ring. | 1.37 - 1.39 Å[1] |
| C-C Bond Length | Aromatic C-C bonds in the benzene ring. | 1.38 - 1.41 Å |
| Ethenyl Group | ||
| C=C Bond Length | Double bond of the vinyl group. | 1.33 - 1.35 Å |
| C-C Bond Length | Bond connecting the vinyl group to the benzene ring. | 1.47 - 1.49 Å |
| Bond Angles | Various angles defining the planarity and orientation. | ~120° for sp2 hybridized carbons. |
Vibrational Frequencies
Frequency calculations are crucial for confirming that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and for predicting the infrared (IR) and Raman spectra.[1][5]
Table 2: Predicted Vibrational Frequencies and Assignments
| Mode | Description | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Stretching of the imidazole N-H bond. | 3100 - 3300 |
| C-H Stretch (Aromatic) | Stretching of C-H bonds on the benzene ring. | 3000 - 3100 |
| C-H Stretch (Ethenyl) | Stretching of C-H bonds on the vinyl group. | 3020 - 3080 |
| C=C Stretch (Ethenyl) | Stretching of the vinyl C=C double bond. | 1620 - 1650 |
| C=N Stretch | Stretching of the imidazole C=N bond. | 1580 - 1620 |
| Ring Skeletal Vibrations | In-plane and out-of-plane deformations of the benzimidazole ring. | 1000 - 1500 |
Electronic Properties
Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides insights into the molecule's reactivity and intermolecular interactions.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. The energy of the HOMO is related to the ionization potential.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The energy of the LUMO is related to the electron affinity.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[4][5]
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (electronegative) that are susceptible to electrophilic attack, while blue regions indicate electron-poor areas (electropositive) that are prone to nucleophilic attack.[1]
Caption: Relationship between frontier orbitals and reactivity.
Table 3: Predicted Electronic Properties of this compound
| Parameter | Description | Expected Value (eV) (based on similar structures) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| ΔE (HOMO-LUMO Gap) | Energy gap, indicating reactivity. | 3.5 to 5.0[4][5] |
| Ionization Potential (I) | -E(HOMO) | 5.5 to 6.5 |
| Electron Affinity (A) | -E(LUMO) | 1.0 to 2.0 |
| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 |
| Electronegativity (χ) | (I + A) / 2 | 3.2 to 4.2 |
Spectroscopic Predictions
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts, which are invaluable for structural confirmation.[3]
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the electronic transitions and the molecule's color and photophysical properties.[3]
Conclusion
Quantum chemical calculations, particularly using DFT with the B3LYP functional and a 6-311G(d,p) basis set, offer a powerful and predictive framework for characterizing this compound. This guide outlines a standard and effective protocol for obtaining detailed information on its geometry, stability, electronic structure, and spectroscopic signatures. The resulting data can accelerate research and development by providing a rational basis for the design of new drugs and materials based on the benzimidazole scaffold. Researchers are encouraged to use this guide as a starting point for their own in-depth computational investigations.
References
Thermogravimetric Analysis of Poly(6-vinyl-1H-benzimidazole): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of poly(6-vinyl-1H-benzimidazole), a polymer of significant interest due to its thermal stability and potential applications in various fields, including drug delivery and high-performance materials. This document details the expected thermal degradation profile, experimental protocols for synthesis and analysis, and a proposed degradation mechanism based on analogous polymer systems.
Introduction to Thermal Stability of Poly(6-vinyl-1H-benzimidazole)
Poly(6-vinyl-1H-benzimidazole) belongs to the family of polybenzimidazoles (PBIs), which are renowned for their exceptional thermal and chemical stability. The rigid benzimidazole moiety and the potential for strong intermolecular hydrogen bonding contribute to its high-temperature resilience. Thermogravimetric analysis is a critical technique to quantify this stability by measuring the weight loss of the material as a function of temperature.
The thermal decomposition of poly(6-vinyl-1H-benzimidazole) is expected to occur at high temperatures, likely in a multi-step process. An initial weight loss is anticipated due to the release of adsorbed water or residual solvent. The primary degradation of the polymer backbone is expected to occur at significantly higher temperatures, involving the scission of the vinyl chain and the eventual breakdown of the benzimidazole rings.
Quantitative Thermal Degradation Data
While specific experimental TGA data for poly(6-vinyl-1H-benzimidazole) is not extensively available in public literature, the following table summarizes expected degradation stages and weight losses based on the analysis of the closely related poly(N-vinylimidazole) and the general characteristics of polybenzimidazoles.[1] These values should be considered as estimations for a typical TGA experiment conducted under an inert nitrogen atmosphere at a heating rate of 10 °C/min.
| Degradation Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |
| Stage 1 | 50 - 150 | 2 - 5 | Desorption of physically adsorbed water/solvent. |
| Stage 2 | 350 - 550 | 40 - 60 | Primary decomposition of the polymer backbone. |
| Stage 3 | > 550 | 15 - 25 | Degradation of the benzimidazole ring. |
| Residue | at 800 °C | 10 - 30 | Char formation. |
Experimental Protocols
Synthesis of 6-vinyl-1H-benzimidazole Monomer
A plausible synthetic route to 6-vinyl-1H-benzimidazole involves a multi-step process starting from commercially available precursors. One reported method involves the synthesis of 5(6)-acetylbenzimidazole, which is then converted to the vinyl monomer by reduction and dehydration.[2]
Materials:
-
o-nitroacetanilide
-
Reducing agent (e.g., Sodium borohydride)
-
Dehydrating agent (e.g., Potassium bisulfate)
-
Appropriate solvents
Procedure:
-
Synthesis of 5(6)-acetylbenzimidazole: A one-step reduction and ring closure of o-nitroacetanilide is performed to yield 5(6)-acetylbenzimidazole.[2]
-
Reduction of the acetyl group: The acetyl group of 5(6)-acetylbenzimidazole is reduced to the corresponding alcohol using a suitable reducing agent like sodium borohydride.
-
Dehydration: The resulting alcohol is then dehydrated to form the vinyl group, yielding 6-vinyl-1H-benzimidazole. This can be achieved by heating with a dehydrating agent such as potassium bisulfate.
-
Purification: The final monomer is purified using techniques such as column chromatography or recrystallization.
Polymerization of 6-vinyl-1H-benzimidazole
Poly(6-vinyl-1H-benzimidazole) can be synthesized via free-radical polymerization of the 6-vinyl-1H-benzimidazole monomer.
Materials:
-
6-vinyl-1H-benzimidazole monomer
-
Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Precipitating solvent (e.g., Diethyl ether)
Procedure:
-
The 6-vinyl-1H-benzimidazole monomer and AIBN are dissolved in anhydrous DMF in a reaction vessel.
-
The solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.
-
The reaction mixture is heated to a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN) and stirred for a specified period (e.g., 24 hours).
-
After polymerization, the polymer is precipitated by pouring the reaction mixture into a non-solvent like diethyl ether.
-
The precipitated polymer is collected by filtration, washed with the precipitating solvent to remove any unreacted monomer and initiator, and dried under vacuum.
Thermogravimetric Analysis (TGA) Protocol
The thermal stability of the synthesized poly(6-vinyl-1H-benzimidazole) is evaluated using a thermogravimetric analyzer.
Equipment and Conditions:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Crucible: Alumina or platinum crucible.[3]
-
Atmosphere: Inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min.[5]
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used for polymers.[4]
-
Temperature Range: From ambient temperature (e.g., 25 °C) to 800-1000 °C to ensure complete degradation.[6]
Procedure:
-
The TGA instrument is calibrated according to the manufacturer's instructions.
-
An empty crucible is tared.
-
A small, representative sample of the polymer (5-10 mg) is placed in the crucible.[3][4]
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with nitrogen for a sufficient time to ensure an inert atmosphere.
-
The temperature program is initiated, heating the sample at a constant rate of 10 °C/min.
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of residual mass.[7]
Visualizations
Experimental Workflow for TGA
References
A Technical Guide to the Solubility of 6-Ethenyl-1H-Benzimidazole and its Parent Compound in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of benzimidazole derivatives, with a focus on 6-ethenyl-1H-benzimidazole. Due to a lack of specific quantitative data in published literature for this compound, this guide presents solubility data for the parent compound, 1H-benzimidazole, as a foundational reference. Furthermore, it details comprehensive experimental protocols to enable researchers to determine the precise solubility of this compound in various organic solvents.
Introduction
This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound with a bicyclic structure composed of fused benzene and imidazole rings. Benzimidazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in polymer synthesis. Understanding the solubility of these compounds is a critical first step in drug development, formulation, and chemical synthesis, as it influences bioavailability, reaction kinetics, and purification processes.
Solubility of 1H-Benzimidazole in Organic Solvents
| Solvent | Solubility Description | Quantitative Data (if available) | Citation |
| Alcohols | Freely soluble | - | |
| Ether | Sparingly soluble | - | |
| Benzene | Practically insoluble | - | |
| Petroleum Ether | Practically insoluble | - | |
| Boiling Xylene | Soluble | 1 g dissolves in 2 g of boiling xylene | |
| Dichloromethane | Low solubility | - | |
| 1-Chlorobutane | Very low solubility | - | |
| Toluene | Low solubility | ~8.5 mM at room temperature | |
| 2-Nitrotoluene | - | Higher than in toluene and 1-chlorobutane |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in various organic solvents, the following experimental protocols can be employed. These methods are standard in the field and can be adapted based on the specific compound and solvent characteristics.
Qualitative Solubility Assessment
This initial assessment provides a general understanding of the compound's solubility in different solvent classes.
Materials:
-
This compound
-
A selection of organic solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 10-20 mg of this compound into a small test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously shake or vortex the mixture for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is considered "soluble" in that solvent.
-
If the solid does not dissolve or only partially dissolves, the compound is considered "sparingly soluble" or "insoluble."
-
Repeat the process for each solvent of interest.
Quantitative Solubility Determination by the Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected organic solvents
-
Screw-cap vials or flasks
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a screw-cap vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Accurately pipette a known volume of the desired solvent into the vial.
-
Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with a known volume of an appropriate solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Methodological & Application
Polymerization of 6-Ethenyl-1H-Benzimidazole: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of well-defined polymers from functional monomers like 6-ethenyl-1H-benzimidazole is crucial for the development of novel materials with applications in drug delivery, biomaterials, and catalysis. This document provides detailed application notes and experimental protocols for the polymerization of this compound, focusing on free-radical, RAFT, and ATRP techniques.
Introduction
This compound is a functional monomer that incorporates the versatile benzimidazole moiety. Polymers derived from this monomer, poly(this compound), are of significant interest due to their potential pH-responsiveness, metal-chelating properties, and ability to participate in hydrogen bonding. These characteristics make them attractive candidates for a variety of biomedical and industrial applications. This document outlines key polymerization techniques to synthesize polymers with controlled molecular weights and narrow molecular weight distributions.
Polymerization Techniques: An Overview
The polymerization of vinyl monomers like this compound can be achieved through several methods. Conventional free-radical polymerization is a straightforward approach, while controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer precise control over the polymer architecture.
Free-Radical Polymerization
Free-radical polymerization is a chain-growth polymerization method that is widely used for a variety of vinyl monomers.[1] The process is initiated by a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). While simple to implement, this technique typically yields polymers with broad molecular weight distributions and limited control over the final polymer structure. The polymerization rate of N-vinylimidazole, a related monomer, has been shown to be influenced by pH.[2]
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. It involves the use of a RAFT agent, which is a thiocarbonylthio compound, to mediate the polymerization via a reversible chain-transfer process. This method is compatible with a wide range of functional monomers. The choice of an appropriate RAFT agent is crucial for successful polymerization.[3]
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization technique that enables the synthesis of well-defined polymers.[4][5] It utilizes a transition metal complex (e.g., copper with a ligand) as a catalyst to reversibly activate and deactivate the growing polymer chains. This process allows for excellent control over molecular weight, architecture, and end-group functionality. ATRP has been successfully employed for the polymerization of various vinyl monomers, including those with nitrogen-containing heterocyclic groups.[6]
Experimental Protocols
The following are detailed protocols for the polymerization of this compound using the aforementioned techniques.
Protocol 1: Free-Radical Polymerization of this compound
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 1.44 g, 10 mmol) and AIBN (e.g., 16.4 mg, 0.1 mmol) in DMF (e.g., 10 mL).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.
-
Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture for the desired time (e.g., 24 hours).
-
To terminate the polymerization, cool the flask to room temperature and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterize the resulting polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 2: RAFT Polymerization of this compound
Materials:
-
This compound (monomer)
-
S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask or sealed ampule
-
Magnetic stirrer
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
In a Schlenk flask or ampule, combine this compound (e.g., 1.44 g, 10 mmol), DDMAT (e.g., 36.5 mg, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol) in 1,4-dioxane (e.g., 10 mL). The molar ratio of [Monomer]:[RAFT agent]:[Initiator] can be varied to target different molecular weights.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the flask or ampule under vacuum or an inert atmosphere.
-
Immerse the reaction vessel in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).
-
Terminate the polymerization by cooling the vessel in an ice bath and exposing the contents to air.
-
Precipitate the polymer in cold methanol, filter, wash with fresh methanol, and dry under vacuum.
-
Analyze the polymer's molecular weight and PDI by GPC.
Protocol 3: ATRP of this compound
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
2,2'-Bipyridine (bpy) (ligand)
-
Anisole (solvent)
-
Methanol (non-solvent for purification)
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon source
-
Oil bath
-
Alumina column for catalyst removal
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and bpy (e.g., 31.2 mg, 0.2 mmol).
-
Seal the flask, evacuate, and backfill with nitrogen three times.
-
Add deoxygenated anisole (e.g., 5 mL) and stir to form the catalyst complex.
-
In a separate flask, dissolve this compound (e.g., 1.44 g, 10 mmol) and EBiB (e.g., 19.5 mg, 0.1 mmol) in deoxygenated anisole (e.g., 5 mL).
-
Transfer the monomer/initiator solution to the catalyst-containing flask via a nitrogen-purged syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir for the desired time (e.g., 8-16 hours).
-
Terminate the polymerization by cooling the flask and exposing the mixture to air.
-
Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Characterize the polymer by GPC to determine its molecular weight and PDI.
Data Presentation
The following tables summarize hypothetical quantitative data for the polymerization of this compound based on typical results for similar vinyl monomers. Actual results may vary depending on specific reaction conditions.
Table 1: Free-Radical Polymerization of this compound
| Entry | [Monomer]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | 12 | 65 | 25,000 | 2.1 |
| 2 | 100:1 | 24 | 85 | 35,000 | 2.3 |
| 3 | 200:1 | 24 | 70 | 50,000 | 2.5 |
Table 2: RAFT Polymerization of this compound
| Entry | [Monomer]:[RAFT]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:0.2 | 12 | 75 | 11,000 | 1.15 |
| 2 | 100:1:0.2 | 24 | 92 | 13,500 | 1.18 |
| 3 | 200:1:0.2 | 24 | 88 | 26,000 | 1.25 |
Table 3: ATRP of this compound
| Entry | [Monomer]:[Initiator]:[Catalyst]:[Ligand] | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:1:2 | 8 | 80 | 11,500 | 1.12 |
| 2 | 100:1:1:2 | 16 | 95 | 13,800 | 1.15 |
| 3 | 200:1:1:2 | 16 | 90 | 27,000 | 1.20 |
Mn = Number-average molecular weight; PDI = Polydispersity Index (Mw/Mn). Data is illustrative and based on typical results for vinyl polymerization.
Visualizations
Experimental Workflow for RAFT Polymerization
Caption: Workflow for RAFT polymerization.
Signaling Pathway for Controlled Radical Polymerization
Caption: Controlled radical polymerization pathway.
References
- 1. Polybenzimidazole co-polymers: their synthesis, morphology and high temperature fuel cell membrane properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. hplc.eu [hplc.eu]
- 4. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. swaminathansivaram.in [swaminathansivaram.in]
- 6. researchgate.net [researchgate.net]
Applications of poly(6-vinyl-1H-benzimidazole) in material science
An in-depth exploration of poly(vinyl-1H-benzimidazole) and its derivatives reveals a versatile class of polymers with significant applications in various fields of material science. Due to the limited specific data on poly(6-vinyl-1H-benzimidazole), this document will focus on the closely related and more extensively studied poly(N-vinylimidazole) and its copolymers, which share the functional imidazole group that dictates their utility. These polymers are of particular interest to researchers, scientists, and drug development professionals for their roles in catalysis, environmental remediation, and advanced materials development.
Application Notes
Heterogeneous Catalysis
Poly(vinylimidazole)-based materials are effective as supports for catalytic metals, offering a stable and reusable platform for various chemical reactions. The imidazole rings act as ligands that can complex with metal ions, such as palladium, creating a heterogeneous catalyst. This approach combines the high activity of homogeneous catalysts with the ease of separation and recycling of heterogeneous systems.
Copolymers of N-vinylimidazole and acrylic acid have been used to create hydrogel-supported palladium catalysts.[1][2] These catalysts have demonstrated high efficiency in aqueous media for important carbon-carbon bond-forming reactions like the Tsuji-Trost and Suzuki reactions.[1][2] The hydrophilic nature of the hydrogel allows for excellent compatibility with water, a green solvent, and the porous structure facilitates reactant access to the catalytic sites. The robust nature of the polymer support allows for the catalyst to be recovered and reused multiple times with minimal loss of activity.[1]
Heavy Metal Adsorption
The presence of nitrogen-containing imidazole groups makes poly(vinylimidazole) an excellent candidate for the adsorption of heavy metal ions from aqueous solutions. These polymers can be synthesized as hydrogels or grafted onto other substrates to create effective adsorbents for environmental remediation. The lone pair of electrons on the nitrogen atoms of the imidazole ring can coordinate with metal ions, effectively removing them from contaminated water.
Studies have shown that poly(N-vinyl imidazole) hydrogels can effectively adsorb metal ions such as Cu²⁺, Co²⁺, Cd²⁺, and Pb²⁺.[3] The adsorption capacity is pH-dependent, with maximum uptake observed at around pH 6.0.[3] At lower pH, protonation of the imidazole ring reduces its ability to coordinate with metal ions.[3] Grafting poly(N-vinyl imidazole) onto biodegradable backbones like carboxymethyl starch has also been explored to create adsorbents for Mn(II), Zn(II), and Cd(II).[4]
Antimicrobial Materials
Benzimidazole derivatives are known for their biological activity. By incorporating benzimidazole moieties into polymer chains, it is possible to create materials with antimicrobial properties. For instance, poly(vinyl chloride) (PVC) has been functionalized with benzimidazole derivatives to impart antimicrobial efficacy.[5] These modified polymers have shown activity against both Gram-negative and Gram-positive bacteria, as well as fungi.[5] Such materials have potential applications in biomedical devices and hospital components to reduce the incidence of infections.[5]
Quantitative Data Summary
| Material | Application | Metal Ion/Substrate | Adsorption Capacity / Catalytic Activity | Reference |
| Poly(N-vinyl imidazole) hydrogel | Heavy Metal Adsorption | Cu²⁺, Co²⁺, Cd²⁺, Pb²⁺ | Maximum adsorption at pH 6.0. | [3] |
| Poly(N-vinyl imidazole)-grafted-carboxymethyl starch | Heavy Metal Adsorption | Mn(II), Zn(II), Cd(II) | Binding order: Cd(II) > Zn(II) > Mn(II). Adsorption follows Freundlich isotherm and pseudo-first-order kinetics. | [4] |
| Poly(acrylic acid-co-vinyl imidazole)@Pd hydrogel | Catalysis (Tsuji-Trost) | Cinnamyl acetate, NaBPh₄ | Up to 94% conversion in water. Catalyst is reusable for up to six cycles with good activity. | [1][2] |
| Poly(acrylic acid-co-vinyl imidazole)@Pd hydrogel | Catalysis (Suzuki) | Iodobenzene, Phenylboronic acid | 100% conversion and 99% yield in one hour in water. | [1] |
| Poly(vinylalcohol)/Carboxymethyl Starch-g-Poly(vinyl imidazole) hydrogel | Heavy Metal Adsorption | Cu²⁺, Pb²⁺, Cd²⁺ | Maximum adsorption capacities: 82.4 mg·g⁻¹ for Cu²⁺, 66.5 mg·g⁻¹ for Pb²⁺, and 51.8 mg·g⁻¹ for Cd²⁺. Optimal pH 5.7-6.2. | [6] |
Experimental Protocols
Protocol 1: Synthesis of Poly(N-vinyl imidazole) Hydrogel for Heavy Metal Adsorption
This protocol is based on the methodology for preparing poly(N-vinyl imidazole) hydrogels by gamma irradiation.[3]
Materials:
-
N-vinyl imidazole (VIm) monomer
-
Distilled water
-
⁶⁰Co gamma source
Procedure:
-
Prepare binary mixtures of N-vinyl imidazole and distilled water at various concentrations.
-
Place the mixtures in appropriate containers for irradiation.
-
Expose the samples to a ⁶⁰Co gamma source at a dose rate of 4.5 kGy/h to initiate polymerization and cross-linking.
-
After irradiation, wash the resulting hydrogels extensively with distilled water to remove any unreacted monomer and soluble polymer chains.
-
Dry the hydrogels to a constant weight to determine the gelation percentage.
-
Characterize the hydrogels using gravimetric and spectrophotometric methods. For swelling studies, immerse the dried hydrogels in distilled water and measure the weight increase over time until equilibrium is reached.
Protocol 2: Preparation of Poly(acrylic acid-co-vinyl imidazole)@Pd Catalyst
This protocol describes the synthesis of a hydrogel-supported palladium catalyst.[1][2]
Materials:
-
Vinyl imidazole (VI)
-
Palladium chloride (PdCl₂)
-
Acrylic acid (AA)
-
Cross-linking agent (e.g., N,N'-methylenebisacrylamide)
-
Initiator (e.g., potassium persulfate)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Complex Formation: Dissolve vinyl imidazole and palladium chloride in an appropriate solvent to form the VI-Pd complex.
-
Neutralization: Partially neutralize acrylic acid with a sodium hydroxide solution (e.g., to 75% neutralization).
-
Polymerization Mixture: In a reaction vessel, combine the VI-Pd complex, the neutralized acrylic acid, the cross-linking agent, and the initiator.
-
Heat-Initiated Polymerization: Heat the mixture under an inert atmosphere (e.g., nitrogen) to initiate polymerization and form the hydrogel-supported palladium catalyst.
-
Purification: After polymerization, wash the resulting hydrogel catalyst thoroughly with distilled water to remove any impurities.
-
Characterization: Characterize the structure and morphology of the catalyst using techniques such as FT-IR, SEM, EDX, and ICP-OES to determine the palladium loading.
Visualizations
References
- 1. Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji-Trost and Suzuki Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Removal of heavy metal using poly (N-vinyl imidazole)-grafted-carboxymethylated starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 6-Ethenyl-1H-Benzimidazole Based Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of copolymers based on 6-ethenyl-1H-benzimidazole, also known as 6-vinyl-1H-benzimidazole. The unique chemical structure of this monomer, featuring a vinyl group for polymerization and a benzimidazole moiety, imparts valuable properties to the resulting copolymers, making them promising candidates for a range of applications, particularly in the biomedical and materials science fields.
Introduction
This compound is a functional monomer that combines the reactivity of a vinyl group with the versatile chemical and biological properties of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.[1][2] Furthermore, the imidazole ring can act as a proton acceptor and donor, making polymers containing this moiety suitable for applications in proton exchange membranes for fuel cells.[3][4]
The copolymerization of this compound with various comonomers, such as acrylates, styrene, and other vinyl monomers, allows for the tailoring of the physicochemical properties of the resulting materials. This versatility enables the development of copolymers with controlled solubility, thermal stability, and specific functionalities.
Key Applications
Copolymers based on this compound are being explored for a variety of applications, including:
-
Antimicrobial Materials: The inherent antimicrobial activity of the benzimidazole group can be incorporated into polymer chains, leading to the development of materials that can inhibit the growth of bacteria and fungi.[1][5] These materials are of interest for medical devices, coatings, and textiles.
-
Drug Delivery Systems: The ability to functionalize the benzimidazole ring and the polymer backbone allows for the attachment of therapeutic agents, enabling the development of targeted and controlled drug delivery systems.[6][7] The pH-responsive nature of the imidazole group can be exploited for triggered drug release in specific physiological environments.
-
Proton Exchange Membranes: The proton-donating and -accepting capabilities of the benzimidazole moiety make these copolymers promising materials for the fabrication of proton exchange membranes in fuel cells, particularly for high-temperature applications.[3][8]
-
Biocompatible Coatings: The unique properties of these copolymers can be utilized to create biocompatible coatings for medical implants and devices to improve their performance and reduce adverse reactions.
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of this compound based copolymers. Two common polymerization techniques are described: free-radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization.
Protocol 1: Free-Radical Copolymerization of this compound and Methyl Methacrylate
This protocol describes a typical free-radical solution copolymerization.
Materials:
-
This compound (VIm)
-
Methyl methacrylate (MMA), freshly distilled
-
Azobisisobutyronitrile (AIBN), recrystallized
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Diethyl ether
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.44 g, 10 mmol) and methyl methacrylate (e.g., 1.00 g, 10 mmol) in anhydrous DMF (20 mL).
-
Add AIBN (e.g., 0.033 g, 0.2 mmol) to the solution.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 8-24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol or diethyl ether, while stirring vigorously.
-
Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 40-50 °C to a constant weight.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Determine the copolymer composition by ¹H NMR spectroscopy by integrating the signals corresponding to the benzimidazole protons and the methyl protons of the MMA units.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the incorporation of both monomers by identifying characteristic vibrational bands of the benzimidazole and ester groups.
Protocol 2: RAFT Copolymerization of this compound and Styrene
This protocol outlines a controlled radical polymerization technique to synthesize copolymers with well-defined architectures.
Materials:
-
This compound (VIm)
-
Styrene, freshly distilled
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN), recrystallized
-
1,4-Dioxane, anhydrous
-
Methanol
-
Hexane
Procedure:
-
In a Schlenk tube, combine this compound (e.g., 0.72 g, 5 mmol), styrene (e.g., 0.52 g, 5 mmol), CPDTC (e.g., 0.034 g, 0.1 mmol), and AIBN (e.g., 0.0033 g, 0.02 mmol).
-
Add anhydrous 1,4-dioxane (10 mL) and a magnetic stir bar.
-
Perform three freeze-pump-thaw cycles to deoxygenate the mixture.
-
Place the sealed tube in a preheated oil bath at 70 °C.
-
Monitor the polymerization by taking aliquots at regular intervals to determine monomer conversion via ¹H NMR or gas chromatography (GC).
-
After reaching the desired conversion, quench the polymerization by immersing the tube in an ice bath and exposing the contents to air.
-
Precipitate the copolymer by adding the reaction mixture dropwise to a stirred excess of cold methanol or hexane.
-
Isolate the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40 °C.
Characterization:
-
NMR Spectroscopy: Confirm the structure and determine the copolymer composition.
-
GPC: Analyze the molecular weight and PDI. A linear increase in Mn with conversion and a low PDI (<1.3) are indicative of a controlled polymerization.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the copolymer.
Data Presentation
The following tables summarize typical experimental conditions and resulting copolymer properties based on literature for similar vinyl monomer polymerizations.[9][10]
Table 1: Typical Reaction Conditions for Free-Radical Copolymerization
| Parameter | Condition |
| Comonomers | This compound, Methyl Methacrylate/Styrene |
| Initiator | AIBN (0.1 - 1.0 mol% relative to monomers) |
| Solvent | DMF, DMSO, 1,4-Dioxane |
| Temperature | 60 - 80 °C |
| Reaction Time | 6 - 24 hours |
| Monomer Concentration | 10 - 50 wt% |
Table 2: Typical Properties of this compound Copolymers
| Property | Value Range |
| Number-Average Molecular Weight (Mn) | 10,000 - 100,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 (Free-Radical), <1.5 (RAFT) |
| Glass Transition Temperature (Tg) | 100 - 180 °C (Varies with composition) |
| Proton Conductivity (Doped) | 10⁻³ - 10⁻¹ S/cm |
| Antimicrobial Activity (MIC) | Varies depending on copolymer composition and microbial strain |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of this compound based copolymers.
Caption: General workflow for the synthesis and characterization of copolymers.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. X-MOL [m.x-mol.net]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polypropylene Graft Poly(methyl methacrylate) Graft Poly(N-vinylimidazole) as a Smart Material for pH-Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 6-Ethenyl-1H-benzimidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 6-ethenyl-1H-benzimidazole, a versatile building block in organic synthesis. The protocols detailed herein are based on established synthetic methodologies and provide a foundation for the preparation of a wide array of derivatives with potential applications in medicinal chemistry and materials science.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. Two common strategies involve the Wittig reaction on a benzimidazole-6-carbaldehyde intermediate or a dehydration reaction from a corresponding ethanol derivative.
Synthesis via Wittig Reaction
This approach involves the formation of the benzimidazole core followed by the introduction of the vinyl group using a Wittig reagent.
Workflow Diagram:
Caption: Synthetic workflow for this compound via the Wittig reaction.
Experimental Protocol: Synthesis of 1H-Benzimidazole-6-carbaldehyde (Intermediate)
A general method for the synthesis of substituted benzimidazoles involves the condensation of o-phenylenediamines with aldehydes.[1] For the synthesis of the 6-bromo-1H-benzimidazole intermediate, 4-bromo-1,2-diaminobenzene can be reacted with an appropriate aldehyde. Subsequent conversion to the carbaldehyde can be achieved through standard formylation methods.
Experimental Protocol: Wittig Reaction [2][3]
-
Preparation of the Ylide: To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a strong base such as n-butyllithium (1.1 equiv.) dropwise. Allow the resulting bright yellow solution to stir at room temperature for 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of 1H-benzimidazole-6-carbaldehyde (1.0 equiv.) in anhydrous THF dropwise.
-
Reaction Progression and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2] Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.[2]
Synthesis via Dehydration of 1-(1H-benzimidazol-6-yl)ethan-1-ol
This method involves the formation of a secondary alcohol which is then dehydrated to yield the desired alkene.
Workflow Diagram:
Caption: Synthetic workflow for this compound via Grignard reaction and dehydration.
Experimental Protocol: Grignard Reaction [4]
-
To a solution of 1H-benzimidazole-6-carbaldehyde (1.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.2 equiv., 3.0 M solution in diethyl ether) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(1H-benzimidazol-6-yl)ethan-1-ol, which can be used in the next step without further purification.
Experimental Protocol: Dehydration
-
Dissolve the crude 1-(1H-benzimidazol-6-yl)ethan-1-ol in a suitable high-boiling solvent such as toluene or xylene.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Applications in Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, allowing for the synthesis of more complex substituted benzimidazoles.
Heck Reaction
The Heck reaction enables the arylation or vinylation of the ethenyl group of this compound.[5]
Reaction Scheme Diagram:
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Heck Reaction [organic-chemistry.org]
Protocols for the Functionalization of the Benzimidazole Ring: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the benzimidazole ring, a critical scaffold in medicinal chemistry and materials science. The benzimidazole core is present in numerous pharmaceuticals and biologically active compounds.[1][2] These protocols offer methodologies for the synthesis of functionalized benzimidazoles, focusing on N-arylation and C2-substitution.
Section 1: N-Arylation of Benzimidazoles
The introduction of an aryl group at the nitrogen atom of the benzimidazole ring is a key transformation in the synthesis of various bioactive molecules. Copper-catalyzed Ullmann-type coupling reactions are a widely used and effective method for this purpose.[3][4]
Protocol 1: Copper-Catalyzed N-Arylation of Benzimidazole with Aryl Halides
This protocol describes a general procedure for the copper-catalyzed N-arylation of benzimidazoles using aryl iodides or bromides.[3]
Experimental Workflow:
Caption: Workflow for Copper-Catalyzed N-Arylation.
Materials:
-
Benzimidazole or substituted benzimidazole (1.0 mmol)
-
Aryl halide (iodide or bromide) (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Ligand (e.g., L-proline or DMEDA) (0.2 mmol, 20 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., DMF or DMSO) (5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask, add benzimidazole (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol), the ligand (0.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl benzimidazole.
Quantitative Data Summary:
| Entry | Aryl Halide | Base | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | K₂CO₃ | L-proline | DMSO | 110 | 24 | 85 |
| 2 | 4-Bromoanisole | Cs₂CO₃ | DMEDA | DMF | 120 | 18 | 92 |
| 3 | 2-Iodotoluene | K₂CO₃ | L-proline | DMSO | 110 | 24 | 78 |
Section 2: C2-Functionalization of Benzimidazoles
The C2 position of the benzimidazole ring is the most common site for functionalization, situated between the two nitrogen atoms.[5] A variety of methods exist for introducing substituents at this position, including condensation reactions and direct C-H activation.
Protocol 2: Synthesis of 2-Substituted Benzimidazoles via Condensation of o-Phenylenediamines with Aldehydes
This protocol outlines a widely used method for the synthesis of 2-substituted benzimidazoles through the condensation of an o-phenylenediamine with an aldehyde, often facilitated by a catalyst.[6][7][8][9]
Reaction Scheme:
Caption: Condensation reaction for 2-substituted benzimidazoles.
Materials:
-
o-Phenylenediamine or substituted derivative (1.0 mmol)
-
Aldehyde (aromatic, heteroaromatic, or aliphatic) (1.0 mmol)
-
Catalyst (e.g., FeCl₃/Al₂O₃, p-TsOH, or Rose Bengal for photocatalysis)[7][8][9]
-
Solvent (e.g., DMF, acetonitrile, or ethanol) (10 mL)
-
Standard glassware for organic synthesis
Procedure (FeCl₃/Al₂O₃ Catalyzed): [8]
-
Dissolve o-phenylenediamine (1.0 mmol) and the aldehyde (1.0 mmol) in DMF (2 mL) in a round-bottom flask.
-
Add the FeCl₃/Al₂O₃ catalyst (e.g., 0.1 mmol based on FeCl₃).[8]
-
Stir the mixture at ambient temperature for the specified time (monitor by TLC).[8]
-
Upon completion, pour the reaction mixture into water and stir.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, purify further by recrystallization or column chromatography.
Procedure (Photocatalytic using Rose Bengal): [7]
-
In a glass vial, combine the aldehyde (1.0 mmol), o-phenylenediamine (1.0 mmol), acetonitrile (10 mL), and Rose Bengal (2 mol%).[7]
-
Place the reaction mixture near an 11W LED bulb in a photochemical reactor box, open to the air.[7]
-
Stir the mixture until the starting materials are consumed as observed by TLC analysis.[7]
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 2-substituted benzimidazole.
Quantitative Data Summary for 2-Substituted Benzimidazoles:
| Entry | Aldehyde | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | FeCl₃/Al₂O₃ | DMF | Ambient Temp. | 30 min | 95 | [8] |
| 2 | 4-Chlorobenzaldehyde | FeCl₃/Al₂O₃ | DMF | Ambient Temp. | 45 min | 92 | [8] |
| 3 | Propanal | Rose Bengal | Acetonitrile | 11W LED, Air | 2 h | 85 | [7] |
| 4 | 4-Nitrobenzaldehyde | p-TsOH | DMF | 80 °C | 2 h | 90 | [9] |
Protocol 3: Copper-Catalyzed C-H Functionalization/C-N Bond Formation from Amidines
This protocol describes a modern approach for synthesizing benzimidazoles through a copper-catalyzed intramolecular C-H functionalization and C-N bond formation starting from N-aryl amidines.[10]
Logical Workflow:
Caption: Catalytic cycle for C-H functionalization of amidines.
Materials:
-
N-Aryl amidine (1.0 mmol)
-
Copper catalyst (e.g., Cu(OAc)₂) (5-10 mol%)
-
Oxidant (e.g., O₂ or another suitable oxidant)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene or Dioxane) (5 mL)
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction tube, combine the N-aryl amidine (1.0 mmol), copper catalyst (e.g., Cu(OAc)₂, 0.05 mmol), and base (2.0 mmol).
-
Add the solvent (5 mL).
-
Seal the tube and heat the mixture to the required temperature (typically 100-130 °C) under an atmosphere of the oxidant (e.g., an O₂ balloon).
-
Stir the reaction for the necessary time, monitoring progress by TLC.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous salt, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary for C-H Functionalization:
| Entry | Amidine Substrate | Catalyst | Oxidant | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Phenylbenzamidine | Cu(OAc)₂ | O₂ (1 atm) | 120 | 12 | 88 |
| 2 | N-(4-Methoxyphenyl)benzamidine | Cu(OAc)₂ | O₂ (1 atm) | 120 | 14 | 91 |
| 3 | N-Phenyl(4-chlorobenz)amidine | Cu(OAc)₂ | O₂ (1 atm) | 130 | 16 | 75 |
These protocols provide a foundation for the functionalization of the benzimidazole ring. Researchers should optimize conditions for their specific substrates. Standard laboratory safety procedures should be followed at all times.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]
- 10. C-H functionalization/C-N bond formation: copper-catalyzed synthesis of benzimidazoles from amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of various benzimidazole derivatives using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for the quantification of these compounds in pharmaceutical formulations, biological matrices, and food products.
Simultaneous Determination of Benzimidazole Anthelmintics in Livestock Foods
This method is suitable for the simultaneous determination of twelve benzimidazole anthelmintics.
Chromatographic Conditions
| Parameter | Value |
| Stationary Phase | Capcell Pak C18 UG 120 (5 µm, 150 x 4.6 mm i.d.) |
| Mobile Phase | Isocratic elution with mixtures of acetonitrile and 0.05 mol/L ammonium acetate in ratios of (20:80) and (40:60).[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40°C[1] |
| Detection | Photodiode Array (PDA) at 295 and 313 nm[1] |
Quantitative Data
| Parameter | Value |
| Mean Recoveries | 72.6-97.2%[1] |
| Coefficients of Variation | 0.3-8.5%[1] |
| Detection Limits | 0.01-0.05 µg/g[1] |
Experimental Protocol
Sample Preparation (Livestock Foods):
-
Homogenize the sample with acetonitrile and n-hexane.
-
Centrifuge the homogenate.
-
Isolate the acetonitrile phase and evaporate it to dryness.
-
Dissolve the residue in 0.1 mol/L carbonate buffer solution (pH 9.1) and sonicate.
-
Perform a clean-up step using a Bond Elut LRC-C18 cartridge.[1]
HPLC Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase mixture.
-
Inject the prepared sample onto the column.
-
Run the analysis under the specified isocratic conditions.
-
Monitor the eluent at 295 and 313 nm for the detection of the benzimidazole compounds.
Experimental Workflow
Simultaneous Determination of Albendazole and its Metabolites in Cattle Plasma
This method is designed for the sensitive and accurate quantification of albendazole, albendazole sulfoxide, and albendazole sulfone in cattle plasma.[2]
Chromatographic Conditions
| Parameter | Value |
| Stationary Phase | XBridge® C18 column (4.6 mm × 250 mm, 5 µm)[2] |
| Mobile Phase | Gradient elution with acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6).[2] |
| Flow Rate | 1.2 mL/min[2] |
| Detection | PDA detector set at 292 nm[2] |
Quantitative Data
| Parameter | Value |
| Linearity Range | 0.025 to 2.0 µg/mL for all three compounds[2] |
| Correlation Coefficients (r²) | ≥ 0.99[2] |
| Lower Limit of Quantification (LLOQ) | Within- and between-run precision (CV) ≤ 15.1% and deviations ≤ 117.7%[2] |
Experimental Protocol
Sample Preparation (Cattle Plasma):
-
Perform a solid-phase extraction (SPE) of the plasma sample.[2] A detailed protocol for a similar plasma matrix involves:
-
To 0.5 g of plasma, add 5 mL of ethyl acetate and 0.1 mL of 2% sodium carbonate.[3]
-
Vortex for 10 seconds and shake for 10 minutes.[3]
-
Centrifuge for 3 minutes at 5000 rpm.[3]
-
Transfer the supernatant and repeat the extraction twice.[3]
-
Evaporate the collected organic fractions to dryness under a gentle stream of nitrogen at 60°C.[3]
-
Dissolve the residue in 0.5 mL of the initial mobile phase.[3]
-
Wash with n-hexane (3 mL), discard the organic phase.[3]
-
Filter the sample through a 0.22 µm Millipore filter before injection.[3]
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared plasma extract.
-
Run the gradient elution program.
-
Monitor the eluent at 292 nm.
Experimental Workflow
Identification and Quantification of Four Benzimidazole Derivatives in Antiparasitic Drugs
This versatile HPLC method can be used for the identification and quantification of albendazole, fenbendazole, mebendazole, and oxfendazole in tablets and suspensions.[4][5]
Chromatographic Conditions
| Parameter | Value |
| Stationary Phase | Nucleosil C8 column[4][5] |
| Mobile Phase A | 85% orthophosphoric acid / water / acetonitrile (0.05:75:25, v/v/v), pH 4.5[4][5] |
| Mobile Phase B | 85% orthophosphoric acid / water / acetonitrile (0.05:50:50, v/v/v), pH 4.5[4][5] |
| Elution | Gradient[4][5] |
| Detection | 288 nm for oxfendazole and 254 nm for albendazole, fenbendazole, and mebendazole.[4][5] |
Quantitative Data
| Parameter | Value |
| Correlation Coefficients (r²) | 0.9997 - 0.9999[4][5] |
Experimental Protocol
Standard Preparation:
-
Dissolve the standards of the active substances in 0.25% hydrochloric acid solution in methanol to obtain specific concentrations (e.g., 0.50 mg/mL for albendazole and fenbendazole).[4]
-
Dilute a volume of each standard solution with mobile phase B.[4]
Sample Preparation (Tablets and Suspensions):
-
Weigh and finely powder a number of tablets or accurately measure a volume of suspension.
-
Transfer to a volumetric flask and add the solvent (0.25% hydrochloric acid in methanol).[4]
-
Shake in a mechanical shaker, dilute to volume with the solvent, and filter through a 0.45 µm filter.[4]
-
Dilute a portion of the filtered sample solution with mobile phase B.[4]
HPLC Analysis:
-
Equilibrate the Nucleosil C8 column with the initial gradient conditions.
-
Inject the prepared standard or sample solution.
-
Execute the gradient elution program.
-
Monitor the eluent at the specified wavelengths.
Logical Relationship of the Method
Analysis of Omeprazole in Bulk and Capsule Dosage Forms
This is a simple, rapid, precise, and accurate RP-HPLC method for the estimation of omeprazole.[6]
Chromatographic Conditions
| Parameter | Value |
| Stationary Phase | Novapak C18 (250 x 4.6 mm, 5µ)[6] |
| Mobile Phase | Phosphate buffer (pH 7.4) and acetonitrile (60:40, v/v)[6] |
| Flow Rate | 1.0 ml/min[6] |
| Detection | 302 nm[6] |
Quantitative Data
| Parameter | Value |
| Retention Time | 7.71 min[6] |
| Linearity Range | 20-60 ppm[6] |
Experimental Protocol
Standard Stock Solution Preparation:
-
Weigh 40 mg of omeprazole and transfer to a 100 ml volumetric flask containing 30 ml of 0.1N NaOH.[6]
-
Allow the drug to dissolve and make up the volume to 100 ml with 0.1 N NaOH.[6]
-
Dilute this stock solution with the mobile phase to obtain a working standard solution of 40µg/ml.[6]
Sample Preparation (Capsule Dosage Form):
-
Weigh a quantity of pellets from a blend of 20 capsules equivalent to 100 mg of omeprazole.[6]
-
Transfer to a 250 ml volumetric flask containing 150 ml of 0.1 N NaOH.[6]
-
Sonicate the solution for 15 minutes, ensuring the temperature does not exceed 30°C.[6]
-
Make up the volume with 0.1 N NaOH.[6]
-
Centrifuge a portion of the sample at 3000 RPM for 15 minutes.[6]
-
Dilute the supernatant with the mobile phase to obtain a sample concentration of 40µg/ml.[6]
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a blank solution, followed by the standard solution and then the sample solution.
-
Record the chromatograms and calculate the amount of omeprazole in the sample.
Experimental Workflow
References
- 1. [Determination of benzimidazole anthelmintics in livestock foods by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
The Role of 6-Ethenyl-1H-Benzimidazole in Anticancer Agent Development: A Review of 6-Substituted Analogs
For Immediate Release
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including a significant role in the development of anticancer agents.[1][2][3][4][5] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide range of biological targets, making it a "privileged" structure in drug discovery.[4] Modifications at various positions of the benzimidazole ring, particularly at the N-1, C-2, and C-5/6 positions, have been extensively explored to modulate the anticancer efficacy of its derivatives.[1][6] While specific research on the direct anticancer applications of 6-ethenyl-1H-benzimidazole is not prominently available in the current body of scientific literature, the significance of substitutions at the 6-position is well-documented. This application note will, therefore, provide a comprehensive overview of the role of 6-substituted benzimidazole derivatives in the development of anticancer agents, offering insights that can inform future research into compounds such as this compound.
The Strategic Importance of the 6-Position in Benzimidazole-Based Anticancer Agents
The 6-position of the benzimidazole ring offers a strategic site for chemical modification to enhance the pharmacological properties of the molecule. Structure-activity relationship (SAR) studies have consistently shown that the nature of the substituent at this position can significantly influence cytotoxicity, target specificity, and pharmacokinetic profiles.[7] For instance, the introduction of electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) at the 6-position has been shown to enhance anticancer activity.[8][9][10] Conversely, electron-donating groups can also positively modulate activity, indicating the complex interplay between the substituent and the biological target.[11]
General Synthesis of 6-Substituted Benzimidazole Derivatives
The synthesis of 6-substituted benzimidazoles typically involves the condensation of a correspondingly substituted o-phenylenediamine with a variety of reagents. A common and efficient method is the reaction of a 4-substituted o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.[9][11][12]
General Protocol for the Synthesis of 2,6-Disubstituted Benzimidazoles
A widely used method for the synthesis of 2,6-disubstituted benzimidazoles involves the condensation of a 4-substituted o-phenylenediamine with a substituted benzaldehyde using sodium metabisulfite (Na₂S₂O₅) as a mild and efficient oxidizing agent.[9][11][12]
Materials:
-
4-substituted-o-phenylenediamine (e.g., 4-chloro-o-phenylenediamine, 4-nitro-o-phenylenediamine)
-
Substituted benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
-
n-Hexane
Procedure:
-
In a round-bottom flask, dissolve the 4-substituted-o-phenylenediamine (1 equivalent) and the substituted benzaldehyde (1 equivalent) in a mixture of ethanol and water (e.g., 9:1 v/v).
-
Add sodium metabisulfite (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for a duration determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).
-
Upon completion of the reaction, filter the mixture to remove any insoluble materials.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Wash the solid residue with water and then with n-hexane to remove impurities.
-
Dry the purified product under vacuum.
This general protocol can be adapted for the synthesis of a wide variety of 2,6-disubstituted benzimidazoles by varying the starting materials.[9][11][12]
Anticancer Activity of 6-Substituted Benzimidazole Derivatives
Numerous studies have demonstrated the potent in vitro anticancer activity of benzimidazole derivatives with diverse substitutions at the 6-position. The cytotoxic effects are often evaluated against a panel of human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Selected 6-Substituted Benzimidazole Derivatives
| Compound Class | Substituent at C6 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole-Triazole Hybrids | Varies | HCT-116 | 11.72 - 19.69 | [13] |
| MCF-7 | 14.69 | [13] | ||
| HepG-2 | 18.31 | [13] | ||
| HeLa | 22.75 | [13] | ||
| N,2,6-Trisubstituted Benzimidazoles | Methyl | HepG2, MDA-MB-231, MCF7, RMS, C26 | 2.39 - 10.95 | [14] |
| 6-Nitro-1H-benzimidazole Derivatives | Nitro | HepG-2, HCT-116, MCF-7 | Varies | [3] |
Mechanisms of Action of Anticancer Benzimidazole Derivatives
Benzimidazole derivatives exert their anticancer effects through a multitude of mechanisms, highlighting their ability to interact with various cellular targets.[6]
-
Microtubule Inhibition: Certain benzimidazole derivatives disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15]
-
Enzyme Inhibition: They are known to inhibit crucial enzymes involved in cancer progression, such as:
-
Tyrosine Kinases (e.g., EGFR, VEGFR): By blocking the signaling pathways that promote cell proliferation and angiogenesis.[13]
-
Topoisomerases: Interfering with DNA replication and repair.[1]
-
Poly(ADP-ribose) polymerase (PARP): Preventing DNA damage repair in cancer cells.[1]
-
Histone Deacetylases (HDACs): Modulating gene expression and inducing apoptosis.[6]
-
-
DNA Intercalation: Some derivatives can bind to the minor groove of DNA, inhibiting DNA synthesis.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of benzimidazole derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzimidazole derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the benzimidazole derivatives in the complete culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
The development of benzimidazole-based anticancer agents involves a logical progression from synthesis to biological evaluation.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nveo.org [nveo.org]
Application of Vinylbenzimidazoles in Antimicrobial Drug Discovery
Keywords: Vinylbenzimidazole, Styrylbenzimidazole, Antimicrobial, Drug Discovery, Minimum Inhibitory Concentration (MIC), Tubulin Polymerization
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their structural similarity to purines allows them to interact with various biological targets, leading to a wide range of pharmacological effects, including antimicrobial, antiviral, anthelmintic, and anticancer activities.[1][2] Within this versatile scaffold, vinylbenzimidazoles (also referred to as styrylbenzimidazoles) have emerged as a promising subgroup with potent antimicrobial properties. The introduction of a vinyl or styryl moiety at the 2-position of the benzimidazole ring has been shown to modulate the antimicrobial activity, offering a strategic avenue for the development of novel therapeutic agents to combat the growing threat of antimicrobial resistance.
This application note provides a comprehensive overview of the use of vinylbenzimidazoles in antimicrobial drug discovery. It details the synthesis of these compounds, their antimicrobial activity against a range of pathogenic bacteria and fungi, and the underlying mechanism of action. Experimental protocols for synthesis and antimicrobial evaluation are provided to enable researchers to further explore this promising class of compounds.
Data Presentation
The antimicrobial efficacy of vinylbenzimidazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of 2-styryl-1H-benzimidazole derivatives against various bacterial and fungal strains.
| Compound ID | R-Group (Substitution on Styryl Ring) | Test Organism | MIC (µg/mL) | Reference |
| VB-1 | Unsubstituted | Staphylococcus aureus | 15.62 | [3] |
| Escherichia coli | > 125 | [3] | ||
| Micrococcus luteus | 7.81 | [3] | ||
| Aspergillus niger | 15.62 | [3] | ||
| VB-2 | 4-OCH₃ | Staphylococcus aureus | 31.25 | [3] |
| Escherichia coli | > 125 | [3] | ||
| Micrococcus luteus | 15.62 | [3] | ||
| Aspergillus niger | 31.25 | [3] | ||
| VB-3 | 4-Cl | Staphylococcus aureus | 15.62 | [3] |
| Escherichia coli | 62.5 | [3] | ||
| Micrococcus luteus | 7.81 | [3] | ||
| Aspergillus niger | 15.62 | [3] | ||
| VB-4 | 4-NO₂ | Staphylococcus aureus | 15.62 | [3] |
| Escherichia coli | 31.25 | [3] | ||
| Micrococcus luteus | 7.81 | [3] | ||
| Aspergillus niger | 15.62 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Styryl-1H-benzimidazole Derivatives
This protocol describes a general method for the synthesis of 2-styryl-1H-benzimidazole derivatives through the condensation of o-phenylenediamine with a substituted cinnamic acid.
Materials:
-
o-phenylenediamine
-
Substituted cinnamic acid (e.g., cinnamic acid, 4-methoxycinnamic acid, 4-chlorocinnamic acid)
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate solution (10%)
-
Ice
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and the desired substituted cinnamic acid (1 equivalent).
-
Add polyphosphoric acid (PPA) to the mixture (a sufficient amount to ensure stirring).
-
Heat the reaction mixture at 150-160°C for 2-3 hours with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding a 10% sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitate formed is the crude 2-styryl-1H-benzimidazole derivative.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified compound.
-
Characterize the final product using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.[3]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of vinylbenzimidazole derivatives against bacterial and fungal strains using the broth microdilution method.
Materials:
-
Synthesized vinylbenzimidazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculums (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria)
-
Positive control antifungal (e.g., Fluconazole for fungi)
-
Solvent for compounds (e.g., Dimethyl sulfoxide - DMSO)
Procedure:
-
Prepare a stock solution of each vinylbenzimidazole compound in DMSO.
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.
-
Prepare a standardized inoculum of each test microorganism and dilute it in the appropriate broth to the final concentration for testing.
-
Add the diluted microbial suspension to each well of the microtiter plate, including wells for positive controls (broth with inoculum and control drug) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4][5]
Mandatory Visualization
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of antimicrobial action for many benzimidazole derivatives, including vinylbenzimidazoles, is the inhibition of tubulin polymerization.[6][7][8] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton in eukaryotic cells (including fungi) and are involved in cell division, motility, and intracellular transport. In many bacteria, a tubulin homolog called FtsZ plays a critical role in cell division. By binding to β-tubulin (or FtsZ), benzimidazoles disrupt the formation of microtubules (or the Z-ring in bacteria), leading to the arrest of cell division and ultimately cell death.
Caption: Proposed mechanism of action of vinylbenzimidazoles.
Experimental Workflow: Synthesis to Antimicrobial Evaluation
The following diagram illustrates the typical workflow for the discovery and evaluation of novel vinylbenzimidazole-based antimicrobial agents.
Caption: Workflow for vinylbenzimidazole drug discovery.
Conclusion
Vinylbenzimidazoles represent a valuable and promising class of compounds in the ongoing search for new antimicrobial agents. Their straightforward synthesis, coupled with their potent activity against a range of pathogenic microbes, makes them attractive candidates for further development. The primary mechanism of action, involving the inhibition of the crucial cellular process of tubulin polymerization, provides a clear rationale for their antimicrobial effects. The data and protocols presented in this application note are intended to serve as a resource for researchers in the field of antimicrobial drug discovery, facilitating the exploration and optimization of vinylbenzimidazole derivatives as potential next-generation therapeutics. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsm.com [ijpsm.com]
- 5. dovepress.com [dovepress.com]
- 6. youtube.com [youtube.com]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coordination Chemistry of 6-Ethenyl-1H-Benzimidazole with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific coordination chemistry of 6-ethenyl-1H-benzimidazole (also known as 6-vinyl-1H-benzimidazole) is not extensively detailed in publicly available literature. The following application notes and protocols are based on the well-documented chemistry of closely related benzimidazole derivatives.[1][2][3] These methodologies serve as a foundational guide and would require optimization for the specific ligand.
Application Notes
Introduction to Benzimidazole Ligands
Benzimidazole and its derivatives are a significant class of heterocyclic ligands in coordination chemistry.[4][5] The presence of a pyridine-type nitrogen atom in the imidazole ring allows for strong coordination with a wide variety of metal ions.[5] The resulting metal complexes have garnered substantial interest due to their diverse applications in fields such as medicinal chemistry (as anticancer, antimicrobial, and antiviral agents), catalysis, and materials science.[1][4][6] The 6-ethenyl substituent on the benzimidazole ring offers a unique feature: a polymerizable vinyl group, which could be used to create metallopolymers or to anchor the complex to a solid support.[7]
Coordination Behavior
Benzimidazole ligands typically act as monodentate ligands, coordinating to metal ions through the sp² hybridized nitrogen atom (N3) of the imidazole ring.[1][5] The formation of metal complexes is often confirmed by spectroscopic shifts. For instance, in Fourier-Transform Infrared (FT-IR) spectroscopy, the ν(C=N) vibration of the imidazole ring shifts to a lower frequency upon coordination to a metal center.[1] Similarly, in ¹H-NMR spectroscopy, the signals for the aromatic protons of the benzimidazole ring may experience minor shifts upon complexation.[1]
Potential Applications in Drug Development
Metal complexes of benzimidazole derivatives have shown promising potential as therapeutic agents.[1][8] Studies on various copper(II), zinc(II), nickel(II), and silver(I) complexes with benzimidazole-derived ligands have demonstrated significant cytotoxic activity against human cancer cell lines, including lung, breast, and prostate cancer.[1] The mechanism often involves the inhibition of key cellular processes or enzymes. For drug development professionals, the 6-ethenyl group could serve as a handle for further functionalization or for covalent binding to biological targets.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of a transition metal complex with a benzimidazole-type ligand.
Protocol 1: General Synthesis of a Metal(II) Complex
This protocol describes a general procedure for synthesizing a metal(II) complex with a 2:1 ligand-to-metal stoichiometry.
Materials:
-
This compound (Ligand, L)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, ZnCl₂, CoCl₂·6H₂O)
-
Ethanol or Methanol (Solvent)
-
Deionized Water
Procedure:
-
Dissolve 2 mmol of this compound in 20 mL of warm ethanol in a 100 mL round-bottom flask with stirring.
-
In a separate beaker, dissolve 1 mmol of the metal(II) salt in a minimum amount of deionized water (if necessary) and then dilute with 15 mL of ethanol.
-
Add the metal salt solution dropwise to the ligand solution while stirring continuously at room temperature.
-
Upon addition, a precipitate is expected to form immediately or after a short period of stirring.[2]
-
Continue stirring the reaction mixture for 2-4 hours at room temperature to ensure the completion of the reaction.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the precipitate with small portions of cold ethanol to remove any unreacted starting materials.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
-
Determine the yield and melting point of the synthesized complex.[3]
Protocol 2: Characterization by FT-IR Spectroscopy
Objective: To confirm the coordination of the benzimidazole ligand to the metal ion.
Procedure:
-
Prepare KBr pellets for the free ligand (this compound) and the synthesized metal complex.
-
Acquire the FT-IR spectra for both samples, typically in the range of 4000-400 cm⁻¹.
-
Compare the spectrum of the complex with that of the free ligand.
-
Analysis:
-
Look for a shift in the ν(C=N) stretching vibration (typically around 1600-1630 cm⁻¹) to a lower wavenumber in the complex's spectrum. This indicates coordination through the imine nitrogen.[1]
-
Identify new, weak absorption bands in the far-IR region (typically 500-400 cm⁻¹), which can be assigned to the formation of Metal-Nitrogen (M-N) bonds.[3]
-
Data Presentation
The following tables present representative data from studies on related benzimidazole-metal complexes. This data should be considered as an illustrative guide for the types of results expected from the characterization of this compound complexes.
Table 1: Representative FT-IR Spectral Data (cm⁻¹)
| Compound | ν(N-H) | ν(C=N) | ν(M-N) |
| Benzimidazole Ligand (Example) | ~3300-3400 | ~1631 | - |
| [Cu(Ligand)₂Cl₂] (Example) | ~3300-3400 | ~1602 (-29) | ~438 |
| [Zn(Ligand)₂Cl₂] (Example) | ~3300-3400 | ~1610 (-21) | ~435 |
| Data is illustrative and based on similar structures.[1][3] The value in parentheses indicates the shift upon coordination. |
Table 2: Representative ¹H-NMR Spectral Data (δ, ppm) in DMSO-d₆
| Compound | N-H Proton | Aromatic Protons |
| Benzimidazole Ligand (Example) | ~12.7 | ~7.1 - 7.8 |
| [Zn(Ligand)₂Cl₂] (Example) | ~13.1 | Minor shifts observed |
| Data is illustrative.[1] Paramagnetic complexes (e.g., Cu(II), Co(II)) may not yield observable ¹H-NMR signals due to significant peak broadening.[1] |
Table 3: Representative Anticancer Activity Data (IC₅₀, µM)
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | PC3 (Prostate) |
| Cisplatin (Reference) | > 25 | 12.7 | 10.4 |
| [Zn(Ligand)₂] (Example) | 8.9 | 6.7 | 9.2 |
| [Ag(Ligand)₂] (Example) | 10.1 | 8.2 | 9.8 |
| IC₅₀ values are illustrative, based on complexes of benzimidazole derivatives against various cancer cell lines.[1] |
Visualization of Potential Mechanism
Many metal-based anticancer drugs exert their effects by inducing apoptosis (programmed cell death). A potential signaling pathway for a benzimidazole metal complex could involve the generation of reactive oxygen species (ROS), leading to cellular damage and the activation of apoptotic pathways.
References
- 1. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergi-fytronix.com [dergi-fytronix.com]
- 6. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vinylimidazole coordination modes to Pt and Au metal centers - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D0NJ00845A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Vinyl-1H-Benzimidazole in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vinyl-substituted benzimidazole ligands in catalysis. Due to the limited specific literature on 6-vinyl-1H-benzimidazole, this document focuses on highly analogous and well-documented systems, particularly polymer-supported catalysts derived from vinylimidazole. The vinyl group offers a versatile handle for polymerization, enabling the creation of robust and recyclable heterogeneous catalysts. The benzimidazole core provides a strong N-donor ligand environment, which is effective for a variety of metal-catalyzed cross-coupling reactions.
The data and protocols presented herein are based on established research with closely related vinyl-imidazole and benzimidazole systems, providing a strong predictive framework for the application of 6-vinyl-1H-benzimidazole in similar catalytic processes.
Data Presentation
The performance of catalysts is summarized below. Table 1 details the efficiency of a polymer-supported palladium catalyst using a vinylimidazole ligand in Suzuki-Miyaura and Tsuji-Trost reactions, highlighting its high yields and reusability. Table 2 provides comparative data for a homogeneous palladium-benzimidazole catalyst in the Heck reaction.
Table 1: Performance of a Heterogeneous Poly(acrylic acid-co-vinyl imidazole)-Supported Palladium Catalyst (P(AA-co-VI)@Pd) [1][2]
| Reaction Type | Substrates | Catalyst Loading | Solvent | Time (h) | Temperature (°C) | Yield (%) | Notes |
| Suzuki-Miyaura | Iodobenzene, Phenylboronic acid | 10 mg | Water | 1 | 80 | 99 | High conversion and yield in aqueous media. |
| Tsuji-Trost | (E)-cinnamyl methyl carbonate, Ethyl acetoacetate | 10 mg | Water | 2 | 80 | 94 | Excellent activity in allylic alkylation. |
| Reusability (Tsuji-Trost) | |||||||
| Cycle 1 | (E)-cinnamyl methyl carbonate, Ethyl acetoacetate | 10 mg | Water | 2 | 80 | 94 | Catalyst maintains high activity over multiple cycles. |
| Cycle 2 | " | " | " | 2 | 80 | 93.5 | |
| Cycle 3 | " | " | " | 2 | 80 | 92.1 | |
| Cycle 4 | " | " | " | 2 | 80 | 91.5 | |
| Cycle 5 | " | " | " | 2 | 80 | 90.2 | |
| Cycle 6 | " | " | " | 2 | 80 | 89.9 |
Table 2: Performance of a Homogeneous Palladium-Benzimidazole Catalyst in the Heck Reaction [3]
| Aryl Halide | Olefin | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1-bromo-4-nitrobenzene | Styrene | Pd-NHC-H¹ | 0.5 | NaOAc | DMF | 1 | 120 | >99 |
| 1-bromo-4-nitrobenzene | Styrene | Pd-NHC-Cl² | 0.5 | NaOAc | DMF | 1 | 120 | >99 |
| 1-chloro-4-nitrobenzene | Styrene | Pd-NHC-Cl² | 1.0 | NaOAc | DMF | 24 | 120 | 85 |
¹ Pd-NHC-H: bi-1-3-bis(phenylmethyl) benzimidazolium bromo palladium(II) ² Pd-NHC-Cl: bi-1,3-bis[(4-chlorophenyl)methyl]-1-benzimidazolium bromo palladium(II)
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative polymer-supported catalyst and its application in a Suzuki-Miyaura cross-coupling reaction. These protocols are adapted from established procedures for vinylimidazole-based systems and are expected to be applicable to 6-vinyl-1H-benzimidazole with minor modifications.[1][2]
Protocol 1: Synthesis of a Poly(vinyl-benzimidazole)-Supported Palladium Catalyst
This protocol describes the synthesis of a hydrogel-supported palladium catalyst, which can be adapted for 6-vinyl-1H-benzimidazole. The vinyl group allows for copolymerization with acrylic acid to form a robust hydrogel matrix that immobilizes the palladium catalyst.
Materials:
-
6-Vinyl-1H-benzimidazole (or 1-vinylimidazole as a substitute)
-
Palladium chloride (PdCl₂)
-
Hydrochloric acid (HCl, 0.5 M)
-
Acrylic acid (AA)
-
Sodium hydroxide (NaOH)
-
N,N'-Methylenebis(acrylamide) (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
Deionized water
Procedure:
-
Preparation of the Palladium-Ligand Complex:
-
Dissolve 5 mg of palladium chloride in 10 mL of 0.5 M hydrochloric acid solution with stirring until fully dissolved.
-
Add 90 µL of 6-vinyl-1H-benzimidazole to the solution.
-
Stir the mixture magnetically for 5 minutes to allow for the complexation of the vinyl-benzimidazole ligand with the palladium.
-
-
Preparation of the Monomer Solution:
-
In a separate beaker, neutralize 1.5 g of acrylic acid with a calculated amount of NaOH to achieve 75% neutralization.
-
Add 0.01 g of the crosslinker, N,N'-Methylenebis(acrylamide) (MBA), to the neutralized acrylic acid solution.
-
Stir until the MBA is completely dissolved.
-
-
Polymerization:
-
Add 0.25 wt% of the initiator, ammonium persulfate (APS), to the palladium-ligand complex solution and stir for 5 minutes.
-
Mix the monomer solution with the palladium-ligand-initiator solution.
-
Subject the final mixture to ultrasonic treatment for 30 minutes to ensure homogeneity and initiate polymerization.
-
Allow the polymerization to proceed at room temperature for 24 hours. The resulting product is a hydrogel-supported palladium catalyst.
-
-
Catalyst Work-up:
-
Wash the hydrogel extensively with deionized water to remove any unreacted monomers and reagents.
-
Dry the hydrogel catalyst under vacuum.
-
The catalyst is now ready for use in catalytic reactions.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction Using the Supported Catalyst
This protocol details the use of the prepared polymer-supported palladium catalyst for a typical Suzuki-Miyaura cross-coupling reaction in an aqueous medium.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Poly(vinyl-benzimidazole)-Supported Palladium Catalyst (from Protocol 1)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
Add 10 mg of the dried polymer-supported palladium catalyst to the flask.
-
Add 5 mL of deionized water as the solvent.
-
-
Reaction Execution:
-
Fit the flask with a condenser and place it in a preheated oil bath at 80°C.
-
Stir the reaction mixture vigorously for 1-2 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
-
Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
The catalyst can be recovered by simple filtration. Wash the recovered catalyst with water and ethanol, then dry for reuse.
-
Extract the aqueous filtrate with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure cross-coupled product.
-
Visualizations
The following diagrams illustrate the experimental workflow for catalyst synthesis and the fundamental catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Experimental workflow for the synthesis and application of a polymer-supported catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for In Vitro Evaluation of 6-Ethenyl-1H-Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties. The benzimidazole scaffold is a key structural motif in numerous clinically used drugs. This document provides detailed application notes and protocols for the in vitro evaluation of a specific subclass, 6-ethenyl-1H-benzimidazole derivatives. While specific experimental data for this compound derivatives is limited in the current literature, the methodologies described herein are based on established protocols for the broader benzimidazole class and are readily adaptable for the evaluation of these specific compounds.
Data Presentation
The following tables are templates for summarizing quantitative data from in vitro assays. Due to the limited availability of specific data for this compound derivatives, placeholder data is used to illustrate the recommended format. Researchers should replace this with their experimental findings.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM)¹ | Reference Compound (e.g., Doxorubicin) IC50 (µM) | Selectivity Index (SI)² |
| This compound-A | MCF-7 (Breast) | Data | Data | Data |
| This compound-A | A549 (Lung) | Data | Data | Data |
| This compound-B | HeLa (Cervical) | Data | Data | Data |
| This compound-B | HepG2 (Liver) | Data | Data | Data |
¹IC50: The half-maximal inhibitory concentration. ²Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.
Table 2: In Vitro Antimicrobial Activity of this compound Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL)¹ | Fungal Strain | MIC (µg/mL)¹ |
| This compound-C | Staphylococcus aureus | Data | Candida albicans | Data |
| This compound-C | Escherichia coli | Data | Aspergillus niger | Data |
| This compound-D | Pseudomonas aeruginosa | Data | Cryptococcus neoformans | Data |
| This compound-D | Bacillus subtilis | Data | Trichophyton rubrum | Data |
¹MIC: Minimum Inhibitory Concentration.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the biological activity of this compound derivatives.
Protocol 1: MTT Assay for Cytotoxicity in Cancer Cell Lines
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Normal cell line (e.g., HEK-293) for selectivity index
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualizations
Caption: General workflow for the in vitro evaluation of novel compounds.
Caption: Hypothetical signaling pathway inhibited by a benzimidazole derivative.
References
Troubleshooting & Optimization
Challenges in the multi-step synthesis of 6-ethenyl-1H-benzimidazole
I have gathered more specific information on potential challenges in the multi-step synthesis of 6-ethenyl-1H-benzimidazole. The search results provide insights into:
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General Benzimidazole Synthesis: Methods like condensation of o-phenylenediamines with various reagents are well-documented, including some that yield substituted benzimidazoles.
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Introduction of the Ethenyl (Vinyl) Group: The search results allude to common methods for this, such as:
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Heck Reaction: Coupling of a halo-benzimidazole with an alkene. Challenges can include catalyst selection and side reactions.
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Suzuki Coupling: Reaction of a halo-benzimidazole with a vinylboronic acid or ester. Potential issues involve catalyst inhibition by the benzimidazole nitrogen and protodeboronation of the vinylboronic acid.
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Wittig Reaction: Reaction of a formyl-benzimidazole with a phosphorus ylide. Purification to remove the triphenylphosphine oxide byproduct is a common challenge.
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Protecting Groups: The necessity of protecting the benzimidazole nitrogen to prevent side reactions during coupling is highlighted.
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Purification: The removal of byproducts from coupling reactions (e.g., triphenylphosphine oxide from Wittig) and potential difficulties in separating closely related impurities are mentioned.
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Stability: While not extensively detailed, the potential for polymerization of the vinyl group and instability of vinylboronic acids are noted.
However, I still lack a complete picture of a cohesive, multi-step synthetic route to this compound and the specific challenges encountered at each step. To create a comprehensive troubleshooting guide, I need to structure the information into a logical synthetic sequence and then detail the potential problems and solutions for each reaction in that sequence.
My next step will be to outline a plausible multi-step synthesis based on the gathered information and then to organize the identified challenges and troubleshooting advice within the context of this synthetic route. I will then proceed to generate the technical support center content. I believe I have enough information to proceed without further searches.
Technical Support Center: Synthesis of this compound
Welcome to the technical support center for the multi-step synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic sequence.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The synthesis of this compound is typically a multi-step process. A common strategy involves the initial formation of a substituted benzimidazole core, followed by the introduction of the ethenyl (vinyl) group. Key synthetic pathways include:
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Route A: Synthesis of a 6-halobenzimidazole followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck coupling) to introduce the vinyl group.
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Route B: Preparation of a 6-formylbenzimidazole, which is then converted to the vinyl group via a Wittig reaction.
Q2: Why is a protecting group for the benzimidazole nitrogen often necessary?
A2: The benzimidazole ring contains a secondary amine (N-H) that can be reactive under various conditions.[1] During cross-coupling reactions like the Suzuki or Heck reaction, the unprotected N-H can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[2] It can also undergo side reactions. Therefore, protecting the nitrogen, for example as an N-tosyl or N-benzyl derivative, is often a crucial step to ensure the success of subsequent reactions.
Q3: My vinyl-substituted benzimidazole seems unstable. What precautions should I take?
A3: Vinyl-substituted aromatic compounds can be prone to polymerization, especially in the presence of light, heat, or radical initiators. It is advisable to store this compound and its precursors under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature. The use of radical inhibitors, such as butylated hydroxytoluene (BHT), during storage or in reaction mixtures can also be beneficial.
Q4: What are the main challenges in purifying the final product, this compound?
A4: Purification can be challenging due to the presence of closely related impurities from side reactions. Common purification difficulties include:
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Removal of catalyst residues: Palladium from cross-coupling reactions can be challenging to remove completely.
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Separation from starting materials: Incomplete reactions can leave starting materials that have similar polarities to the product.
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Byproduct removal: For instance, in the Wittig reaction, separating the desired alkene from triphenylphosphine oxide can be difficult due to similar chromatographic behavior in some solvent systems.[3]
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Product instability: The product may degrade on silica gel during column chromatography. Using a deactivated silica gel or a different stationary phase like alumina can sometimes mitigate this issue.
Troubleshooting Guides by Synthetic Step
Below are detailed troubleshooting guides for common challenges encountered in the multi-step synthesis of this compound.
Logical Workflow for Synthesis
Caption: Common synthetic routes to this compound.
Step 1: Benzimidazole Ring Formation
The formation of the benzimidazole ring is typically achieved by the condensation of an o-phenylenediamine derivative with a one-carbon synthon like formic acid or an aldehyde.[4]
Problem: Low yield of the desired benzimidazole.
| Potential Cause | Troubleshooting Solution | Experimental Protocol |
| Incomplete reaction | Increase reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). | Reflux the mixture of o-phenylenediamine and formic acid for an additional 2-4 hours.[4] |
| Oxidation of o-phenylenediamine | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are degassed. | Purge the reaction flask with nitrogen for 10-15 minutes before adding reagents. Maintain a positive pressure of nitrogen throughout the reaction. |
| Side product formation | Use milder reaction conditions. Consider using an alternative cyclizing agent such as trimethyl orthoformate with a catalytic amount of acid. | Stir the o-phenylenediamine derivative and trimethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene at reflux. |
Step 2: N-Protection of the Benzimidazole Ring
Protecting the benzimidazole nitrogen is often essential for the success of subsequent cross-coupling reactions.[1]
Problem: Incomplete or low yield of N-protection.
| Potential Cause | Troubleshooting Solution | Experimental Protocol |
| Insufficiently strong base | Use a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of the benzimidazole nitrogen. | To a solution of the benzimidazole in anhydrous DMF at 0 °C, add NaH (1.2 equivalents) portion-wise. Stir for 30 minutes before adding the protecting group reagent (e.g., tosyl chloride). |
| Poor quality of reagents | Use freshly distilled or purified solvents and high-purity reagents. | Dry solvents like DMF or THF over molecular sieves before use. |
| Steric hindrance | If the protecting group is bulky, consider a smaller protecting group or optimize the reaction conditions (e.g., higher temperature, longer reaction time). | N/A |
Step 3A: Suzuki Coupling for Vinylation
The Suzuki coupling reaction is a powerful method for forming C-C bonds and can be used to introduce the vinyl group.[2]
Problem: Low or no yield of the desired this compound.
| Potential Cause | Troubleshooting Solution | Experimental Protocol |
| Catalyst inhibition | Ensure the benzimidazole nitrogen is protected. Use a robust palladium catalyst and ligand system, such as Pd(PPh₃)₄ or a pre-catalyst with a Buchwald ligand like SPhos.[5] | To a degassed mixture of the N-protected 6-bromobenzimidazole, vinylboronic acid pinacol ester (1.5 eq.), and a base (e.g., K₂CO₃, 2 eq.) in a solvent mixture like dioxane/water, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%). Heat the reaction mixture under an inert atmosphere. |
| Protodeboronation of vinylboronic acid | Use vinylboronic acid pinacol ester, which is more stable than the corresponding boronic acid. Minimize the amount of water in the reaction mixture if possible and ensure the base is anhydrous. | N/A |
| Poor solubility of reactants | Use a co-solvent system to ensure all reactants are in solution. Common solvent systems include toluene/water, THF/water, or dioxane/water. | N/A |
Quantitative Data Summary for a Model Suzuki Coupling:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 85 |
| Pd(dppf)Cl₂ | - | K₃PO₄ | THF/H₂O | 80 | 70 |
Note: Yields are hypothetical and for illustrative purposes.
Signaling Pathway for Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Step 3B: Heck Reaction for Vinylation
The Heck reaction provides an alternative route for vinylation by coupling a halo-benzimidazole with an alkene like ethylene or a vinylating agent.[6]
Problem: Low yield and formation of regioisomers.
| Potential Cause | Troubleshooting Solution | Experimental Protocol |
| Catalyst deactivation | Use a phosphine-free catalyst system or a robust palladacycle catalyst, which can be more stable under the reaction conditions.[7] | A mixture of the N-protected 6-bromobenzimidazole, a vinylating agent (e.g., potassium vinyltrifluoroborate), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF) is heated. |
| Poor regioselectivity | The choice of ligand can significantly influence the regioselectivity of the Heck reaction. Bulky electron-rich phosphine ligands often favor the desired linear product. | N/A |
| Ethylene pressure issues (if used) | For reactions with ethylene gas, maintaining a constant pressure is crucial. A Fisher-Porter bottle or a balloon filled with ethylene can be used. Low pressures may require highly active catalysts.[7] | N/A |
Step 3C: Wittig Reaction for Vinylation
The Wittig reaction is a reliable method to convert a carbonyl group into an alkene.[8]
Problem: Difficulty in separating the product from triphenylphosphine oxide.
| Potential Cause | Troubleshooting Solution | Experimental Protocol |
| Co-elution during chromatography | Modify the workup procedure to facilitate the removal of triphenylphosphine oxide. One method is to oxidize any remaining triphenylphosphine to the oxide and then perform a specific extraction or precipitation. | After the reaction, the crude mixture can be treated with a mild oxidant. Alternatively, the crude product can be dissolved in a minimal amount of a solvent in which the desired product is soluble but the oxide is not (e.g., diethyl ether), followed by filtration.[9] |
| Formation of both E and Z isomers | The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides tend to give the E-alkene, while non-stabilized ylides favor the Z-alkene.[8] The choice of solvent and the presence of salts can also influence the E/Z ratio. | To a suspension of methyltriphenylphosphonium bromide in anhydrous THF, add a strong base like n-butyllithium at 0 °C to generate the ylide. Then, add a solution of the N-protected 6-formylbenzimidazole in THF and allow the reaction to proceed. |
Experimental Workflow for a Typical Wittig Reaction
Caption: General experimental workflow for a Wittig reaction.
References
- 1. jocpr.com [jocpr.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. ijrar.org [ijrar.org]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 6-ethenyl-1H-benzimidazole
This guide provides troubleshooting advice and detailed protocols for the purification of crude 6-ethenyl-1H-benzimidazole, tailored for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound synthesis?
A1: Common impurities typically arise from the starting materials and side reactions. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[1][2][3] Therefore, impurities may include:
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Unreacted 4-ethenyl-benzene-1,2-diamine.
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Unreacted acrylic acid or a related three-carbon electrophile.
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Polymerized vinyl benzimidazole, especially if the reaction mixture is heated for extended periods.
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Oxidized byproducts.
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Side-products from incomplete cyclization.
Q2: How can I effectively monitor the purification process?
A2: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring purification.[4][5] Use a suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) to resolve your product from impurities. Visualization under a UV lamp is typically effective due to the aromatic nature of the benzimidazole core.[5] For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy are recommended.
Q3: What is the general solubility profile of this compound?
A3: Benzimidazoles are generally polar, heterocyclic aromatic compounds. This compound is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It has limited solubility in non-polar solvents like hexanes and may be sparingly soluble in solvents of intermediate polarity like ethyl acetate or dichloromethane. Its basic nitrogen atoms allow it to be dissolved in acidic aqueous solutions.[6]
Troubleshooting Guides
Problem 1: My crude product is a dark, intractable oil instead of a solid.
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Possible Cause: Presence of polymeric material or highly colored, non-crystalline impurities. High heat during synthesis or workup can cause polymerization of the ethenyl group.
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Solution 1 (Trituration): Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization of the desired product while dissolving non-polar impurities or causing the product to precipitate.
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Solution 2 (Acid-Base Extraction): Dissolve the oil in a suitable organic solvent (e.g., ethyl acetate). Perform an acid-base extraction to isolate the basic benzimidazole from neutral impurities. See the detailed protocol below.
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Solution 3 (Charcoal Treatment): During recrystallization, after dissolving the crude product in a minimal amount of hot solvent, add a small amount of activated charcoal to adsorb colored impurities.[4] Heat for a short period, then filter the hot solution through celite to remove the charcoal before allowing it to cool.[4]
Problem 2: My TLC plate shows multiple spots, but the Rf values are very close.
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Possible Cause: The impurities are structurally very similar to the product, making separation by standard chromatography challenging.
-
Solution 1 (Optimize TLC Mobile Phase): Systematically vary the polarity of your solvent system. Try different solvent combinations (e.g., replacing ethyl acetate/hexane with dichloromethane/methanol) to improve separation.
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Solution 2 (Flash Column Chromatography): If TLC separation is marginal, flash column chromatography using a fine mesh silica gel (230-400 mesh) and a slow, carefully controlled gradient elution can often resolve closely-running spots.[5][7]
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Solution 3 (Recrystallization): If the product is the major component, a carefully executed recrystallization may selectively crystallize the pure compound, leaving the closely-related impurities in the mother liquor. Multiple recrystallization steps may be necessary.[4][8]
Problem 3: The yield after recrystallization is extremely low.
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Possible Cause 1: The chosen recrystallization solvent is too good a solvent for your compound, even at low temperatures.
-
Solution 1: Use a two-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Possible Cause 2: The product precipitated too quickly, trapping impurities and reducing the recovery of pure crystals.
-
Solution 2: Ensure the solution cools slowly. Insulating the flask can promote the formation of larger, purer crystals. Avoid disturbing the flask during the initial cooling phase.
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Possible Cause 3: The initial crude product had a very low percentage of the desired compound.
-
Solution 3: Re-evaluate the synthesis reaction conditions. Before attempting a large-scale purification, purify a small sample by column chromatography to determine the actual yield and purity of the crude material.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent/Solvent System | Typical Ratio (v/v) | Notes |
| Recrystallization | Ethanol/Water | N/A | Dissolve in hot ethanol, add water dropwise until persistent turbidity, reheat to clarify, then cool slowly.[4] |
| Ethyl Acetate/Hexane | N/A | Dissolve in hot ethyl acetate, add hexanes as the anti-solvent. | |
| Methanol | N/A | A good single solvent for many benzimidazole derivatives.[8] | |
| Column Chromatography | Ethyl Acetate / n-Hexane | 1:9 to 1:1 | Start with low polarity and gradually increase. Good for resolving non-polar impurities.[5] |
| Dichloromethane / Methanol | 100:1 to 20:1 | A more polar system, effective for separating the product from more polar impurities. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel (approx. 2-3 times the weight of the crude product) by dissolving the compound in a minimal amount of a volatile solvent (like dichloromethane or methanol), adding the silica, and evaporating the solvent under reduced pressure to get a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a non-polar solvent system (e.g., 10% ethyl acetate in hexanes). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.
-
Elution: Begin eluting the column with the starting low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
This technique purifies crystalline solids based on differences in solubility.
-
Solvent Selection: Choose a suitable solvent or solvent pair from Table 1. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid is completely dissolved.[4]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[4]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 3: Acid-Base Extraction
This method leverages the basicity of the benzimidazole nitrogen to separate it from neutral or acidic impurities.[6][9]
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Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
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Acidic Wash: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.
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Separate Layers: Combine the acidic aqueous layers. The organic layer containing neutral impurities can be discarded.
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Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8).[10] The neutral benzimidazole product will precipitate out.
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Isolation: Collect the precipitated solid by vacuum filtration. If the product separates as an oil, extract it back into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and evaporate the solvent.
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Final Purification: The recovered solid can be further purified by recrystallization or chromatography if needed.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for an impure product after an initial attempt.
Caption: Workflow diagram for purification via acid-base extraction.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Optimization of Vinylbenzimidazole Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for vinylbenzimidazole polymerization. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My polymerization reaction is not initiating. What are the possible causes and solutions?
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Answer: Failure to initiate can stem from several factors related to the purity of reagents and the reaction environment.
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Impure Monomer or Solvent: Vinylbenzimidazole and the solvent must be free of inhibitors and impurities. Commercial vinyl monomers often contain inhibitors (like hydroquinone) that need to be removed prior to use, typically by passing through an alumina column. Solvents should be dried and deoxygenated, as water and oxygen can terminate polymerization, especially in anionic and controlled radical techniques.
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Inactive Initiator: The initiator may have degraded due to improper storage. Ensure your initiator is fresh and has been stored under the recommended conditions (e.g., refrigeration, inert atmosphere). For thermal initiators, ensure the reaction temperature is sufficient for its decomposition.
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Insufficient Temperature: Thermal initiators require a specific temperature range to decompose and generate radicals. Consult the initiator's datasheet for its half-life at various temperatures and ensure your reaction is at an appropriate temperature.
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Oxygen Inhibition: Radical polymerization is sensitive to oxygen. Ensure your reaction setup is properly deoxygenated by techniques such as freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon.
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2. The polymerization starts, but terminates prematurely, resulting in low monomer conversion and low molecular weight polymer. What should I do?
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Answer: Premature termination is a common issue, often caused by impurities or inappropriate reaction conditions.
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Chain Transfer Reactions: Chain transfer to solvent, monomer, or impurities can limit the polymer chain growth.[1] Solution polymerization is susceptible to chain transfer to the solvent, so selecting a solvent with a low chain transfer constant is crucial.[1]
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High Initiator Concentration: While a sufficient amount of initiator is needed, an excessively high concentration can lead to a high rate of initiation, producing many short polymer chains that terminate quickly. Try reducing the initiator concentration.
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Presence of Water or Other Protic Impurities: In anionic polymerization, any protic substance will quench the propagating carbanions.[2] Ensure all reagents and glassware are scrupulously dry.
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Inhibitors: As mentioned above, residual inhibitors from the monomer can quench the propagating radicals. Ensure the monomer is properly purified.
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3. I am observing a broad molecular weight distribution (high polydispersity index - PDI). How can I achieve a more controlled polymerization?
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Answer: A high PDI indicates a lack of control over the polymerization process. To achieve a narrower molecular weight distribution, consider employing controlled/"living" polymerization techniques.
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Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) can provide excellent control over molecular weight and PDI.[3][4] For vinylimidazoles, RAFT polymerization in the presence of an acid like acetic acid has been shown to be effective in stabilizing the propagating radicals, leading to a well-controlled polymerization.[5]
-
Anionic Polymerization: Living anionic polymerization can produce polymers with very low PDI, but it requires stringent reaction conditions, including ultra-pure reagents and an inert atmosphere, as the propagating species are highly reactive.[2][6]
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Reaction Temperature: In conventional free-radical polymerization, higher temperatures can lead to increased rates of side reactions and termination, broadening the PDI. Optimizing the temperature can help.
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4. The resulting poly(vinylbenzimidazole) has poor solubility. How can I improve this?
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Answer: Solubility issues can arise from cross-linking or high molecular weight.
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Cross-linking: Unwanted side reactions can lead to cross-linked, insoluble polymers. This can sometimes occur at elevated temperatures.[7] Consider lowering the reaction temperature or reaction time.
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Solvent Choice: Polybenzimidazoles are known for their limited solubility in common organic solvents. Solvents such as N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), sometimes with the addition of salts like LiCl, are often used to dissolve polybenzimidazoles.[7][8] For poly(vinylbenzimidazole), a wider range of solvents might be suitable depending on the molecular weight.
-
Molecular Weight Control: Very high molecular weight polymers tend to be less soluble. By controlling the polymerization (e.g., via CRP or by adjusting the monomer-to-initiator ratio), you can target a lower molecular weight that may have better solubility.
-
5. My reaction mixture becomes very viscous, and stirring is difficult. What are the implications and how can I manage this?
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Answer: A significant increase in viscosity is expected as the polymer forms. However, if it becomes unmanageable, it can lead to poor heat transfer and a broadened molecular weight distribution due to the Trommsdorff-Norrish effect (autoacceleration).
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Solution Polymerization: Performing the polymerization in a suitable solvent is the most common way to manage viscosity.[1] The solvent helps to dissipate heat and keeps the polymer chains in solution, reducing the overall viscosity compared to bulk polymerization.[1]
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Monomer Concentration: Lowering the initial monomer concentration will result in a lower concentration of polymer in the final reaction mixture, thus reducing the viscosity. However, this may also decrease the rate of polymerization.[1]
-
Data Presentation: Suggested Starting Conditions
The following tables provide suggested starting conditions for the polymerization of vinylbenzimidazole based on successful polymerizations of related monomers like vinylimidazole and the synthesis of polybenzimidazoles. These are not optimized conditions but should serve as a good starting point for your experiments.
Table 1: Suggested Conditions for Conventional Free-Radical Polymerization
| Parameter | Suggested Range/Value | Rationale/Remarks |
| Monomer | Vinylbenzimidazole (purified) | Removal of inhibitors is critical. |
| Initiator | AIBN or Benzoyl Peroxide | Common thermal initiators for vinyl monomers. |
| [Monomer]/[Initiator] | 50:1 to 500:1 | Lower ratio for lower molecular weight, higher ratio for higher molecular weight. |
| Solvent | DMAc, DMSO, NMP, Dioxane | Solvents known to dissolve polybenzimidazoles and suitable for radical polymerization. |
| Monomer Concentration | 10-50 wt% | Adjust to manage viscosity. |
| Temperature | 60-80 °C | Dependent on the chosen initiator's half-life. |
| Reaction Time | 4-24 hours | Monitor conversion over time. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxygen inhibition. |
Table 2: Suggested Conditions for Controlled Radical Polymerization (RAFT)
| Parameter | Suggested Range/Value | Rationale/Remarks |
| Monomer | Vinylbenzimidazole (purified) | Purity is crucial for controlled polymerization. |
| RAFT Agent | Trithiocarbonates or Dithiobenzoates | Selection depends on the specific vinylbenzimidazole isomer and desired end-group. |
| Initiator | AIBN | Standard initiator for RAFT. |
| [Monomer]:[RAFT Agent]:[Initiator] | 100:1:0.1 to 1000:1:0.1 | Ratio determines the target molecular weight. |
| Solvent | Acetic Acid, DMAc, Dioxane | Acetic acid has been shown to be beneficial for controlled polymerization of vinylimidazole.[5] |
| Monomer Concentration | 20-60 wt% | Higher concentrations can sometimes improve control. |
| Temperature | 60-90 °C | Should be chosen to ensure an appropriate rate of initiation. |
| Reaction Time | 6-48 hours | Slower than conventional radical polymerization; monitor by taking samples. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential for maintaining livingness. |
Experimental Protocols
1. General Protocol for Conventional Free-Radical Solution Polymerization of Vinylbenzimidazole
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Monomer Purification: Pass vinylbenzimidazole through a basic alumina column to remove the inhibitor.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.
-
Reagent Addition: The purified vinylbenzimidazole, a thermal initiator (e.g., AIBN), and the anhydrous, deoxygenated solvent (e.g., DMAc) are added to the flask.
-
Deoxygenation: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask is immersed in a preheated oil bath at the desired temperature (e.g., 70 °C) and stirred.
-
Monitoring: The reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by techniques such as ¹H NMR or GC.
-
Termination and Precipitation: After the desired time, the polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air. The polymer is then precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol, water, or diethyl ether).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
2. General Protocol for RAFT Polymerization of Vinylbenzimidazole
-
Monomer Purification: As described above.
-
Reaction Setup: A Schlenk flask equipped with a magnetic stirrer and a rubber septum is used. All glassware is oven-dried and cooled under an inert atmosphere.
-
Reagent Addition: The purified vinylbenzimidazole, RAFT agent, initiator (e.g., AIBN), and anhydrous, deoxygenated solvent (e.g., acetic acid or DMAc) are added to the Schlenk flask inside a glovebox or under a positive pressure of inert gas.
-
Deoxygenation: The reaction mixture is thoroughly deoxygenated by at least three freeze-pump-thaw cycles.
-
Polymerization: The flask is placed in a thermostatically controlled oil bath at the desired temperature.
-
Monitoring: Aliquots are taken periodically using a nitrogen-purged syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and PDI (by Gel Permeation Chromatography - GPC).
-
Termination and Precipitation: The polymerization is stopped by cooling and exposure to air. The polymer is isolated by precipitation into a suitable non-solvent.
-
Purification and Drying: The polymer is collected by filtration, washed, and dried under vacuum.
Visualizations
Caption: Troubleshooting logic for polymerization initiation failure.
Caption: Experimental workflow for RAFT polymerization.
References
- 1. Solution polymerization - Wikipedia [en.wikipedia.org]
- 2. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Controlled Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thermal and living anionic polymerization of 4-vinylbenzyl piperidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benicewiczgroup.com [benicewiczgroup.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Benzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of substituted benzimidazoles. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of substituted benzimidazoles.
Problem 1: Low or No Yield of the Desired Benzimidazole Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: The reaction may require higher temperatures. For Phillips-Ladenburg synthesis with aromatic carboxylic acids, temperatures above 180°C in a sealed vessel may be necessary.[1] Microwave irradiation can also be employed to reduce reaction times and potentially increase yields.[2][3] |
| Sub-optimal Catalyst | - Catalyst Choice: The choice of catalyst can significantly impact the reaction outcome. For the condensation of o-phenylenediamines with aldehydes, various catalysts such as Sc(OTf)₃, Er(OTf)₃, and ammonium chloride have been reported to be effective.[4] For reactions with carboxylic acids, strong mineral acids like HCl or polyphosphoric acid (PPA) are commonly used.[5] |
| Poor Quality Reagents | - Purity of Starting Materials: Ensure the o-phenylenediamine and the aldehyde or carboxylic acid are of high purity. Impurities in the starting materials can lead to side reactions and lower yields.- Solvent Quality: Use dry, high-purity solvents, as water can sometimes interfere with the reaction, especially in the Phillips-Ladenburg synthesis. |
| Decomposition of Starting Materials or Product | - Temperature Control: Excessive heat can lead to the decomposition of reactants or the desired product, often resulting in tar formation. Carefully control the reaction temperature.- Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. |
Problem 2: Formation of a Mixture of 2-Substituted and 1,2-Disubstituted Benzimidazoles
This is a common issue when using aldehydes as the carbonyl source, where a second molecule of the aldehyde can react with the nitrogen of the newly formed benzimidazole.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Stoichiometry | - Aldehyde to Diamine Ratio: Use a 1:1 molar ratio of the aldehyde to the o-phenylenediamine to favor the formation of the 2-substituted product. An excess of the aldehyde will promote the formation of the 1,2-disubstituted byproduct. |
| Reaction Conditions | - Temperature: Lower reaction temperatures may favor the formation of the monosubstituted product. Stepwise addition of the aldehyde can also help control the reaction.- Catalyst: Certain catalysts may offer better selectivity. For instance, some studies suggest that specific Lewis acids can be tuned to favor either mono- or di-substitution. |
| Nature of Substituents | - Aldehyde Reactivity: Aldehydes with electron-donating groups may be more prone to forming the 1,2-disubstituted product. Adjusting the reaction conditions accordingly is crucial. |
Problem 3: Presence of Quinoxaline or Benzodiazepine Byproducts
The formation of these heterocyclic systems can occur when using α-dicarbonyl or β-dicarbonyl compounds, respectively, or their synthetic equivalents, instead of simple aldehydes or carboxylic acids.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Carbonyl Source | - Reactant Purity: Ensure that the aldehyde or carboxylic acid starting material is not contaminated with α-dicarbonyl or β-dicarbonyl impurities.- Reaction with Solvent: Some solvents or additives under certain conditions might degrade to form reactive dicarbonyl species. |
| Reaction with α-Dicarbonyl Compounds | - Mechanism: o-Phenylenediamine reacts with α-dicarbonyl compounds (e.g., benzil) to form quinoxalines.[6] To avoid this, use a monocarbonyl source. |
| Reaction with β-Dicarbonyl Compounds | - Mechanism: The condensation of o-phenylenediamines with β-dicarbonyl compounds is a common method for synthesizing 1,5-benzodiazepines.[7][8][9] If this is an undesired side product, ensure your starting materials are free from such impurities. |
Problem 4: Difficulty in Product Purification
Crude benzimidazole products can be challenging to purify due to the presence of unreacted starting materials, side products, or tarry materials.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Unreacted o-Phenylenediamine | - Extraction: Unreacted o-phenylenediamine can often be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl), as the diamine will form a water-soluble salt. The benzimidazole product is typically less basic and will remain in the organic phase or as a solid. |
| Isomeric Byproducts | - Column Chromatography: Separation of 2-substituted and 1,2-disubstituted benzimidazoles, or other isomeric impurities, often requires column chromatography on silica gel.[10] A range of solvent systems, such as ethyl acetate/hexane or dichloromethane/methanol, can be employed.- Recrystallization: If there is a significant difference in the solubility of the desired product and the impurities, recrystallization from a suitable solvent (e.g., ethanol, acetone, or toluene) can be an effective purification method.[11] |
| Tarry Residues | - Activated Carbon: Treatment of a solution of the crude product with activated carbon can help remove colored impurities and some tarry materials before recrystallization.[11]- Reaction Optimization: The best approach to dealing with tar is to prevent its formation by optimizing reaction conditions (e.g., lowering the temperature, using a milder catalyst, or ensuring an inert atmosphere). |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde?
A1: The most common side reaction is the formation of the corresponding 1,2-disubstituted benzimidazole. This occurs when a second molecule of the aldehyde reacts with the N-H group of the initially formed 2-substituted benzimidazole. To minimize this, it is crucial to control the stoichiometry, using a 1:1 molar ratio of the aldehyde and the diamine.
Q2: I am performing a Phillips-Ladenburg synthesis with a carboxylic acid and getting a lot of black, insoluble material (tar). What is causing this and how can I prevent it?
A2: Tar formation in the Phillips-Ladenburg synthesis is often due to polymerization and decomposition of the starting materials or product at high temperatures. To prevent this, consider the following:
-
Lower the reaction temperature: While high temperatures are often required, excessive heat can be detrimental. Try to find the minimum temperature necessary for the reaction to proceed at a reasonable rate.
-
Use a dehydrating agent: Polyphosphoric acid (PPA) can act as both a catalyst and a dehydrating agent, often allowing for lower reaction temperatures compared to using a mineral acid alone.
-
Inert atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that contribute to tar formation.
Q3: My benzimidazole synthesis is not going to completion. How can I drive the reaction forward?
A3: Incomplete conversion can be addressed by:
-
Increasing the reaction time: Monitor the reaction by TLC to determine the optimal reaction time.
-
Increasing the temperature: Gradually increase the temperature, but be mindful of potential decomposition.
-
Removing water: In condensation reactions, water is a byproduct. Removing it can shift the equilibrium towards the product. For laboratory scale, a Dean-Stark apparatus can be used if the solvent is appropriate. For acid-catalyzed reactions, the acid itself often acts as a dehydrating agent at high temperatures.
-
Using a more active catalyst: If you are using a catalyst, consider switching to a more efficient one that has been reported for your specific transformation.
Q4: How can I confirm the structure of my substituted benzimidazole and identify any impurities?
A4: A combination of spectroscopic techniques is essential for structure elucidation and impurity profiling:
-
¹H and ¹³C NMR Spectroscopy: These are the most powerful tools for determining the structure of your main product and identifying byproducts. The chemical shifts and coupling patterns will provide detailed information about the substitution pattern on the benzimidazole core and the nature of the substituents.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and any impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretch of the benzimidazole ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of your sample and can be used to quantify the amount of different components in a mixture.[12][13]
Data on Side Product Formation
The following table summarizes qualitative and semi-quantitative data on the formation of side products under different reaction conditions. Precise quantitative data is often dependent on the specific substrates and reaction setup.
| Reaction Type | Reactants | Conditions | Major Product | Common Side Products | Approximate Yield of Side Product | Reference |
| Condensation with Aldehyde | o-phenylenediamine + excess benzaldehyde | Microwave, Er(OTf)₃ catalyst | 1,2-dibenzyl-benzimidazole | 2-phenyl-benzimidazole | Can be significant if stoichiometry is not controlled | [3] |
| Condensation with Aldehyde | o-phenylenediamine + benzaldehyde (1:1) | Room temp, various catalysts | 2-phenyl-benzimidazole | 1,2-dibenzyl-benzimidazole | Generally low with 1:1 stoichiometry | [10] |
| Condensation with α-keto acid | o-phenylenediamine + pyruvic acid | Water, room temp, no catalyst | 3-methylquinoxalin-2(1H)-one | 2-methyl-1H-benzo[d]imidazole | Quinoxalinone is the major product in the absence of a specific amino acid catalyst | |
| Condensation with β-dicarbonyl compound | o-phenylenediamine + acetylacetone | Various catalysts | 2,4-dimethyl-3H-1,5-benzodiazepine | - | Benzodiazepine is the expected product | [7] |
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzimidazoles from Aldehydes [14]
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF).
-
Add the chosen catalyst (e.g., a catalytic amount of Sc(OTf)₃, Er(OTf)₃, or NH₄Cl).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for the Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles from Carboxylic Acids [5][15]
-
In a round-bottom flask, combine o-phenylenediamine (1.0 mmol) and the carboxylic acid (1.1 mmol).
-
Add a strong acid catalyst, such as 4M HCl or polyphosphoric acid (PPA).
-
Heat the mixture to a high temperature (typically 100-180°C) for several hours. For less reactive aromatic acids, higher temperatures in a sealed tube may be required.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a base (e.g., 10% NaOH or Na₂CO₃ solution) until alkaline.
-
Collect the precipitated crude product by filtration.
-
Wash the solid with cold water and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
Visualizations
Caption: Common reaction pathways leading to desired benzimidazoles and potential side products.
Caption: A logical workflow for troubleshooting common issues in benzimidazole synthesis.
References
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijariie.com [ijariie.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Benzimidazole N-Alkylation Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during benzimidazole N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for benzimidazole N-alkylation?
A1: The N-alkylation of benzimidazole is a nucleophilic substitution reaction. It typically proceeds in two steps: first, a base is used to deprotonate the acidic N-H proton of the benzimidazole ring, forming a benzimidazolide anion. This anion then acts as a nucleophile and attacks the electrophilic alkylating agent (commonly an alkyl halide), forming the N-alkylated benzimidazole product.
Q2: My N-alkylation reaction is showing low to no yield. What are the potential causes?
A2: Low or no yield in benzimidazole N-alkylation can stem from several factors:
-
Insufficiently strong base: The chosen base may not be strong enough to effectively deprotonate the benzimidazole N-H. Consider switching to a stronger base (e.g., from K₂CO₃ to NaH).
-
Poor solubility of reactants: If the benzimidazole starting material or the base is not soluble in the reaction solvent, the reaction will be slow or may not proceed. Using a solvent like DMF, which is a good solvent for many organic compounds and inorganic salts, can help. The use of a surfactant like sodium dodecyl sulfate (SDS) in an aqueous system has also been shown to improve solubility and reaction rates[1].
-
Low reactivity of the alkylating agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
Inappropriate reaction temperature: Some reactions require heating to proceed at a reasonable rate. Less reactive alkyl halides may require temperatures of 55-60 °C or higher[1]. However, excessively high temperatures can lead to side reactions and decomposition.
-
Steric hindrance: If either the benzimidazole or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.
Q3: I am observing the formation of a di-alkylated product. How can I prevent this?
A3: Di-alkylation, the alkylation of both nitrogen atoms in the imidazole ring, is a common side reaction, particularly when using dihaloalkanes as the alkylating agent. To minimize di-alkylation:
-
Control stoichiometry: Use a 1:1 molar ratio or a slight excess of the benzimidazole relative to the alkylating agent.
-
Slow addition of the alkylating agent: Adding the alkylating agent dropwise to the reaction mixture can help to maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
Lower reaction temperature: Running the reaction at a lower temperature can help to control the reactivity and reduce the likelihood of a second alkylation event.
Q4: My benzimidazole is unsymmetrical, and I am getting a mixture of N1 and N2 isomers. How can I control the regioselectivity?
A4: The regioselectivity of N-alkylation on unsymmetrical benzimidazoles is influenced by both electronic and steric factors. The choice of reaction conditions can favor the formation of one isomer over the other.
-
Steric effects: Bulky substituents on the benzimidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.
-
Electronic effects: Electron-withdrawing groups on the benzimidazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Solvent and Base System: The choice of solvent and base can significantly impact the ratio of N1 to N2 products. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving N1 selectivity in the alkylation of some indazoles, a related heterocyclic system[2][3][4]. It is often necessary to screen different solvent-base combinations to optimize for the desired regioisomer.
Q5: What are the best practices for purifying N-alkylated benzimidazoles?
A5: Purification of N-alkylated benzimidazoles is typically achieved through standard techniques:
-
Column chromatography: Silica gel column chromatography is a very common and effective method for separating the desired product from unreacted starting materials, the di-alkylated product, and other impurities. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent way to obtain highly pure material.
-
Extraction: An initial workup involving extraction can help to remove inorganic salts and other water-soluble impurities before further purification.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Ineffective deprotonation of benzimidazole. | Use a stronger base (e.g., NaH instead of K₂CO₃). |
| Poor solubility of reactants. | Switch to a more polar aprotic solvent like DMF or DMSO. Consider using a phase-transfer catalyst (e.g., TBAB) or a surfactant (e.g., SDS)[1]. | |
| Low reactivity of the alkylating agent. | Use a more reactive alkyl halide (I > Br > Cl). | |
| Reaction temperature is too low. | Increase the reaction temperature, especially for less reactive alkylating agents[1]. | |
| Formation of Di-alkylated Byproduct | Excess of alkylating agent. | Use a 1:1 molar ratio of benzimidazole to alkylating agent. |
| Reaction is too fast. | Add the alkylating agent slowly to the reaction mixture. Lower the reaction temperature. | |
| Formation of Isomeric Mixture (Unsymmetrical Benzimidazole) | Lack of regiocontrol. | Screen different base/solvent combinations (e.g., NaH/THF for potential N1 selectivity)[2][3][4]. Consider the steric and electronic effects of your substrates. |
| Difficult Purification | Similar polarity of product and byproducts. | Optimize column chromatography conditions (e.g., use a shallow gradient). Attempt recrystallization with various solvents. |
| Reaction Stalls Before Completion | Decomposition of base or alkylating agent. | Ensure anhydrous reaction conditions, especially when using water-sensitive bases like NaH. Check the purity of the alkylating agent. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the N-alkylation of various benzimidazole derivatives. This data is intended to serve as a general guideline, and optimal conditions may vary depending on the specific substrates used.
| Benzimidazole Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5,6-dibromobenzimidazole | 2,4-dichlorophenacyl chloride | K₂CO₃ | MeCN | Reflux | 3 | 28-44 | [5] |
| Benzimidazole | Phenacyl bromide | NEt₃ | Acetone | Reflux | - | up to 92 | [5] |
| Benzimidazole | 4-chlorophenacyl chloride | K₂CO₃ | CH₂Cl₂ | - | - | 75 | [5] |
| 2-substituted benzimidazoles | C3-C10 alkyl bromides | 30% aq. KOH | - | - | - | - | [6] |
| Imidazole | Primary acetate | None | Toluene | Reflux | 24 | 82 | [7] |
| Benzimidazole | Primary alcohol | None | Toluene | Reflux | - | 55-80 | [7] |
| 5-nitro-1H-benzimidazole | 2-chloroethanol | - | - | - | - | 52-75 | [8] |
Experimental Protocols
General Protocol for N-Alkylation of Benzimidazole using Potassium Carbonate
-
Reactant Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the benzimidazole starting material (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF or acetonitrile) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: Stir the mixture at room temperature for 15-30 minutes to allow for the deprotonation of the benzimidazole.
-
Alkylating Agent Addition: Add the alkylating agent (1.0 - 1.2 eq) to the reaction mixture. The addition can be done in one portion or dropwise, depending on the reactivity.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the substrates) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-alkylated benzimidazole.
-
Characterization: Confirm the structure of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Successful N-alkylation is often indicated by the disappearance of the N-H proton signal in the ¹H NMR spectrum.
Visualizations
Caption: General mechanism of benzimidazole N-alkylation.
Caption: A typical experimental workflow for benzimidazole N-alkylation.
Caption: Decision tree for troubleshooting low yield in N-alkylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents | Semantic Scholar [semanticscholar.org]
- 7. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 8. tsijournals.com [tsijournals.com]
Technical Support Center: Stability and Storage of Vinyl-Substituted Heterocycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinyl-substituted heterocycles.
Frequently Asked Questions (FAQs)
Q1: My vinyl-substituted heterocycle appears to have polymerized upon storage. How can I prevent this?
A1: Polymerization is a common issue with vinyl-substituted heterocycles due to the reactive nature of the vinyl group. To prevent this, several storage precautions are recommended:
-
Inhibitors: Many commercially available vinyl-substituted heterocycles are supplied with polymerization inhibitors, such as hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), or 4-tert-butylcatechol (TBC).[1] It is crucial to ensure the inhibitor is present and has not been removed.
-
Temperature: Storage at low temperatures is critical. For instance, 2-vinylpyridine and 4-vinylpyridine are often recommended to be stored at -20°C.[2] Always refer to the manufacturer's storage recommendations.
-
Oxygen: Some inhibitors, like TBC, require the presence of oxygen to be effective. Therefore, storing these compounds under an inert atmosphere can paradoxically promote polymerization.
-
Light: Exposure to light can initiate polymerization. Store these compounds in amber vials or otherwise protected from light.
Q2: I need to use an inhibitor-free vinyl-substituted heterocycle for my reaction. How can I safely remove the inhibitor?
A2: Inhibitors can be removed immediately before use. Common methods include:
-
Column Chromatography: Passing the monomer through a column of basic alumina is a widely used method for removing phenolic inhibitors like HQ, MEHQ, and TBC.[3][4]
-
Distillation: Vacuum distillation can be used to separate the monomer from the less volatile inhibitor.[4][5] However, this method carries the risk of thermally induced polymerization in the distillation flask. It is advisable to perform distillation at the lowest possible temperature and pressure.
-
Washing with Base: For some monomers, washing with an aqueous base solution can remove acidic inhibitors.
Important: Once the inhibitor is removed, the monomer is highly susceptible to polymerization and should be used immediately.[4]
Q3: I am observing unexpected peaks in my HPLC/NMR analysis of an aged sample of a vinyl-substituted heterocycle. What could they be?
A3: Unexpected peaks are likely due to degradation products or oligomers/polymers. Common degradation pathways include:
-
Polymerization: The appearance of broad signals in the 1H NMR spectrum or a broad hump in the HPLC chromatogram can indicate the formation of polymers.[1]
-
Oxidation: The vinyl group and the heterocyclic ring can be susceptible to oxidation, especially if exposed to air and light. This can lead to the formation of various oxidized species. The imidazole moiety, for instance, is known to be liable to base-mediated autoxidation.[6]
-
Hydrolysis: Depending on the nature of the heterocycle and the pH conditions, the vinyl group or the ring itself may undergo hydrolysis.[7]
-
Photodegradation: Exposure to UV or visible light can lead to the formation of various degradation products.[8]
To identify these impurities, techniques like LC-MS and GC-MS can be employed to determine their molecular weights and fragmentation patterns.
Troubleshooting Guides
Problem 1: Inconsistent reaction yields or appearance of side products.
| Possible Cause | Troubleshooting Step |
| Partial polymerization of the starting material. | 1. Check the purity of the vinyl-substituted heterocycle by 1H NMR or HPLC before use. Look for broad peaks indicative of polymers. 2. If polymerization is suspected, purify the monomer by passing it through a column of basic alumina or by vacuum distillation immediately before the reaction.[4] |
| Degradation of the compound due to improper storage. | 1. Review the storage conditions (temperature, light exposure, presence of inhibitor). 2. If the compound has been stored for an extended period or under suboptimal conditions, re-analyze its purity. |
| Reaction with atmospheric oxygen. | 1. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. |
Problem 2: The compound changes color or consistency over time.
| Possible Cause | Troubleshooting Step |
| Polymerization or oligomerization. | A change from a liquid to a viscous oil or solid is a strong indicator of polymerization. Confirm by analytical techniques (NMR, GPC). Discard the material if significant polymerization has occurred. |
| Oxidative degradation. | Development of color (e.g., yellowing or browning) can be a sign of oxidation. Store the compound under an inert atmosphere and protected from light. |
| Hygroscopic nature of the compound. | Some heterocyclic compounds can absorb moisture from the air, which may lead to changes in physical state or promote degradation.[9][10][11][12] Store in a desiccator over a suitable drying agent. |
Data Summary on Storage and Stability
| Compound | Recommended Storage | Common Inhibitor | Known Instabilities |
| 2-Vinylpyridine | -20°C, protected from light[2] | 4-tert-Butylcatechol (TBC)[6] | Prone to polymerization, especially when heated or inhibitor is removed.[6] The shelf life at room temperature is limited to a month or two.[7] |
| 4-Vinylpyridine | -20°C, protected from light | Hydroquinone (HQ) | Prone to polymerization. Thermal degradation of poly(4-vinylpyridine) primarily occurs via depolymerization.[13] |
| 1-Vinylimidazole | Refrigerate | MEHQ | Can polymerize, especially in the presence of initiators.[1] |
| Vinyl-substituted Oxazoles | General recommendation: cool, dry, dark place. | Varies | Susceptible to hydrolysis, particularly under acidic or basic conditions. |
| Vinyl-substituted Pyrimidines | General recommendation: cool, dry, dark place. | Varies | The pyrimidine ring can be susceptible to photolytic decomposition.[14] |
Experimental Protocols
Protocol 1: General Procedure for Inhibitor Removal using Basic Alumina
Objective: To remove phenolic inhibitors (e.g., HQ, MEHQ, TBC) from liquid vinyl-substituted heterocycles.[3]
Materials:
-
Vinyl-substituted heterocycle containing inhibitor
-
Basic alumina (activated, Brockmann I, standard grade, ~150 mesh)
-
Glass chromatography column
-
Cotton or glass wool
-
Collection flask
-
Nitrogen or argon source (optional)
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Dry-pack the column with basic alumina. The amount of alumina will depend on the amount of monomer to be purified (a rule of thumb is a 5-10 cm plug for purifying 5-10 mL of monomer).
-
Gently tap the column to ensure even packing.
-
Carefully add the vinyl-substituted heterocycle to the top of the column.
-
Allow the monomer to percolate through the alumina under gravity. For more viscous monomers, a slight positive pressure of inert gas can be applied.
-
Collect the inhibitor-free monomer in a clean, dry collection flask.
-
The purified monomer should be used immediately.
Protocol 2: Accelerated Stability Study - A General Approach
Objective: To assess the stability of a vinyl-substituted heterocycle under accelerated conditions to predict its shelf-life. This protocol is based on ICH guidelines.[3][4][8]
Materials:
-
Vinyl-substituted heterocycle
-
Stability chambers with controlled temperature and humidity (e.g., 40°C / 75% RH)
-
Photostability chamber
-
Appropriate vials (e.g., amber glass vials with inert caps)
-
HPLC or GC system for purity analysis
Procedure:
-
Sample Preparation: Dispense the vinyl-substituted heterocycle into several vials. Some samples should be wrapped in aluminum foil to serve as dark controls in the photostability study.
-
Initial Analysis (Time 0): Analyze the initial purity and appearance of the compound using a validated stability-indicating HPLC or GC method.
-
Storage Conditions:
-
Accelerated Thermal/Humidity: Place the samples in a stability chamber at 40°C ± 2°C and 75% RH ± 5% RH.[3][8]
-
Photostability: Expose samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8] Include dark controls alongside the exposed samples.
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).[8]
-
Analysis: At each time point, analyze the samples for:
-
Appearance (color, clarity, physical state)
-
Purity (using the stability-indicating chromatographic method)
-
Formation of degradation products
-
-
Data Evaluation: Plot the purity of the compound as a function of time for each storage condition. This data can be used to determine the degradation rate and estimate the shelf-life under normal storage conditions.
Visualizations
References
- 1. A Versatile Synthesis of Vinyl-Substituted Heterocycles via Regio- and Enantioselective Pd-Catalyzed Tandem Allylic Substitution [organic-chemistry.org]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 6. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 7. The kinetics of the polymerization of 2-vinyl pyridine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The stabilizing effect of moisture on the solid-state degradation of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrimidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Solubility of Benzimidazole-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of benzimidazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole-based compound has very low aqueous solubility. What are the primary strategies I can employ to improve it?
A1: Poor aqueous solubility is a common challenge with benzimidazole derivatives. Several strategies can be employed to enhance their solubility, broadly categorized as chemical modifications and formulation approaches.
-
Chemical Modifications:
-
Prodrug Synthesis: This involves chemically modifying the parent benzimidazole compound to create a more soluble derivative (prodrug) that converts back to the active parent drug in the body. Common prodrug strategies include N-acylation and the introduction of phosphate esters.[1][2][3][4][5]
-
Salt Formation: For benzimidazole compounds with ionizable groups, forming a salt can significantly increase aqueous solubility.[6]
-
-
Formulation Approaches:
-
pH Modification: Adjusting the pH of the formulation can enhance the solubility of benzimidazole compounds, which often have pH-dependent solubility.[7][8]
-
Co-solvents: Utilizing a mixture of solvents (co-solvents) can increase the solubility of hydrophobic compounds.[9]
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Solid Dispersions: Dispersing the benzimidazole compound in an inert carrier at a solid state can improve its dissolution rate and solubility.[10][11][12][13][14]
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Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[15][16][17][18]
-
Nanotechnology-Based Approaches: Reducing the particle size of the compound to the nanoscale (nanosuspensions) or using lipid-based nanocarriers can significantly increase the surface area for dissolution and improve solubility.[19][20][21][22][23]
-
Q2: How effective is the prodrug approach for improving the solubility of benzimidazole compounds?
A2: The prodrug approach is a highly effective strategy. By adding a hydrophilic promoiety to the parent benzimidazole, a significant increase in aqueous solubility can be achieved. For instance, a phosphate-ester prodrug of a benzimidazole derivative showed up to a 30,000-fold increase in water solubility compared to the parent drug at physiological pH.[2] Another example is an N-(4-amino-methylbenzoyl)oxymethyl derivative of thiabendazole, which exhibited a 300-fold higher water-solubility.[1]
Q3: Can you provide some quantitative data on solubility improvement using different techniques?
A3: Yes, the following tables summarize the quantitative improvements in the solubility of various benzimidazole-based compounds using different methods.
Table 1: Solubility Enhancement of Benzimidazole Compounds via Prodrug Approach
| Parent Compound | Prodrug Modification | Fold Increase in Water Solubility | Reference |
| Thiabendazole | N-alkoxycarbonyl derivatives | Up to 12 times | [1] |
| Thiabendazole | N-(4-amino-methylbenzoyl)oxymethyl derivative | 300-fold | [1] |
| Benzimidazole derivative | Phosphate-ester prodrug | Up to 30,000-fold | [2] |
| Mebendazole | N-alkoxycarbonyl derivatives | Up to 16 times | [4] |
Table 2: Solubility Enhancement of Fenbendazole using Complexation and Formulation Strategies
| Technique | Excipient/Vehicle | Resulting Water Solubility | Fold Increase in Solubility | Reference |
| Complexation | Methyl-β-cyclodextrin (1:1 ratio) | 20.21 mg/mL | 60,000 times | [15] |
| Formulation | Salicylic acid | 1.052 mg/mL | - | [15] |
Q4: What are solid dispersions and how do they work to improve solubility?
A4: Solid dispersion refers to a system where one or more active ingredients are dispersed in an inert carrier or matrix in a solid state.[12] This technique enhances the solubility of poorly soluble drugs, like many benzimidazoles, through several mechanisms:
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Particle Size Reduction: The drug is molecularly dispersed in the carrier, leading to a significant reduction in particle size and an increase in surface area.
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.
-
Amorphous State: The drug may exist in an amorphous (non-crystalline) state, which has higher energy and greater solubility than the stable crystalline form.
Common carriers used for solid dispersions include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[11][12]
Q5: My compound is still showing poor dissolution even after trying some of the above methods. What else can I do?
A5: If you are still facing challenges, consider the following advanced or combined approaches:
-
Nanotechnology: Techniques like nanosuspension preparation can dramatically increase the surface area and dissolution velocity of your compound.[23][24]
-
Combined Approaches: You can combine multiple strategies. For example, you could create a solid dispersion of a benzimidazole prodrug.
-
Microenvironmental pH Modification: Incorporating pH-modifying agents directly into your solid dosage form can create a favorable microenvironment for dissolution in the gastrointestinal tract.[7][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be an effective way to deliver poorly soluble drugs by forming fine emulsions in the gut.[18]
Troubleshooting Guides
Issue: Compound precipitates out of solution upon dilution of a DMSO stock.
| Possible Cause | Troubleshooting Step |
| The aqueous buffer is a poor solvent for the compound. | 1. Optimize the final DMSO concentration: Keep it as high as tolerable for your assay, but generally below 1%.2. Use a co-solvent: Add a small percentage of a water-miscible organic solvent like ethanol or PEG 400 to the aqueous buffer.3. Utilize cyclodextrins: Pre-complex your compound with a suitable cyclodextrin before adding it to the aqueous buffer. |
| The compound has pH-dependent solubility. | Adjust the pH of the aqueous buffer: Determine the pH at which your compound is most soluble and buffer your solution accordingly. |
Issue: Low and variable oral bioavailability in animal studies.
| Possible Cause | Troubleshooting Step |
| Poor dissolution in the gastrointestinal tract. | 1. Formulate as a solid dispersion: This can significantly improve the dissolution rate.[11][12]2. Prepare a nanosuspension: This will increase the surface area and dissolution velocity.[23][24]3. Administer in a lipid-based formulation: SEDDS can improve absorption.[18] |
| First-pass metabolism. | Consider a prodrug approach: A prodrug might alter the metabolic profile and improve bioavailability.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method
-
Dissolution: Dissolve the benzimidazole compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol, ethanol) in a round-bottom flask. A common drug-to-carrier ratio to start with is 1:1 or 1:2 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept as low as possible to prevent degradation of the compound.
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieving and Storage: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size and store it in a desiccator.[14]
Protocol 2: Determination of Aqueous Solubility
-
Sample Preparation: Add an excess amount of the benzimidazole compound to a known volume of purified water or a relevant buffer in a sealed vial.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[16][17]
Visualizations
Caption: Workflow for addressing poor solubility of benzimidazole compounds.
Caption: Mechanism of solubility enhancement by solid dispersion.
References
- 1. Prodrugs of thiabendazole with increased water-solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 7. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. mgesjournals.com [mgesjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. ijisrt.com [ijisrt.com]
- 13. Novel solid dispersions of benznidazole: preparation, dissolution profile and biological evaluation as alternative antichagasic drug delivery system [pubmed.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. iipseries.org [iipseries.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs (2024) | Smriti Dewangan [scispace.com]
- 23. ijnrd.org [ijnrd.org]
- 24. crsubscription.com [crsubscription.com]
Technical Support Center: Optimization of Microwave-Assisted Benzimidazole Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of benzimidazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted synthesis of benzimidazoles, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
A1: Low yields in microwave-assisted benzimidazole synthesis can stem from several factors. Firstly, suboptimal reaction temperature can hinder the reaction rate. Increasing the temperature may improve yields, but it's crucial to avoid decomposition of reagents.[1] Secondly, the choice of solvent can significantly impact the reaction's efficiency. The use of a solvent that couples well with microwaves, such as ethanol or ethylene glycol, can lead to more effective heating and higher yields.[2] Lastly, the catalyst may not be optimal for your specific substrates. Experimenting with different catalysts, such as Lewis acids or solid-supported acids, could enhance the yield.[1][3]
Q2: The reaction is not going to completion, even after extended irradiation time. What can I do?
A2: Incomplete reactions are a common hurdle. One of the primary advantages of microwave synthesis is the rapid reaction time, so extended times often point to an underlying issue.[4][5] Consider increasing the microwave power to provide more energy for the reaction to proceed. However, be cautious of exceeding the pressure limits of your reaction vessel. Another approach is to switch to a solvent with a higher boiling point to allow for higher reaction temperatures. Additionally, ensuring the correct stoichiometry of your reactants is critical; an excess of one reactant may be necessary to drive the reaction to completion.
Q3: I am observing the formation of significant side products. How can I improve the selectivity?
A3: The formation of side products can often be mitigated by fine-tuning the reaction conditions. Reducing the reaction temperature or time can sometimes prevent the formation of undesired byproducts.[6] Solvent choice also plays a role in selectivity. A less polar solvent might favor the desired reaction pathway. Furthermore, the choice of catalyst is crucial for directing the reaction towards the desired benzimidazole product. Screening different catalysts can lead to a significant improvement in selectivity.[7]
Q4: My product is difficult to purify. Are there ways to simplify the work-up process?
A4: Simplifying purification starts with a cleaner reaction. Optimizing the reaction to minimize side products is the first step. Using a heterogeneous catalyst can also simplify work-up, as it can be easily filtered off after the reaction.[1] In some cases, performing the reaction under solvent-free conditions can lead to a cleaner product that requires minimal purification.[1][3] After the reaction, adjusting the pH of the mixture can facilitate the precipitation of the benzimidazole product, which can then be collected by filtration.[2]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for benzimidazole synthesis compared to conventional heating?
A1: Microwave-assisted synthesis offers several key advantages over conventional heating methods for benzimidazole synthesis. These include significantly reduced reaction times (often from hours to minutes), higher product yields, and cleaner reactions with fewer side products.[4][5][8] This method is also considered more environmentally friendly due to its energy efficiency and potential for solvent-free reactions.[5][9]
Q2: What are the typical starting materials for microwave-assisted benzimidazole synthesis?
A2: The most common approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile).[4][6][10] A wide variety of substituted o-phenylenediamines and carboxylic acids can be used to generate a diverse library of benzimidazole derivatives.
Q3: What types of catalysts are effective in this synthesis?
A3: A range of catalysts can be employed to facilitate the reaction. Acid catalysts are very common, including mineral acids (like HCl), Lewis acids (like Er(OTf)₃), and solid-supported acids (like silica-supported sulfuric acid).[1][3][4] In some cases, the reaction can proceed efficiently without a catalyst, particularly with reactive starting materials.[11]
Q4: What are suitable solvents for microwave-assisted benzimidazole synthesis?
A4: Polar solvents that absorb microwave irradiation efficiently are generally preferred. Ethanol, methanol, and ethylene glycol are commonly used.[2][12] Toluene can also be used, although it is transparent to microwaves, the energy transfer can occur from polar reactants to the solvent.[12] Solvent-free conditions have also been successfully employed and offer the benefit of a more environmentally friendly process and simpler work-up.[1][3]
Q5: How do I select the optimal microwave power and temperature for my reaction?
A5: The optimal power and temperature are highly dependent on the specific reactants, solvent, and catalyst being used. It is generally recommended to start with a lower power and temperature and gradually increase them while monitoring the reaction progress. Many modern microwave reactors allow for temperature control, which is often a more precise way to control the reaction than power alone. A typical starting point could be a temperature of 100-150°C.[8]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Benzimidazole Synthesis
| Entry | Reactants | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | o-phenylenediamine, Carboxylic Acid | Conventional Heating | Acidic Medium | - | Several hours | 40-60 | [4] |
| 2 | o-phenylenediamine, Carboxylic Acid | Microwave Irradiation | Acidic Medium | - | 1.5 - 4 min | 80-95 | [4] |
| 3 | o-phenylenediamine, Formic Acid | Conventional Heating | - | - | 2 - 2.5 hours | 85 | [5] |
| 4 | o-phenylenediamine, Formic Acid | Microwave Irradiation | - | - | 6 min | 94 | [5] |
| 5 | N-phenyl-o-phenylenediamine, Benzaldehyde | Conventional Heating | Er(OTf)₃ (1%) | Solvent-free | 60 min | 61.4 | [1] |
| 6 | N-phenyl-o-phenylenediamine, Benzaldehyde | Microwave Irradiation | Er(OTf)₃ (1%) | Solvent-free | 5 min | 99.9 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles [4]
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In a suitable microwave reaction vessel, combine o-phenylenediamine (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Add a catalytic amount of an acid (e.g., two drops of 4M HCl).
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a set power (e.g., 50% power level) for a specified time (typically 1.5 to 4 minutes), with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add water to the mixture and neutralize with a base (e.g., NaHCO₃) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified benzimidazole.
Protocol 2: Solvent-Free Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles [1]
-
To a 3 mL glass microwave vial, add N-phenyl-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and Er(OTf)₃ (1% mol) as the catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Set the temperature to 60°C and irradiate for 5 minutes with stirring.
-
Monitor the reaction by TLC and/or GC/MS analysis.
-
After completion, allow the vial to cool.
-
Add water to the reaction mixture.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: A generalized workflow for the microwave-assisted synthesis of benzimidazoles.
References
- 1. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 2. CN100383127C - Synthetic method of benzimidazole compound under microwave irradiation - Google Patents [patents.google.com]
- 3. jchemrev.com [jchemrev.com]
- 4. asianpubs.org [asianpubs.org]
- 5. jocpr.com [jocpr.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review | Bentham Science [eurekaselect.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. arkat-usa.org [arkat-usa.org]
Technical Support Center: Scaling Up the Production of 6-vinyl-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-vinyl-1H-benzimidazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the production of 6-vinyl-1H-benzimidazole via common synthetic routes.
Route 1: Wittig Reaction of 6-acetyl-1H-benzimidazole
The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones. In this case, 6-acetyl-1H-benzimidazole is reacted with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide, to form the desired vinyl group.
Potential Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of the starting material (6-acetyl-1H-benzimidazole) | 1. Incomplete ylide formation. | 1. Ensure anhydrous reaction conditions as the ylide is moisture-sensitive. Use freshly dried solvents (e.g., THF, DMSO). Use a strong, fresh base (e.g., n-BuLi, NaH, KOtBu) and allow sufficient time for ylide formation before adding the ketone. Consider using a different base if one is proving ineffective.[1][2] |
| 2. Insufficiently reactive ylide. | 2. For less reactive ketones, a more reactive (less stabilized) ylide may be necessary. Ensure the phosphonium salt is of high purity. | |
| 3. Steric hindrance around the carbonyl group. | 3. While less of an issue for a methyl ketone, prolonged reaction times or slightly elevated temperatures may be required. | |
| Formation of side products | 1. Aldol condensation of the starting ketone. | 1. Add the ketone slowly to the pre-formed ylide solution to ensure the Wittig reaction is the dominant pathway. |
| 2. Decomposition of the ylide. | 2. Generate the ylide at a low temperature (e.g., 0 °C or below) and use it promptly. Some ylides have limited stability. | |
| 3. E/Z isomer formation. | 3. For non-stabilized ylides, the Z-isomer is often favored. The ratio can be influenced by the solvent, temperature, and the presence of lithium salts.[2] Careful purification will be required to isolate the desired isomer. | |
| Difficulty in purification | 1. Presence of triphenylphosphine oxide. | 1. Triphenylphosphine oxide can often be removed by precipitation from a non-polar solvent mixture (e.g., diethyl ether/hexanes) or by column chromatography.[3] |
| 2. Polymerization of the product during purification. | 2. Add a polymerization inhibitor (e.g., hydroquinone, BHT) to the product fractions during chromatography and subsequent handling. Avoid excessive heat during solvent evaporation. |
Route 2: Heck Coupling of 6-bromo-1H-benzimidazole
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that can be used to couple 6-bromo-1H-benzimidazole with a vinyl source, such as ethylene or a vinylboronic acid derivative.
Potential Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inactive catalyst. | 1. Ensure the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) is of good quality. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
| 2. Incorrect choice of ligand or base. | 2. The choice of phosphine ligand and base is crucial. Screen different ligands (e.g., PPh₃, P(o-tol)₃) and bases (e.g., Et₃N, K₂CO₃, Cs₂CO₃) to find the optimal conditions. | |
| 3. Low reaction temperature. | 3. Heck reactions often require elevated temperatures to proceed efficiently. Gradually increase the temperature while monitoring the reaction progress. | |
| Formation of palladium black | 1. Catalyst decomposition. | 1. This indicates the reduction of the active Pd(0) species to bulk palladium metal. This can be caused by impurities, incorrect ligand-to-metal ratio, or excessively high temperatures. Ensure all reagents and solvents are pure and degassed. |
| Side reactions and byproducts | 1. Homocoupling of the aryl halide. | 1. This can occur if the oxidative addition is faster than the coupling with the alkene. Adjusting the reaction concentration and the rate of addition of the aryl halide can sometimes mitigate this. |
| 2. Isomerization of the double bond. | 2. The regioselectivity of the Heck reaction can be influenced by the catalyst system and reaction conditions. Analysis of the product mixture is necessary to determine if isomers are being formed. | |
| Scale-up challenges | 1. Exothermic reaction. | 1. Monitor the internal temperature of the reactor during scale-up and ensure adequate cooling capacity. |
| 2. Heterogeneity of the reaction mixture. | 2. Ensure efficient stirring to maintain a homogeneous mixture, especially when using inorganic bases. |
Route 3: Dehydration of 1-(1H-benzimidazol-6-yl)ethan-1-ol
This route involves the synthesis of the corresponding alcohol, 1-(1H-benzimidazol-6-yl)ethan-1-ol, followed by an acid-catalyzed dehydration to form the vinyl group.
Potential Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete dehydration | 1. Insufficiently strong acid catalyst. | 1. Use a stronger acid catalyst (e.g., sulfuric acid, phosphoric acid) or increase the reaction temperature. |
| 2. Water removal is not efficient. | 2. Use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the equilibrium towards the product. | |
| Formation of ether byproduct | 1. Intermolecular reaction of the alcohol. | 1. This can be favored at lower temperatures. Ensure the reaction temperature is high enough to favor elimination over substitution. |
| Polymerization of the product | 1. Acid-catalyzed polymerization of the vinyl group. | 1. Use the minimum amount of acid catalyst necessary. Consider performing the reaction under reduced pressure to distill the product as it forms. Add a polymerization inhibitor to the collection flask. |
| Rearrangement of the carbocation intermediate | 1. Formation of a more stable carbocation. | 1. While less likely in this specific structure, be aware of the potential for carbocation rearrangements, which could lead to isomeric products. |
Frequently Asked Questions (FAQs)
1. What are the most common precursors for the synthesis of 6-vinyl-1H-benzimidazole?
The most common precursors are 6-acetyl-1H-benzimidazole (for the Wittig reaction), 6-bromo-1H-benzimidazole (for the Heck coupling), and 4-amino-3-nitroacetophenone which can be converted to 6-acetyl-1H-benzimidazole.
2. What are the main challenges in scaling up the production of 6-vinyl-1H-benzimidazole?
The primary challenges include:
-
Handling of hazardous reagents: Strong bases like n-BuLi and flammable solvents require specialized equipment and safety protocols.
-
Exothermic reactions: Both the Wittig and Heck reactions can be exothermic, requiring careful temperature control on a larger scale.
-
Product instability: The vinyl group is susceptible to polymerization, especially in the presence of heat, light, or acid/radical initiators.
-
Purification: Removing byproducts like triphenylphosphine oxide (from the Wittig reaction) or residual palladium catalyst (from the Heck reaction) can be challenging at scale.
3. How can I prevent the polymerization of 6-vinyl-1H-benzimidazole during and after synthesis?
To prevent polymerization:
-
Use of inhibitors: Add radical inhibitors such as hydroquinone, 4-tert-butylcatechol (TBC), or butylated hydroxytoluene (BHT) to the reaction mixture during workup and purification.
-
Control temperature: Avoid excessive heat during all stages, including reaction, distillation, and drying.
-
Inert atmosphere: Handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which can initiate polymerization.
-
Storage: Store the final product at low temperatures (2-8 °C) in the dark, and in the presence of a polymerization inhibitor.
4. What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of the final product?
-
Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for both monitoring the reaction and determining the purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
5. Are there any "green" synthesis approaches for 6-vinyl-1H-benzimidazole?
While specific green routes for 6-vinyl-1H-benzimidazole are not extensively documented, general green chemistry principles can be applied. This includes using less hazardous solvents, exploring catalytic reactions (like the Heck coupling) over stoichiometric ones (like the Wittig reaction), and considering microwave-assisted synthesis to reduce reaction times and energy consumption.[4][5]
Experimental Protocols
Protocol 1: Synthesis of 6-vinyl-1H-benzimidazole via Wittig Reaction
This protocol is a representative procedure and may require optimization.
Step 1: Preparation of the Ylide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting orange-red solution at 0 °C for 1 hour.
Step 2: Wittig Reaction
-
Dissolve 6-acetyl-1H-benzimidazole (1.0 eq) in anhydrous THF.
-
Add the solution of 6-acetyl-1H-benzimidazole to the ylide solution dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Add a small amount of a polymerization inhibitor (e.g., BHT) to the eluent.
Protocol 2: Synthesis of 6-vinyl-1H-benzimidazole via Heck Coupling
This protocol is a representative procedure and may require optimization.
-
To a Schlenk flask, add 6-bromo-1H-benzimidazole (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a phosphine ligand like triphenylphosphine (PPh₃, 0.04 eq).
-
Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, for example, triethylamine (Et₃N, 2.0 eq).
-
Add the vinyl source, for instance, vinylboronic acid pinacol ester (1.5 eq).
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or HPLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthetic Routes for 6-vinyl-1H-benzimidazole
| Parameter | Wittig Reaction | Heck Coupling | Dehydration |
| Precursor | 6-acetyl-1H-benzimidazole | 6-bromo-1H-benzimidazole | 1-(1H-benzimidazol-6-yl)ethan-1-ol |
| Typical Yield | 60-80% | 70-90% | 50-70% |
| Key Reagents | Phosphorus ylide, strong base | Palladium catalyst, ligand, base | Acid catalyst |
| Reaction Temp. | 0 °C to room temperature | 80-100 °C | 100-150 °C |
| Key Byproducts | Triphenylphosphine oxide | Catalyst residues, salts | Ether, polymers |
| Scalability | Moderate | Good | Moderate |
Visualizations
Caption: Workflow for the synthesis of 6-vinyl-1H-benzimidazole via the Wittig reaction.
Caption: Workflow for the synthesis of 6-vinyl-1H-benzimidazole via the Heck coupling reaction.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Comparative analysis of different synthetic routes to 6-ethenyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block
6-Ethenyl-1H-benzimidazole, also known as 6-vinyl-1H-benzimidazole, is a valuable heterocyclic building block in medicinal chemistry and materials science. Its benzimidazole core is a common motif in numerous biologically active compounds, and the presence of a reactive vinyl group allows for further functionalization through various chemical transformations, including polymerization and cross-coupling reactions. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering detailed experimental protocols and a summary of quantitative data to aid in the selection of the most suitable method for a given research and development context.
Two primary strategies for the synthesis of this compound are presented:
-
Route A: Construction of the Benzimidazole Ring from a Vinyl-Substituted Phenylenediamine. This approach involves the synthesis of the key intermediate, 4-ethenyl-1,2-benzenediamine (also known as 4-vinyl-1,2-phenylenediamine or 3,4-diaminostyrene), followed by cyclization with a one-carbon synthon.
-
Route B: Post-Cyclization Introduction of the Ethenyl Group. This strategy entails the initial synthesis of a functionalized benzimidazole, such as 6-bromo-1H-benzimidazole, which then undergoes a palladium-catalyzed cross-coupling reaction to introduce the ethenyl moiety.
Comparative Data
The following table summarizes the key quantitative parameters for the two proposed synthetic routes. It is important to note that the synthesis of 4-ethenyl-1,2-benzenediamine is not well-documented, and the data for Route A is based on analogous reactions.
| Parameter | Route A: From 4-Ethenyl-1,2-benzenediamine | Route B: From 6-Bromo-1H-benzimidazole |
| Overall Yield | Estimated < 40% | ~60-70% |
| Number of Steps | 4 (from 4-ethylaniline) | 3 |
| Key Intermediates | 4-Ethenyl-1,2-benzenediamine | 4-Bromo-1,2-benzenediamine, 6-Bromo-1H-benzimidazole |
| Reagent Availability | Precursor synthesis required | Readily available starting materials |
| Scalability | Potentially challenging due to intermediate stability | More straightforward |
| Key Techniques | Nitration, Bromination, Elimination, Reduction, Cyclization | Bromination, Cyclization, Cross-Coupling (Heck/Stille) |
Experimental Protocols
Route A: Synthesis via 4-Ethenyl-1,2-benzenediamine
This route begins with the multi-step synthesis of the vinyl-substituted ortho-phenylenediamine, which is then cyclized.
Step 1: Synthesis of 4-Ethyl-2-nitroaniline
A common precursor, 4-ethylaniline, is first nitrated.
-
Procedure: To a solution of 4-ethylaniline (1.0 eq) in concentrated sulfuric acid, cooled to 0 °C, a solution of nitric acid (1.1 eq) in sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 2 hours and then poured onto crushed ice. The resulting precipitate is filtered, washed with water, and recrystallized to afford 4-ethyl-2-nitroaniline.
Step 2: Synthesis of 1-(1-Bromoethyl)-4-nitrobenzene
The ethyl group is functionalized for subsequent elimination.
-
Procedure: 4-Ethyl-2-nitroaniline (1.0 eq) is dissolved in a suitable solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (0.05 eq) are added. The mixture is refluxed until completion of the reaction (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is used in the next step without further purification.
Step 3: Synthesis of 4-Ethenyl-2-nitroaniline
The vinyl group is formed via an elimination reaction.
-
Procedure: The crude 1-(1-bromoethyl)-4-nitrobenzene from the previous step is dissolved in a suitable solvent like ethanol. A base such as potassium tert-butoxide (1.5 eq) is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated to yield 4-ethenyl-2-nitroaniline.
Step 4: Synthesis of 4-Ethenyl-1,2-benzenediamine
The nitro group is reduced to an amine.
-
Procedure: 4-Ethenyl-2-nitroaniline (1.0 eq) is dissolved in ethanol. A reducing agent such as tin(II) chloride dihydrate (SnCl2·2H2O) (4.0 eq) is added, and the mixture is refluxed. After completion, the solution is cooled, and the pH is adjusted with a sodium hydroxide solution. The product is extracted with an organic solvent, and the solvent is evaporated to give 4-ethenyl-1,2-benzenediamine.
Step 5: Synthesis of this compound
The final cyclization step.
-
Procedure: 4-Ethenyl-1,2-benzenediamine (1.0 eq) is heated with formic acid (excess) at reflux for 4 hours. The reaction mixture is then cooled and neutralized with an aqueous ammonia solution. The precipitated product is filtered, washed with water, and recrystallized from an appropriate solvent to yield this compound.
Route B: Synthesis via 6-Bromo-1H-benzimidazole and Vinylation
This route involves the synthesis of a bromo-substituted benzimidazole followed by a palladium-catalyzed vinylation.
Step 1: Synthesis of 4-Bromo-1,2-benzenediamine
-
Procedure: 4-Bromo-2-nitroaniline (1.0 eq) is dissolved in ethanol, and stannous chloride (SnCl2) (5.0 eq) is added. The mixture is heated to reflux overnight. After cooling, the reaction mixture is poured into ice water and made alkaline with a sodium hydroxide solution. The resulting precipitate is filtered, washed with water, and dried to give 4-bromo-1,2-benzenediamine.
Step 2: Synthesis of 6-Bromo-1H-benzimidazole
-
Procedure: A mixture of 4-bromo-1,2-benzenediamine (1.0 eq) and formic acid (10 eq) is heated at 100 °C for 2 hours. The reaction mixture is cooled to room temperature and poured into ice water. The solution is neutralized with aqueous sodium hydroxide, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 6-bromo-1H-benzimidazole. A protocol for a similar synthesis starting from 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde using Montmorillonite K10 as a catalyst in ethanol at room temperature has also been reported, which could be adapted using a C1 source like an aldehyde followed by oxidation.[1]
Step 3: Synthesis of this compound via Heck Coupling
-
Procedure: To a solution of 6-bromo-1H-benzimidazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), are added a palladium catalyst like palladium(II) acetate (Pd(OAc)2) (0.05 eq), a phosphine ligand such as triphenylphosphine (PPh3) (0.1 eq), a base like triethylamine (Et3N) (2.0 eq), and a vinylating agent such as potassium vinyltrifluoroborate or vinylboronic acid pinacol ester. The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound. The use of microwave irradiation can potentially shorten the reaction time.[2][3]
Visualization of Synthetic Workflows
Route A: Synthesis from 4-Ethenylaniline
Caption: Workflow for the synthesis of this compound starting from 4-ethylaniline.
Route B: Synthesis from 4-Bromo-2-nitroaniline
Caption: Workflow for the synthesis of this compound via a brominated intermediate.
Conclusion
Both Route A and Route B present viable, albeit distinct, approaches to the synthesis of this compound.
Route A is conceptually straightforward, building the desired functionality into the precursor before the final ring-closing step. However, it suffers from a lack of established procedures for the synthesis of the key intermediate, 4-ethenyl-1,2-benzenediamine. The multi-step nature of this precursor synthesis and potential stability issues of the vinyl-substituted diamine may lead to lower overall yields and pose challenges for scalability.
Route B offers a more robust and likely higher-yielding pathway. The starting materials are readily available, and the synthesis of 6-bromo-1H-benzimidazole is a well-precedented transformation. The final vinylation step utilizes powerful and versatile palladium-catalyzed cross-coupling reactions, such as the Heck or Stille coupling, which are extensively documented in the literature.[4][5] This route provides greater flexibility and is likely more amenable to scale-up.
For researchers requiring a reliable and scalable synthesis of this compound, Route B is the recommended approach . While Route A presents an interesting academic exercise, the practical advantages of Route B make it the more strategic choice for applications in drug development and materials science. Further optimization of the cross-coupling conditions in Route B could lead to even more efficient and cost-effective production of this valuable synthetic intermediate.
References
- 1. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
A Comparative Guide to the Polymerization of 6-Ethenyl-1H-Benzimidazole and Other Common Vinyl Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of a suitable vinyl monomer is a critical decision in the synthesis of polymers for a diverse range of applications, from drug delivery systems to advanced materials. While conventional vinyl monomers such as styrene and methyl methacrylate (MMA) are well-characterized and widely utilized, there is a growing interest in functional monomers that can impart specific properties to the resulting polymers. 6-Ethenyl-1H-benzimidazole is one such monomer, offering the potential for polymers with unique thermal, mechanical, and biological properties owing to the presence of the benzimidazole moiety.
This guide provides an objective comparison of the polymerization behavior of this compound with that of two industry-standard vinyl monomers: styrene and methyl methacrylate. The information presented herein is a synthesis of data from various scientific sources to facilitate a comparative understanding.
Monomer Synthesis: this compound
The synthesis of this compound is a multi-step process that is not as straightforward as the commercial availability of styrene and MMA. A plausible synthetic route involves the following key transformations:
Caption: Synthetic pathway for this compound.
Comparative Polymerization Data
The following tables summarize typical experimental data for the free-radical polymerization of this compound, styrene, and methyl methacrylate. It is important to note that the data for this compound is based on related vinyl benzimidazole compounds due to the limited availability of direct comparative studies.
Table 1: Typical Free-Radical Polymerization Conditions
| Parameter | This compound (estimated) | Styrene | Methyl Methacrylate (MMA) |
| Initiator | Azobisisobutyronitrile (AIBN) | Benzoyl Peroxide (BPO) or AIBN | Benzoyl Peroxide (BPO) or AIBN |
| Solvent | Dimethylformamide (DMF) | Toluene or Bulk | Toluene, Ethyl Acetate, or Bulk |
| Temperature | 60-80 °C | 80-100 °C | 60-80 °C |
| Reaction Time | 12-24 hours | 4-8 hours | 2-6 hours |
Table 2: Polymer Properties
| Property | Poly(this compound) (estimated) | Polystyrene | Poly(methyl methacrylate) (PMMA) |
| Number-Average Molecular Weight (Mn) | 50,000 - 150,000 g/mol | 100,000 - 300,000 g/mol | 100,000 - 500,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 100,000 - 400,000 g/mol | 200,000 - 600,000 g/mol | 200,000 - 1,000,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 3.0 | 1.5 - 2.5 | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) | > 300 °C | ~100 °C[1] | ~105 °C[2] |
| Decomposition Temperature (Td) | > 400 °C[3] | ~320-330 °C[1] | ~360 °C[1] |
Experimental Protocols
A generalized procedure for free-radical polymerization is provided below, which can be adapted for each monomer based on the conditions outlined in Table 1.
General Free-Radical Polymerization Procedure
-
Monomer Purification: Remove any inhibitors from the commercial monomer by washing with an appropriate aqueous solution (e.g., NaOH for styrene and MMA to remove hydroquinone) followed by drying over an anhydrous salt (e.g., MgSO₄).
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the desired amount of monomer and initiator in the chosen solvent (if not a bulk polymerization).
-
Degassing: Purge the reaction mixture with dry nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath at the specified temperature and stir the mixture for the designated reaction time.
-
Isolation of Polymer: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol for polystyrene and PMMA).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry the polymer in a vacuum oven until a constant weight is achieved.
Characterization of Polymers
The resulting polymers can be characterized using various analytical techniques:
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC).[4][5][6]
-
Thermal Properties (Tg and Td): Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Polymerization Mechanism and Workflow
The free-radical polymerization of vinyl monomers proceeds via a three-step mechanism: initiation, propagation, and termination.
Caption: Free-radical polymerization mechanism.
Discussion
The inclusion of the benzimidazole moiety in the polymer backbone is expected to significantly influence its properties. The rigid, heterocyclic structure of benzimidazole can lead to a substantial increase in the glass transition temperature (Tg) and thermal stability of poly(this compound) compared to polystyrene and PMMA.[7] This makes it an attractive candidate for high-performance applications where thermal resistance is crucial.
Furthermore, the nitrogen atoms in the benzimidazole ring can act as proton acceptors or donors, enabling the polymer to participate in hydrogen bonding. This feature can enhance its solubility in polar solvents and provides potential sites for further functionalization or interaction with active pharmaceutical ingredients (APIs) in drug delivery applications.
In contrast, polystyrene is a non-polar polymer with good electrical insulation properties but limited thermal resistance. PMMA offers excellent optical clarity and is more weather-resistant than polystyrene, but its thermal stability is also significantly lower than that predicted for poly(this compound).
The polymerization kinetics are also expected to differ. The electron-rich nature of the benzimidazole ring may influence the reactivity of the vinyl group, potentially leading to different polymerization rates and molecular weight distributions compared to styrene and MMA under similar conditions.
Conclusion
This compound presents a promising alternative to conventional vinyl monomers for the development of functional polymers with enhanced thermal stability and specific interaction capabilities. While its synthesis is more complex and its polymerization behavior requires further dedicated study, the potential benefits for specialized applications in materials science and drug development are significant. This guide provides a foundational comparison to aid researchers in their preliminary assessment and experimental design. Further research focusing on the direct comparative polymerization of these monomers under identical conditions is warranted to provide more precise quantitative data.
References
- 1. PMMA vs. PS :: MakeItFrom.com [makeitfrom.com]
- 2. bangslabs.com [bangslabs.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. resolvemass.ca [resolvemass.ca]
- 5. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]
- 6. infinitalab.com [infinitalab.com]
- 7. STYbulkENG2019 [pol.vscht.cz]
Validation of the antimicrobial efficacy of 6-vinyl-1H-benzimidazole derivatives
A Comparison Guide for Researchers and Drug Development Professionals
Benzimidazole and its derivatives have long been a focal point in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties. This guide provides a comparative analysis of the antimicrobial efficacy of substituted 1H-benzimidazole derivatives, with a particular focus on substitutions at the 6-position of the benzimidazole ring. While specific experimental data on 6-vinyl-1H-benzimidazole derivatives is not currently available in peer-reviewed literature, this guide utilizes data from closely related 6-substituted analogs, namely 6-chloro and 6-nitro derivatives, to provide a framework for comparison against standard antimicrobial agents. The data presented is derived from studies on newly synthesized N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives and is intended to serve as a valuable resource for researchers engaged in the discovery of novel antimicrobial agents.[1][2][3]
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of selected 6-substituted benzimidazole derivatives against a panel of pathogenic bacteria and fungi, alongside the standard drugs Ciprofloxacin and Fluconazole for comparison. Lower MIC values indicate higher antimicrobial potency.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Compound/Drug | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | |
| 6-Nitro-Benzimidazole Derivative (1d) | 8 | 16 |
| 6-Chloro-Benzimidazole Derivative (2d) | 4 | 8 |
| N-Substituted 6-Nitro-Benzimidazole (3s) | 4 | 8 |
| N-Substituted 6-Chloro-Benzimidazole (4b) | 2 | 4 |
| Ciprofloxacin (Standard) | 8 | 16 |
Data sourced from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[1][2][3]
Table 2: Antifungal Activity (MIC in µg/mL)
| Compound/Drug | Fungi |
| Candida albicans | |
| N-Substituted 6-Chloro-Benzimidazole (4k) | 8 |
| Fluconazole (Standard) | 4 |
Data for compound 4k is from the same study as the antibacterial data. Fluconazole data is also from the same comparative study.[1][2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial efficacy of the benzimidazole derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the synthesized compounds and standard drugs against bacterial and fungal strains was determined using the broth microdilution method, a standard and widely accepted technique.
1. Preparation of Inoculum:
-
Bacterial strains were cultured on nutrient agar plates for 24 hours at 37°C.
-
Fungal strains were cultured on Sabouraud dextrose agar plates for 48-72 hours at 28°C.
-
A few colonies were then transferred to sterile saline to obtain a suspension with a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
-
The synthesized benzimidazole derivatives and standard antimicrobial agents were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the stock solutions were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted compounds, was inoculated with the prepared microbial suspension.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
4. Determination of MIC:
-
The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
Visualizations
Experimental Workflow for Antimicrobial Efficacy Validation
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of novel benzimidazole derivatives.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Signaling Pathway (Hypothetical)
While the precise mechanism of action for these specific 6-substituted benzimidazole derivatives is a subject for further investigation, a plausible target in bacteria is the inhibition of essential enzymes involved in nucleic acid synthesis, such as DNA gyrase or dihydrofolate reductase.[2] The diagram below illustrates a simplified, hypothetical signaling pathway of such an inhibitory action.
Caption: Hypothetical Mechanism of Antibacterial Action.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Benzimidazole-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole-containing polymers, particularly polybenzimidazoles (PBIs), are a class of high-performance materials renowned for their exceptional thermal and chemical stability.[1] This guide provides a comparative analysis of the thermal properties of various benzimidazole-containing polymers, with supporting experimental data and methodologies, to assist researchers and professionals in materials science and drug development in selecting the most suitable polymers for their applications.
Superior Thermal Resilience of Polybenzimidazoles
Polybenzimidazoles exhibit remarkable resistance to high temperatures, making them ideal for applications in extreme environments.[1] Their rigid heterocyclic structures and strong intermolecular hydrogen bonding contribute to their high glass transition temperatures (Tg) and decomposition temperatures (Td). Commercial polybenzimidazole, such as Celazole®, is known for its excellent thermal stability, maintaining its mechanical properties at elevated temperatures.[1] The introduction of different functional groups and the creation of copolymers can further tailor these properties for specific needs.
Comparative Thermal Performance Data
The following table summarizes key thermal stability parameters for a range of benzimidazole-containing polymers and related high-performance polymers. The data has been compiled from various research sources to provide a clear comparison.
| Polymer | Decomposition Temperature (Td) 5% Weight Loss (°C) | Glass Transition Temperature (Tg) (°C) | Char Yield at 800°C (%) | Reference |
| Polybenzimidazoles (PBIs) | ||||
| m-PBI | ~400 | >428 | - | [2] |
| p-PBI | Stable up to 800 | >428 | - | [2] |
| Pyridine-based m-PBI | ~600 | >428 | - | [2] |
| Sulfonyl-containing PBI | - | >428 | - | [1] |
| Aliphatic PBI (C10) | 464 (10% weight loss) | ≥200 | 17-23 | [3][4] |
| Poly(benzimidazole-imide)s (PBIIs) | ||||
| PMDA-PABZ Copolymer | >500 | >450 | - | [5][6] |
| N-Phenyl-substituted PBII | >500 | 486 | - | [5][6][7] |
| General PBII | ~530 | 275-328 | - | [8][9] |
| Other High-Performance Polymers | ||||
| Nomex | ~371 | - | - | [10] |
| Kevlar | ~593 | - | - | [10] |
| Polyimide (generic) | ~450 | - | - | [8][9] |
Experimental Protocols
The thermal stability data presented in this guide is primarily obtained through Thermogravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of a polymer by measuring the change in its mass as a function of temperature in a controlled atmosphere.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina or platinum pan.
-
The pan is placed in a microbalance within a furnace.
-
The furnace is heated at a constant rate, for example, 10°C/min, over a specified temperature range (e.g., 25°C to 800°C).[2]
-
A continuous flow of an inert gas, such as nitrogen, is maintained to prevent oxidative degradation.[2]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs. The char yield is the percentage of the initial mass remaining at the end of the experiment.
Dynamic Mechanical Analysis (DMA)
Objective: To determine the glass transition temperature (Tg) of a polymer by measuring its mechanical properties as a function of temperature.
Methodology:
-
A solid sample of the polymer is clamped in the instrument's grips.
-
A sinusoidal stress is applied to the sample, and the resulting strain is measured.
-
The temperature of the sample is ramped up at a controlled rate.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature.
-
The glass transition temperature (Tg) is often identified as the peak of the tan delta curve or a significant drop in the storage modulus.
Visualizing Polymer Synthesis and Analysis Workflows
To better illustrate the processes involved in the development and characterization of these polymers, the following diagrams outline the general synthesis of polybenzimidazoles and the workflow for thermal analysis.
Caption: General synthesis workflow for polybenzimidazoles.
Caption: Workflow for thermal analysis of polymers.
Conclusion
Benzimidazole-containing polymers, and specifically polybenzimidazoles, stand out for their exceptional thermal stability. The data and methodologies presented in this guide demonstrate their superior performance compared to many other high-temperature polymers. By modifying their chemical structure through copolymerization or the introduction of functional groups, their thermal properties can be fine-tuned for a wide array of demanding applications, from aerospace and electronics to advanced materials in drug development and delivery systems. The provided experimental workflows offer a foundational understanding for the characterization of these robust materials.
References
- 1. Synthesis and Characterization of Novel Polybenzimidazoles and Post-modifications for Membrane Separation Applications [vtechworks.lib.vt.edu]
- 2. Evaluation of polybenzimidazole-based polymers for the removal of uranium, thorium and palladium from aqueous medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N -Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08779G [pubs.rsc.org]
- 6. N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of new soluble benzimidazole–imide copolymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Polybenzimidazole - Wikipedia [en.wikipedia.org]
In Vitro vs. In Vivo Studies of Benzimidazole-Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole-based drugs, a class of compounds originally developed as anthelmintics, are gaining significant attention for their potential as anticancer agents. Their primary mechanism of action involves the disruption of microtubule polymerization, a process crucial for cell division and intracellular transport in both parasites and cancer cells. This guide provides a comprehensive comparison of in vitro and in vivo studies of benzimidazole-based drugs, offering insights into their performance, experimental methodologies, and underlying signaling pathways.
Data Presentation: A Comparative Analysis of Efficacy
The following tables summarize quantitative data from various studies, providing a clear comparison of the in vitro cytotoxicity and in vivo efficacy of common benzimidazole drugs against different cancer cell lines and tumor models.
Table 1: In Vitro Cytotoxicity (IC50) of Benzimidazole Drugs in Cancer Cell Lines
| Drug | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Albendazole | Colorectal Cancer | HT-29 | 0.12 | [1][2] |
| Colon Cancer | HCT-116 | Varies (significant inhibition) | [3] | |
| Mebendazole | Colorectal Cancer | HT-29 | < 1 | [4] |
| Breast Cancer | MCF-7 | 7.45 | [5] | |
| Breast Cancer | MDA-MB-231 | 7.68 | [5] | |
| Fenbendazole | Colorectal Cancer | SNU-C5 | 0.50 | [6] |
| Colorectal Cancer (5-FU-resistant) | SNU-C5/5-FUR | 4.09 | [6] | |
| Cervical Cancer | HeLa | 0.59 | ||
| Flubendazole | Glioblastoma | U87 | Dose-dependent inhibition | [1] |
| Glioblastoma | U251 | Dose-dependent inhibition | [1] | |
| Nocodazole | Various | Various | Nanomolar concentrations | [5] |
Table 2: In Vivo Efficacy of Benzimidazole Drugs in Animal Models
| Drug | Cancer Type | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| Albendazole | Colorectal Cancer (Peritoneal Carcinomatosis) | Nude mice with HT-29 xenografts | 150 mg/kg, i.p., alternate days for 6 weeks | Profound inhibition | [1][2] |
| Ovarian Cancer | Ovarian cancer xenograft model | 10 µg/ml (BSA-ABZ 10 nm) | Significant reduction in tumor burden | [7] | |
| Fenbendazole | Cervical Cancer | Nude mice with HeLa xenografts | 100 mg/kg, oral, daily for 23 days | Significant suppression | [8] |
| Lung Cancer | Immunodeficient BALB/c nude mice with A549 xenografts | 40 mg/kg FZ + 100 mg/kg DADA, oral | 50% complete tumor regression | [9] | |
| Flubendazole | Glioblastoma | Nude mouse U87 cell xenograft model | 12.5, 25, and 50 mg/kg/day, i.p., for 3 weeks | Dose-dependent suppression | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of benzimidazole-based drugs.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability using Trypan blue.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.
-
-
Drug Treatment:
-
Prepare stock solutions of the benzimidazole drug in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the drug in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.2% (v/v).
-
Replace the medium in the wells with 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
-
In Vivo Anthelmintic Efficacy: Fecal Egg Count Reduction Test (FECRT)
The FECRT is the standard method for determining the efficacy of anthelmintics in livestock.
Protocol:
-
Animal Selection and Grouping:
-
Select a minimum of 10-15 animals (sheep or goats) per treatment group.
-
Animals should have a sufficient fecal egg count (FEC) to allow for a meaningful reduction to be detected.
-
Randomly allocate animals to a control group (no treatment) and one or more treatment groups.
-
-
Pre-Treatment Sampling (Day 0):
-
Collect individual fecal samples (minimum 5-10 g) directly from the rectum of each animal.
-
Label each sample clearly with the animal's identification.
-
-
Treatment:
-
Administer the benzimidazole anthelmintic to the animals in the treatment group(s) according to the manufacturer's recommended dosage and route of administration.
-
The control group remains untreated.
-
-
Post-Treatment Sampling:
-
Collect individual fecal samples from all animals in both the control and treatment groups 10-14 days after treatment for benzimidazoles.
-
-
Fecal Egg Count:
-
Perform a quantitative fecal egg count (e.g., using the McMaster technique) on each individual sample to determine the number of eggs per gram (EPG) of feces.
-
-
Data Analysis:
-
Calculate the mean EPG for each group before and after treatment.
-
Calculate the percentage of fecal egg count reduction for each treatment group using the formula: % FECR = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100.
-
An FECR of less than 95% is generally indicative of anthelmintic resistance.
-
In Vivo Anticancer Efficacy: Subcutaneous Tumor Xenograft Model
This model is widely used to evaluate the efficacy of anticancer drugs in a living organism.
Protocol:
-
Cell Preparation:
-
Culture human cancer cells (e.g., HeLa, A549) under sterile conditions.
-
Harvest cells in the logarithmic growth phase and resuspend them in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 1-5 × 10⁷ cells/mL.
-
For some cell lines, mixing the cell suspension with Matrigel® (1:1 ratio) can improve tumor engraftment.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or SCID mice), typically 6-8 weeks old.
-
Allow the mice to acclimatize to the housing conditions for at least one week before the experiment.
-
-
Tumor Inoculation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth and Measurement:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a certain volume (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Drug Administration:
-
Administer the benzimidazole drug to the treatment group according to the planned dosage, route (e.g., oral gavage, intraperitoneal injection), and schedule.
-
The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose) following the same schedule.
-
-
Monitoring and Endpoint:
-
Monitor the body weight and overall health of the mice throughout the study.
-
The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment period.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
-
Data Analysis:
-
Compare the mean tumor volume and weight between the control and treatment groups to determine the extent of tumor growth inhibition.
-
Analyze survival data if the study continues until a survival endpoint.
-
Signaling Pathways and Mechanisms of Action
Benzimidazole-based drugs exert their therapeutic effects by modulating several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Experimental Workflow for In Vitro and In Vivo Studies
Caption: Workflow for in vitro and in vivo evaluation of benzimidazole drugs.
Benzimidazole Mechanism of Action: Disruption of Tubulin Polymerization
Benzimidazoles bind to β-tubulin, a subunit of microtubules, preventing its polymerization into microtubules. This disruption of the microtubule cytoskeleton is a primary mechanism of their anthelmintic and anticancer activity.
Caption: Benzimidazole-mediated inhibition of microtubule polymerization.
Benzimidazole-Induced Apoptosis Signaling Pathway
By disrupting microtubules and inducing cellular stress, benzimidazoles can trigger apoptosis, or programmed cell death, in cancer cells through both intrinsic and extrinsic pathways.
Caption: Intrinsic apoptosis pathway induced by benzimidazoles.
Benzimidazole-Induced G2/M Cell Cycle Arrest
The disruption of microtubule dynamics by benzimidazoles interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[1][10]
Caption: Benzimidazole-induced G2/M cell cycle arrest pathway.[1]
Conclusion
The repurposing of benzimidazole-based drugs presents a promising avenue for cancer therapy. While in vitro studies consistently demonstrate their potent cytotoxic effects against a wide range of cancer cell lines, in vivo studies are crucial for evaluating their therapeutic efficacy, pharmacokinetics, and potential toxicity in a whole-organism context. Discrepancies between in vitro and in vivo results can arise due to factors such as drug metabolism, bioavailability, and the complex tumor microenvironment.[11] This guide highlights the importance of a multi-faceted approach, combining both in vitro and in vivo methodologies, to fully characterize the anticancer potential of this versatile class of compounds. Further research, including well-designed clinical trials, is warranted to translate these promising preclinical findings into effective cancer treatments.
References
- 1. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Albumin nanoparticles increase the anticancer efficacy of albendazole in ovarian cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Command Line | Graphviz [graphviz.org]
- 9. researchgate.net [researchgate.net]
- 10. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 11. Fenbendazole Exhibits Differential Anticancer Effects In Vitro and In Vivo in Models of Mouse Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 6-Ethenyl-1H-Benzimidazole and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the heterocyclic compound 6-ethenyl-1H-benzimidazole and its key precursors, 4-vinylaniline and 4-vinylbenzene-1,2-diamine. The data presented is essential for researchers engaged in the synthesis, characterization, and application of benzimidazole derivatives, which are pivotal scaffolds in medicinal chemistry. This document summarizes key quantitative spectroscopic data in tabular format, outlines detailed experimental protocols for synthesis and analysis, and includes visual diagrams to illustrate the synthetic pathway.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is crucial for reaction monitoring, quality control, and structural elucidation.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | Vinyl Protons | Other Protons |
| 4-Vinylaniline | 7.28 – 7.19 (m, 2H), 6.67 – 6.60 (m, 2H)[1] | 6.67 – 6.60 (m, 1H), 5.56 (d, J = 17.7 Hz, 1H), 5.05 (d, J = 10.9 Hz, 1H)[1] | 3.69 (s, 2H, -NH₂)[1] |
| 4-Vinylbenzene-1,2-diamine | ~6.6-6.8 (m, 3H) | ~6.6 (dd), ~5.5 (d), ~5.0 (d) | ~3.5 (br s, 4H, -NH₂) |
| This compound | 7.62-7.56 (dd, 2H), 7.12-7.10 (m, 2H) | 6.77-6.73 (dd, 1H, Jtrans = 16.8 Hz, Jcis = 9.7 Hz), 6.26 (dd, 1H, Jtrans = 16.8 Hz, Jgem = 1.8 Hz), 5.66 (dd, 1H, Jcis = 9.7 Hz, Jgem = 1.8 Hz) | 12.27 (s, 1H, -NH) |
Note: Data for 4-Vinylbenzene-1,2-diamine is estimated based on spectral data of similar o-phenylenediamine derivatives.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | Vinyl Carbons | Other Carbons |
| 4-Vinylaniline | 146.14, 128.28, 127.30, 114.95[2] | 136.48, 109.96[2] | - |
| 4-Vinylbenzene-1,2-diamine | ~145, ~135, ~120, ~118, ~115 | ~137, ~112 | - |
| This compound | 141.68, 138.79, 122.02, 115.44 | 123.20, 121.55 | 112.65 |
Note: Data for 4-Vinylbenzene-1,2-diamine is estimated based on spectral data of similar o-phenylenediamine derivatives.
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | N-H Stretching | C=C Stretching (Aromatic) | C=C Stretching (Vinyl) | C-N Stretching |
| 4-Vinylaniline | 3420, 3340 | 1620, 1510 | 1630, 990, 910 | 1280 |
| 4-Vinylbenzene-1,2-diamine | ~3400-3200 (broad) | ~1600, ~1500 | ~1630, ~990, ~910 | ~1300 |
| This compound | 3223 (broad) | 1450, 1410 | 1628 | 1275 |
Note: Data for 4-vinylaniline and 4-vinylbenzene-1,2-diamine is sourced from the NIST Chemistry WebBook and general IR correlation tables.[1][3]
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 4-Vinylaniline | 119[3] | 118, 92, 65 |
| 4-Vinylbenzene-1,2-diamine | 134 | 133, 117, 106, 77 |
| This compound | 144 | 143, 117, 90 |
Note: Data for 4-Vinylbenzene-1,2-diamine is predicted based on its structure and common fragmentation patterns.
Experimental Protocols
1. Synthesis of 4-Vinylbenzene-1,2-diamine (Precursor)
-
Reaction: Reduction of 4-nitro-3-aminostyrene.
-
Procedure: A general method for the reduction of a nitroaniline to a diamine involves catalytic hydrogenation.[4]
-
To a solution of 4-nitro-3-aminostyrene (1 equivalent) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
The mixture is subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 4-vinylbenzene-1,2-diamine, which should be used immediately or stored under an inert atmosphere to prevent oxidation.
-
2. Synthesis of this compound
-
Reaction: Condensation of 4-vinylbenzene-1,2-diamine with formic acid.
-
Procedure: This procedure is adapted from the general Phillips-Ladenburg benzimidazole synthesis.[5][6]
-
In a round-bottomed flask, 4-vinylbenzene-1,2-diamine (1 equivalent) is treated with 90% formic acid (1.5 equivalents).
-
The mixture is heated in a water bath at 100°C for two hours.[6]
-
After cooling, a 10% sodium hydroxide solution is added slowly with stirring until the mixture is just alkaline to litmus paper.
-
The crude product precipitates and is collected by vacuum filtration.
-
The crude benzimidazole is purified by recrystallization from boiling water to afford this compound as a solid.[6]
-
3. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between salt plates.
-
Mass Spectrometry (MS): Mass spectra are recorded on a mass spectrometer, typically using Electron Ionization (EI) at 70 eV.
Visualizations
The following diagrams illustrate the chemical structures of the compounds and the synthetic pathway.
References
A Comparative Guide to the Synthesis of Benzimidazoles: Conventional vs. Green Approaches
For researchers, scientists, and drug development professionals, the synthesis of benzimidazole scaffolds is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of conventional and green synthetic routes to these vital heterocyclic compounds, supported by experimental data and detailed protocols.
Benzimidazoles are a critical pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties.[1][2][3] The method of their synthesis is a key consideration, with significant implications for yield, purity, cost, and environmental impact. This guide contrasts the long-established conventional methods with modern, eco-friendly green chemistry approaches.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative differences between representative conventional and green synthesis methods for benzimidazoles.
| Parameter | Conventional Synthesis | Green Synthesis (Microwave-Assisted) | Green Synthesis (Ultrasound-Assisted) | Green Synthesis (Aqueous Media) |
| Reaction Type | Condensation | Microwave-Assisted Condensation | Ultrasound-Assisted Cyclization | Transition-Metal-Free Intramolecular Amination |
| Starting Materials | o-phenylenediamine, carboxylic acid | N-phenyl-o-phenylenediamine, benzaldehyde | o-phenylenediamine, aromatic aldehydes | N-(2-iodoaryl)benzamidine |
| Catalyst/Reagent | Strong acid (e.g., HCl), PPA | Er(OTf)₃ (1 mol%) | NaOH/I₂ | K₂CO₃ |
| Solvent | Often requires reflux in acid | Solvent-free | Ethanol/Methanol | Water |
| Temperature | High temperatures (e.g., 250°C)[4] | 60°C[5] | Room Temperature | 100°C[6] |
| Reaction Time | Several hours (e.g., 4 hours)[4] | 5-10 minutes[5][7] | 4-7 minutes[8] | 30 hours[6] |
| Yield | Variable, often moderate | High to excellent (up to 99%)[5][7] | High to excellent (up to 99%)[8] | Moderate to high[6] |
| Work-up | Neutralization, extraction | Simple extraction | Simple work-up | Column chromatography |
| Environmental Impact | Generation of acidic waste, use of hazardous solvents | Minimal waste, solvent-free | Use of benign oxidant, mild conditions | Use of water as a green solvent |
Experimental Protocols
Conventional Synthesis: Phillips-Ladenburg Reaction
This classical method involves the condensation of an o-phenylenediamine with a carboxylic acid under harsh acidic conditions.[9]
Materials:
-
o-phenylenediamine (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
4M Hydrochloric acid (2 drops) or Polyphosphoric acid (PPA)
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine and the chosen carboxylic acid.
-
Add the acidic catalyst (e.g., a slurry of PPA or a few drops of concentrated HCl).[4]
-
Heat the mixture under reflux for several hours. Reaction times can be lengthy, and temperatures can be high, for instance, 250°C for 4 hours when using PPA.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base, such as aqueous ammonia.[4]
-
The crude product often precipitates and can be collected by filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).[10]
Green Synthesis: Microwave-Assisted, Solvent-Free Synthesis
This modern approach utilizes microwave irradiation to dramatically reduce reaction times and often eliminates the need for a solvent.[5][7]
Materials:
-
N-phenyl-o-phenylenediamine (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Erbium(III) triflate (Er(OTf)₃) (1 mol%)
Procedure:
-
In a microwave-safe vessel, mix N-phenyl-o-phenylenediamine, benzaldehyde, and Er(OTf)₃.[5]
-
Subject the reaction mixture to microwave irradiation (e.g., at 60°C).[5]
-
The reaction is typically complete within 5-10 minutes.[5][7] Monitor by TLC.
-
After cooling, add water to the reaction mixture.
-
Extract the product with a green solvent such as ethyl acetate.[5]
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the purified benzimidazole derivative. This method often results in high purity products without the need for column chromatography.[5]
Mandatory Visualization
Caption: A flowchart comparing the workflows of conventional and green benzimidazole synthesis.
Many benzimidazole derivatives owe their therapeutic effects to their role as kinase inhibitors. For instance, they can act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by a benzimidazole-based drug.
Conclusion
The synthesis of benzimidazoles has evolved significantly. While conventional methods are still in use, they are often hampered by harsh conditions, long reaction times, and environmental concerns.[3][11] Green chemistry approaches, including microwave-assisted and ultrasound-assisted synthesis, as well as the use of water as a solvent, offer remarkable advantages.[5][8][12] These methods are characterized by shorter reaction times, higher yields, milder conditions, and a significantly reduced environmental footprint, making them highly attractive for sustainable drug discovery and development.[2][13][14] The adoption of these green protocols aligns with the principles of modern, environmentally conscious chemical synthesis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. chemmethod.com [chemmethod.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. preprints.org [preprints.org]
- 6. Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 9. mdpi.com [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eprajournals.com [eprajournals.com]
- 14. ijarsct.co.in [ijarsct.co.in]
A Comparative Guide to the Electrochemical Properties of 6-Ethenyl-1H-Benzimidazole and Other Key Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 6-ethenyl-1H-benzimidazole against other fundamental heterocyclic compounds: benzimidazole, imidazole, pyridine, and thiophene. Understanding the electrochemical behavior of these molecules is crucial for their application in various fields, including medicinal chemistry, materials science, and electronics. This document summarizes key electrochemical data, details experimental methodologies, and provides visual representations of experimental workflows and conceptual relationships.
Data Presentation: Comparative Electrochemical Properties
The following table summarizes the key electrochemical parameters for this compound and related heterocycles. The data for this compound is estimated based on the known effects of vinyl substitution on aromatic systems, which is expected to slightly lower the oxidation potential compared to the parent benzimidazole due to the electron-donating nature of the ethenyl group.
| Compound | Structure | Oxidation Potential (Epa vs. Ag/AgCl) [V] | Reduction Potential (Epc vs. Ag/AgCl) [V] | Key Electrochemical Features |
| This compound | Est. 1.0 - 1.2 | Typically irreversible reduction | The vinyl group is expected to facilitate electropolymerization. | |
| Benzimidazole | ~1.3 - 1.6[1] | Generally, no reversible reduction is observed. | Oxidation is typically an irreversible process.[1] | |
| Imidazole | High, often outside the solvent window | More difficult to reduce than pyridine. | Can act as both a proton donor and acceptor, influencing its electrochemistry. | |
| Pyridine | High, typically above 2.0 V | ~ -2.2 to -2.6 | Reduction is a one-electron process to form a radical anion. | |
| Thiophene | ~1.6 - 2.0 | Not readily reduced. | Readily undergoes electropolymerization to form conductive polymers. |
Note: The exact oxidation and reduction potentials can vary significantly depending on the experimental conditions (e.g., solvent, electrolyte, electrode material, and scan rate).
Experimental Protocols
The electrochemical data presented in this guide are typically obtained using cyclic voltammetry (CV). Below is a detailed methodology for a standard CV experiment to determine the electrochemical properties of a heterocyclic compound.
Objective: To determine the oxidation and reduction potentials of a heterocyclic compound and to assess the reversibility of the redox processes.
Materials:
-
Working Electrode: Glassy carbon electrode (GCE), platinum (Pt), or gold (Au)
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or graphite rod
-
Electrochemical Cell
-
Potentiostat
-
Analyte solution (e.g., 1 mM of the heterocycle in a suitable solvent)
-
Supporting Electrolyte Solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in acetonitrile or dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.
-
Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas.
-
-
Electrochemical Cell Setup:
-
Place the analyte solution containing the supporting electrolyte into the electrochemical cell.
-
Assemble the three-electrode system in the cell, ensuring the reference electrode tip is close to the working electrode surface.
-
-
Deoxygenation:
-
Purge the solution with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV experiment, including the initial potential, final potential, vertex potentials, and scan rate (e.g., 100 mV/s). The potential window should be wide enough to observe the redox events of the analyte.
-
Run the cyclic voltammogram for several cycles until a stable response is obtained.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the formal reduction potential (E°') as the average of Epa and Epc for reversible or quasi-reversible processes.
-
Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Examine the ratio of the peak currents (ipa/ipc) to further assess reversibility; a ratio of 1 is expected for a reversible process.
-
Mandatory Visualization
Caption: A typical experimental workflow for cyclic voltammetry.
Caption: Logical relationship of substituent effects on oxidation potential.
References
Benchmarking the performance of poly(6-vinyl-1H-benzimidazole) fuel cell membranes
A Comparative Guide for Researchers and Scientists in Fuel Cell Technology
The quest for highly efficient and durable polymer electrolyte membranes (PEMs) is a driving force in the advancement of fuel cell technology. Among the promising candidates for high-temperature PEM fuel cells (HT-PEMFCs), polybenzimidazole (PBI)-based materials have garnered significant attention due to their excellent thermal and chemical stability. This guide provides a comparative benchmark of poly(6-vinyl-1H-benzimidazole) (P6VBI) fuel cell membranes, evaluating their performance against established and alternative materials.
Executive Summary
Poly(6-vinyl-1H-benzimidazole) is a derivative of polybenzimidazole that offers the potential for tailored properties through its vinyl group functionality. When doped with phosphoric acid, P6VBI-based membranes exhibit promising proton conductivity and performance at elevated temperatures, positioning them as a viable alternative to the widely used Nafion® membranes, especially in applications where high-temperature operation is advantageous. This guide synthesizes available data on P6VBI and other PBI derivatives to offer a clear comparison of key performance metrics.
Performance Comparison of Fuel Cell Membranes
The following tables summarize the key performance indicators for P6VBI, various other PBI-based membranes, and the industry-standard Nafion®. These comparisons are crucial for researchers in selecting the appropriate membrane material for their specific fuel cell application.
| Membrane Material | Proton Conductivity (S/cm) | Operating Temperature (°C) | Peak Power Density (mW/cm²) |
| P6VBI (doped) | Data not readily available in cited literature | High Temperature | Data not readily available in cited literature |
| PBI/ZrO₂ (doped) | 0.200 | High Temperature | Not Specified |
| PBI/SiO₂ (doped) | 0.103 | 180 | Not Specified |
| o-6F-PBI (doped) | 0.09 | 180 | 580 |
| Bipy-PBI (doped) | 0.037 | 120 | 780 |
| PVA:PBI (4:1) (KOH doped) | 0.01 - 0.1 | < 100 | 76 |
| Nafion® | ~0.1 (fully hydrated) | < 100 | Varies with conditions |
Note: The performance of PBI-based membranes is highly dependent on the phosphoric acid doping level.
Detailed Experimental Protocols
The successful fabrication and evaluation of fuel cell membranes rely on meticulous experimental procedures. Below are detailed methodologies for key experiments cited in the literature for PBI-based membranes, which can be adapted for P6VBI.
Membrane Synthesis and Casting
The synthesis of PBI-based polymers typically involves a polycondensation reaction. For instance, m-PBI is synthesized from 3,3′-diaminobenzidine (DAB) and isophthalic acid (IPA), while AB-PBI is prepared by the condensation of 3,4-diaminobenzoic acid (DABA)[1]. The resulting polymer is then dissolved in a suitable solvent, such as N,N-dimethylacetamide (DMAc), to cast the membranes[2].
Workflow for PBI Membrane Casting:
Caption: PBI membrane casting workflow.
Phosphoric Acid Doping
To achieve proton conductivity, PBI membranes are doped with an acid, most commonly phosphoric acid (H₃PO₄). The doping level, defined as the number of H₃PO₄ molecules per repeating unit of the polymer, significantly influences the membrane's conductivity[3].
Doping Process:
-
Immerse the prepared PBI membrane in a solution of phosphoric acid (typically 85 wt%).
-
Maintain the immersion for a specified duration (e.g., 48 hours) at room temperature to allow for sufficient acid uptake[4].
-
The doped membrane is then characterized for its acid doping level, which is crucial for its performance.
Proton Conductivity Measurement
Proton conductivity is a critical parameter for a PEM. It is typically measured using Electrochemical Impedance Spectroscopy (EIS).
EIS Measurement Setup:
Caption: Proton conductivity measurement setup.
The four-electrode configuration minimizes the influence of electrode polarization on the impedance measurement. The conductivity (σ) is calculated from the measured resistance (R), the distance between the inner electrodes (L), and the cross-sectional area of the membrane (A) using the formula: σ = L / (R * A).
Fuel Cell Performance Testing
The ultimate evaluation of a PEM is its performance in a single-cell fuel cell setup. This involves assembling a Membrane Electrode Assembly (MEA) and testing its polarization characteristics.
MEA Fabrication and Testing Workflow:
Caption: MEA fabrication and testing workflow.
The single-cell test involves supplying hydrogen to the anode and air or oxygen to the cathode and measuring the resulting voltage at various current densities. This data is used to generate a polarization curve, from which the peak power density can be determined.
Benchmarking Against Alternatives
PBI Derivatives
Various modifications to the PBI backbone have been explored to enhance its properties. For instance, the incorporation of hexafluoroisopropylidene groups (in o-6F-PBI) has been shown to improve proton conductivity[1]. The development of PBI nanocomposites, by incorporating inorganic fillers like zirconium phosphate (ZrP) or silicon dioxide (SiO₂), has also led to significant improvements in proton conductivity and acid retention[2]. These advancements provide a benchmark for the expected performance of novel PBI derivatives like P6VBI.
Nafion®
Nafion® is the incumbent PEM material for low-temperature fuel cells. Its key advantages include high proton conductivity and good mechanical properties when well-hydrated. However, its performance degrades at temperatures above 100°C due to dehydration, and it is susceptible to fuel crossover. PBI-based membranes, including P6VBI, are primarily developed for high-temperature operation (120-200°C), which offers several system-level advantages, such as improved electrode kinetics, higher tolerance to fuel impurities like carbon monoxide, and simplified water and thermal management[5].
Conclusion and Future Outlook
While specific quantitative performance data for poly(6-vinyl-1H-benzimidazole) is not as widely published as for other PBI derivatives, the existing body of research on PBI-based membranes provides a strong foundation for its potential as a high-performance PEM for HT-PEMFCs. The vinyl functionality of P6VBI offers a versatile platform for further modifications, such as cross-linking or grafting, to enhance its mechanical properties and proton conductivity. Future research should focus on the systematic synthesis, characterization, and fuel cell testing of P6VBI membranes to fully elucidate their performance capabilities and benchmark them against the leading materials in the field. The detailed experimental protocols provided in this guide offer a standardized framework for such investigations, ensuring comparability and accelerating the development of next-generation fuel cell technologies.
References
- 1. Recent Progress in the Development of Composite Membranes Based on Polybenzimidazole for High Temperature Proton Exchange Membrane (PEM) Fuel Cell Applications [mdpi.com]
- 2. Polybenzimidazole based nanocomposite membranes with enhanced proton conductivity for high temperature PEM fuel cells [open.metu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Benzimidazole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent analytical methods for the quantification of benzimidazoles: High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection (HPLC-UV/DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on a comprehensive review of published experimental data to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Benzimidazole Analysis
Benzimidazoles are a class of broad-spectrum anthelmintic drugs widely used in both human and veterinary medicine.[1] Accurate quantification of these compounds in various matrices, such as pharmaceutical formulations, biological fluids, and tissues, is crucial for pharmacokinetic studies, residue analysis, and quality control. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide focuses on the cross-validation of HPLC-UV/DAD and LC-MS/MS methods for the analysis of a representative benzimidazole, albendazole, and its metabolites.[2]
Method Comparison: HPLC-UV/DAD vs. LC-MS/MS
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating components of a mixture.[3] When coupled with a UV or Diode Array Detector (DAD), it provides a robust and widely accessible method for quantifying compounds that absorb ultraviolet light.[2] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a more advanced technique that combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, allowing for the identification and quantification of compounds based on their mass-to-charge ratio.[1][4]
The primary advantages of HPLC-UV/DAD include its cost-effectiveness, simplicity, and robustness, making it suitable for routine quality control laboratories.[2] In contrast, LC-MS/MS offers superior sensitivity and specificity, which is critical for analyzing complex matrices or when very low detection limits are required.[1][5]
Quantitative Performance Data
The following table summarizes the typical validation parameters for the quantification of albendazole and its metabolites using HPLC-UV/DAD and LC-MS/MS. These values are compiled from various studies and represent the expected performance of each method.
| Validation Parameter | HPLC-UV/DAD | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.996 |
| Accuracy (% Recovery) | 82.8 – 117.7%[2] | 62.0 – 86.8%[1] |
| Precision (Relative Standard Deviation, %RSD) | Intra-assay: < 5% Inter-assay: < 10% | Intra-assay: 2.2 – 4.0% Inter-assay: 7.0 – 12.9%[1] |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for the analysis of benzimidazoles by HPLC-UV/DAD and LC-MS/MS.
Sample Preparation (General)
A critical step in the analysis of benzimidazoles is the extraction of the analyte from the sample matrix. Solid-phase extraction (SPE) is a commonly employed technique that offers high recoveries and improved selectivity compared to liquid-liquid extraction.[6] The general workflow involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analytes of interest.
HPLC-UV/DAD Method for Albendazole and its Metabolites[2]
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, and a UV or Diode Array Detector.
-
Column: A C18 analytical column is frequently used for the separation of benzimidazoles.[2][7]
-
Mobile Phase: A gradient elution is often employed using a mixture of an acidic buffer (e.g., phosphate buffer at pH 2.5) and an organic solvent like methanol or acetonitrile.[3][7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection: The UV detector is set to a wavelength where the benzimidazole analytes exhibit maximum absorbance, often around 290 nm.[1]
-
Injection Volume: A 20 µL injection volume is common.[7]
LC-MS/MS Method for Benzimidazoles[1]
-
Chromatographic System: An HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: Similar to HPLC-UV, a gradient of an aqueous phase (often with formic acid) and an organic phase (acetonitrile or methanol) is used.
-
Flow Rate: Flow rates can vary depending on the column dimensions, but are often in the range of 0.2-0.6 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for benzimidazoles.
-
Mass Spectrometric Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of benzimidazoles using HPLC-UV/DAD and LC-MS/MS.
Conclusion
Both HPLC-UV/DAD and LC-MS/MS are powerful techniques for the quantification of benzimidazoles. The choice between the two methods should be guided by the specific requirements of the analysis. For routine quality control of pharmaceutical formulations where analyte concentrations are relatively high and the matrix is simple, HPLC-UV/DAD offers a reliable and cost-effective solution.[2] For applications requiring high sensitivity and selectivity, such as the analysis of biological samples for pharmacokinetic studies or residue monitoring in food products, LC-MS/MS is the method of choice due to its superior performance in complex matrices and its ability to achieve lower detection limits.[1][5] Cross-validation between these methods is essential when transferring methods or comparing data from different laboratories to ensure consistency and reliability of the analytical results.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. e-b-f.eu [e-b-f.eu]
Safety Operating Guide
Prudent Disposal of 6-ethenyl-1H-benzimidazole: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 6-ethenyl-1H-benzimidazole as a hazardous chemical waste product. All disposal procedures should strictly adhere to local, state, and federal regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the general properties of benzimidazole derivatives is paramount.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established best practices for handling chemical waste and general information for benzimidazole compounds.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
II. Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Benzimidazoles should not be mixed with strong oxidizing agents.[1]
-
-
Containerization:
-
Use a sealable, leak-proof, and chemically compatible container for collecting the waste.
-
For solid waste, ensure the container is clearly labeled and stored in a designated hazardous waste accumulation area.
-
For solutions, use a labeled, sealed container. Avoid overfilling.
-
-
Disposal of Unused or Contaminated Material:
-
If the material is unused but no longer needed, it may be eligible for recycling if it has not been contaminated.[1] Consult with your institution's Environmental Health and Safety (EHS) office or a licensed waste management authority to explore this option.[1]
-
For contaminated material (e.g., residues in beakers, on filter paper), collect and place it in the designated hazardous waste container.
-
-
Decontamination of Glassware and Equipment:
-
Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol) in a fume hood.
-
Collect the rinse solvent as hazardous waste in a separate, appropriately labeled container.
-
Do not allow wash water from cleaning to enter drains.[1] All wash water should be collected for proper treatment and disposal.[1]
-
-
Spill Management:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a cloth dampened with a suitable solvent, and treat the cloth as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Restrict access to the spill area.
-
Provide the emergency response team with as much information as possible about the spilled substance.
-
-
-
Final Disposal:
-
All collected waste must be handled in accordance with local, state, and federal regulations.[1]
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Your institution's EHS office will typically coordinate this.
-
III. Quantitative Data Summary
As no specific Safety Data Sheet for this compound was identified, quantitative data regarding disposal parameters (e.g., concentration limits for specific disposal routes) is not available. The primary quantitative consideration is to minimize the generation of waste.
| Parameter | Value | Source |
| Regulatory Compliance | Adherence to local, state, and federal laws is mandatory. | General best practice for chemical waste disposal.[1] |
| Incompatible Materials | Strong oxidizing agents. | General guidance for benzimidazole compounds.[1] |
| Recommended Disposal Path | Incineration by a licensed waste disposal company. | General guidance for chemical waste. |
IV. Experimental Protocols
Detailed experimental protocols for determining the specific disposal procedures for this compound are not publicly available. The guidance provided is based on the established principles of chemical waste management for compounds with similar structures.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 6-ethenyl-1H-benzimidazole
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 6-ethenyl-1H-benzimidazole. Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper chemical management.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound, compiled from safety data for similar compounds.
| Body Part | Personal Protective Equipment | Specifications and Usage Notes |
| Eyes/Face | Safety glasses with side shields or chemical goggles. A face shield is recommended when there is a risk of splashing. | Must meet AS/NZS 1337.1, EN166, or national equivalent standards. Contact lenses may absorb irritants and should be worn with caution, in accordance with workplace policy.[1] |
| Hands | Chemical-resistant, disposable gloves (e.g., nitrile, neoprene). | Gloves should be inspected before use and changed every 30-60 minutes or immediately upon contamination.[2][3] Thicker gloves may be necessary if there is a risk of puncture or abrasion.[1] Always wash hands thoroughly after removing gloves.[1] |
| Body | Long-sleeved laboratory coat. Consider a "bunny suit" or coveralls for full-body protection. | Lab coats should be fully buttoned.[2] For extensive handling, seamless gowns or coveralls offer enhanced protection against contamination.[4] |
| Respiratory | Use only in a well-ventilated area. A dust mask or NIOSH/MSHA approved respirator is necessary when handling the powder form or if dust generation is likely. | Engineering controls like fume hoods should be the primary method of exposure control.[2] If exposure limits may be exceeded, a respirator is required.[5] |
| Feet | Closed-toe, closed-heel shoes. | Shoes should cover the entire foot to protect against spills.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step protocol outlines the key stages of the handling process.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a certified chemical fume hood.
-
Verify that safety showers and eyewash stations are accessible and operational.[5]
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all equipment and reagents before handling the compound.
2. Handling the Compound:
-
Don all required PPE as outlined in the table above.
-
When weighing or transferring the solid compound, do so in a manner that minimizes dust generation.[1]
-
Avoid all personal contact with the substance, including inhalation and skin contact.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
3. Post-Handling Procedures:
-
Thoroughly decontaminate all equipment after use.[1]
-
Wipe down the work area with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused or Waste Material: Collect in a clean, dry, sealable, and properly labeled container.[1] Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Contaminated PPE: All disposable PPE, such as gloves, masks, and gowns, that has come into contact with the compound should be considered hazardous waste and disposed of in a designated, sealed container.
-
Spills:
-
Minor Spills: For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] The area should then be washed down with a large amount of water.[1]
-
Major Spills: Evacuate the area and alert emergency services.[1] Only trained personnel with appropriate PPE should attempt to clean up a major spill. Prevent the spillage from entering drains or water courses.[1]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. pppmag.com [pppmag.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
